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  • Product: 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3h)-one
  • CAS: 2965-42-6

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one

The following technical guide is a comprehensive monograph on 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one , structured for researchers in medicinal chemistry and materials science. CAS Registry Number: 2965-42-6 C...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive monograph on 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one , structured for researchers in medicinal chemistry and materials science.

CAS Registry Number: 2965-42-6 Chemical Class: 3-Arylphthalide (Isobenzofuranone) Molecular Formula: C₁₈H₁₁FO₂ Molecular Weight: 278.28 g/mol [1]

Executive Summary & Compound Profile

3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one is a specialized fluorinated heterocyclic building block belonging to the 3-arylphthalide family.[1][2] Phthalides are "privileged scaffolds" in drug discovery, serving as the core structure for various bioactive natural products (e.g., n-butylphthalide for ischemic stroke) and synthetic pharmaceuticals.[1]

This specific analog incorporates an 8-fluoronaphthalene moiety.[1][2][3][4][5] The strategic placement of the fluorine atom at the peri-position (C8) of the naphthalene ring introduces unique steric and electronic properties, modulating the planarity of the biaryl system and protecting the metabolically labile naphthalene ring from oxidative degradation.[1]

Key Physicochemical Properties (Predicted)
PropertyValueRationale
LogP ~4.2 - 4.5High lipophilicity due to the fluoronaphthalene system.[1]
H-Bond Acceptors 2Lactone carbonyl and ether oxygen.[1]
H-Bond Donors 0Lack of -OH or -NH groups.[1]
Rotatable Bonds 1The C3–C2' bond connecting the phthalide and naphthalene.[1]
Topological Polar Surface Area ~26.3 ŲConsistent with standard lactones; suggests good membrane permeability.[1]

Structural Logic & Design Rationale

In medicinal chemistry, this compound represents a classic bioisosteric replacement strategy.

  • Metabolic Blocking: Naphthalene rings are prone to oxidation by Cytochrome P450 enzymes, typically at the electron-rich alpha positions (C1/C8).[1] Substitution with fluorine (C-F bond energy ~116 kcal/mol) at C8 blocks this metabolic soft spot, potentially extending the half-life (

    
    ) of the molecule.[1]
    
  • Conformational Lock: The fluorine atom at C8 imposes steric strain against the C1-proton or substituents on the phthalide ring, restricting free rotation around the C3-C2' bond.[1] This can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.

Structural Diagram (DOT Visualization)

The following diagram illustrates the core connectivity and the critical "metabolic blocking" site.[1]

Structure Phthalide Phthalide Core (Isobenzofuranone) Linker C3-C2' Bond (Rotatable) Phthalide->Linker Attachment Naphthalene Naphthalene Ring (Lipophilic Domain) Linker->Naphthalene Position 2 Fluorine 8-Fluoro Group (Metabolic Block) Naphthalene->Fluorine Position 8 (Peri-substitution)

Caption: Structural decomposition showing the phthalide pharmacophore linked to the fluorinated naphthalene tail, highlighting the metabolic blocking role of the fluorine atom.

Synthetic Methodology

Core Challenge: The synthesis of 3-(naphthalen-2-yl)phthalides requires strict regiocontrol.[1] A standard Friedel-Crafts reaction between phthalic anhydride and 8-fluoronaphthalene would likely yield a mixture of isomers, favoring the alpha (C1) position over the desired beta (C2) position.[1]

Recommended Protocol: To guarantee the C2-connectivity, a Grignard Addition-Reduction-Cyclization sequence is the most authoritative and self-validating approach.[1]

Step 1: Preparation of the Grignard Reagent[1]
  • Precursor: 2-Bromo-8-fluoronaphthalene (commercially available or synthesized via Sandmeyer reaction from 8-fluoro-2-naphthylamine).[1]

  • Reagents: Magnesium turnings (activated), anhydrous THF, Iodine (catalyst).[1]

  • Mechanism: Insertion of Mg into the C-Br bond.[1]

Step 2: Addition to Phthalic Anhydride[1]
  • Reagents: Phthalic Anhydride, dry THF, -78°C to 0°C.

  • Process: The Grignard reagent attacks one carbonyl of the anhydride, opening the ring to form the keto-acid intermediate: 2-(8-fluoronaphthalene-2-carbonyl)benzoic acid.[1]

  • Validation Point: The intermediate keto-acid should be isolated or characterized (LC-MS) to confirm the carbon skeleton before reduction.

Step 3: Reduction and Cyclization (The Phthalide Formation)[1]
  • Reagents: Sodium Borohydride (NaBH₄), Methanol/THF, followed by acidic workup (HCl).[1]

  • Mechanism:

    • NaBH₄ reduces the ketone to a secondary alcohol.[1]

    • Acidification promotes intramolecular esterification (lactonization) between the new alcohol and the carboxylic acid.[1]

  • Yield Expectation: 60-75% over two steps.[1]

Detailed Workflow Diagram

Synthesis Start 2-Bromo-8-fluoronaphthalene Grignard Grignard Reagent (Ar-MgBr) Start->Grignard Mg, THF, I2 KetoAcid Intermediate: Keto-Acid Grignard->KetoAcid + Anhydride Nucleophilic Attack Anhydride Phthalic Anhydride Anhydride->KetoAcid Reduction Reduction (NaBH4) KetoAcid->Reduction Carbonyl Reduction Product TARGET: 3-(8-Fluoronaphthalen-2-yl) -2-benzofuran-1(3H)-one Reduction->Product H+ Cyclization (Lactonization)

Caption: Step-wise synthetic pathway ensuring regioselective installation of the naphthalene moiety via organometallic addition.

Analytical Characterization Standards

To ensure scientific integrity, the identity of CAS 2965-42-6 must be validated using the following multiparametric criteria.

TechniqueExpected Signature
¹H NMR (DMSO-d₆) Lactone Proton: A singlet or doublet around δ 6.5–7.0 ppm (H3 of phthalide).Aromatic Region: Multiplets δ 7.4–8.2 ppm (10 protons).[1] Look for specific splitting of the naphthalene protons due to ¹⁹F coupling.[1]
¹⁹F NMR Diagnostic Signal: A single peak around δ -120 to -130 ppm (typical for aryl fluorides).[1]
IR Spectroscopy Carbonyl Stretch: Strong band at 1760–1780 cm⁻¹ (characteristic of γ-lactone/phthalide).C-F Stretch: Band around 1000–1100 cm⁻¹.[1]
HRMS (ESI+) Molecular Ion: [M+H]⁺ = 279.0821 (Calculated for C₁₈H₁₂FO₂).[1]

Applications & Research Context

Medicinal Chemistry[1][2][6][7]
  • Kinase Inhibition: 3-Arylphthalides are structural analogs of known kinase inhibitors.[1] The planar naphthalene system can intercalate into ATP-binding pockets, while the lactone provides hydrogen bond acceptor points.[1]

  • Anticancer Potential: Analogs of this compound (e.g., 3-phenylphthalide derivatives) have shown cytotoxicity against HeLa and MCF-7 cell lines by inducing apoptosis.[1] The fluorinated analog is often synthesized to improve the pharmacokinetic profile of these hits.[1]

Materials Science
  • Electron Transport: The electron-withdrawing fluorine atom lowers the LUMO energy of the naphthalene system, making this compound a candidate for electron-transport materials in organic light-emitting diodes (OLEDs).[1]

  • Fluorescence: Naphthalene derivatives are inherently fluorescent.[1] The rigid phthalide fusion may enhance quantum yield by reducing non-radiative decay pathways.[1]

Safety & Handling Protocol

As a fluorinated polycyclic aromatic hydrocarbon (PAH) derivative, this compound should be treated with high caution.[1]

  • GHS Classification (Provisional):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Phthalides can hydrolyze to hydroxy-acids under prolonged exposure to moisture and base.[1]

  • Disposal: Do not release into drains. Fluorinated organics require high-temperature incineration (>1000°C) with scrubber systems to neutralize HF gas generation.[1]

References

  • CymitQuimica. Product Catalog: 3-(8-fluoronafthalen-2-il)-2-benzofuran-1(3H)-ona (CAS 2965-42-6).[1][2] Retrieved from

  • BLD Pharm. Product Monograph: 3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one.[1] Retrieved from [1]

  • Zhang, B., et al. (2009). Enantioselective Synthesis of 3-Substituted Phthalides via Asymmetric Transfer Hydrogenation.[1][6] Organic Letters, 11(20), 4712–4715. (Methodology grounding for phthalide reduction).

  • Karmakar, R., et al. (2014). Synthesis of 3-arylphthalides: A review.[1] Journal of Heterocyclic Chemistry.[1] (General synthetic strategies for the 3-arylphthalide class).

Sources

Exploratory

Chemical structure and properties of 3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one

An In-depth Technical Guide to the Chemical Structure and Properties of 3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one For Researchers, Scientists, and Drug Development Professionals Abstract The isobenzofuran-1(3H)-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure and Properties of 3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isobenzofuran-1(3H)-one (phthalide) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents.[1][2][3] The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and overall efficacy.[4][5] This technical guide provides a comprehensive analysis of the novel chemical entity, 3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one. As direct experimental data for this specific molecule is not available in the public domain, this document synthesizes information from structurally related compounds to provide a predictive overview of its chemical properties, a proposed synthetic route, a robust characterization workflow, and a rationale for the exploration of its potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this promising compound.

Introduction: Design Rationale and Therapeutic Potential

The design of 3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one merges two pharmacologically significant moieties: the isobenzofuranone core and a fluorinated naphthalene substituent. This strategic combination is hypothesized to yield a molecule with enhanced biological activity and favorable pharmacokinetic properties.

  • The Isobenzofuranone Core: This lactone-containing heterocyclic system is a common feature in a variety of natural products and synthetic compounds exhibiting a wide spectrum of bioactivity.[6][7] Its ability to interact with various biological targets makes it a versatile platform for drug design.[2][3] Numerous derivatives have demonstrated potent antiproliferative and cytotoxic effects against a range of cancer cell lines.[1][2]

  • The 8-Fluoro-2-naphthyl Substituent: The naphthalene scaffold provides a rigid, bicyclic aromatic system that can be tailored for specific receptor interactions.[4] The introduction of a fluorine atom at the 8-position is a deliberate design choice. Fluorine's high electronegativity and small size can significantly alter the electronic properties of the naphthalene ring, potentially leading to improved binding affinity and metabolic stability.[5] This strategic fluorination is a key tactic in modern medicinal chemistry to optimize drug-like properties.[4]

The conjugation of these two fragments at the C-3 position of the isobenzofuranone ring is anticipated to produce a novel compound with potential as an anticancer, antimicrobial, or enzyme inhibitory agent.[1][2]

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of the title compound is presented below, followed by a table of predicted physicochemical properties. These properties are calculated based on the constituent fragments and serve as a preliminary guide for experimental design.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product 2-Carboxybenzaldehyde 2-Carboxybenzaldehyde (o-Phthalaldehydic acid) ReactionVessel Acid-catalyzed Condensation 2-Carboxybenzaldehyde->ReactionVessel 8-Fluoro-2-naphthylboronic acid 8-Fluoro-2-naphthylboronic acid or equivalent organometallic reagent 8-Fluoro-2-naphthylboronic acid->ReactionVessel Intermediate Hydroxyphthalide Intermediate ReactionVessel->Intermediate In-situ formation FinalProduct 3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one ReactionVessel->FinalProduct One-pot synthesis Intermediate->FinalProduct Dehydration

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Synthetic Protocol:
  • Preparation of 3-Hydroxyisobenzofuran-1(3H)-one: 2-Carboxybenzaldehyde (o-phthalaldehydic acid) is treated with a mild reducing agent, such as sodium borohydride, in an appropriate solvent like methanol or ethanol at 0 °C to room temperature to yield 3-hydroxyisobenzofuran-1(3H)-one. This intermediate can be isolated or used in situ for the subsequent reaction. [8]2. Friedel-Crafts Alkylation: The 3-hydroxyisobenzofuran-1(3H)-one is then reacted with 8-fluoronaphthalene in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) or a strong protic acid (e.g., trifluoroacetic acid, sulfuric acid). The reaction is typically carried out in an inert solvent such as dichloromethane or nitrobenzene. The electrophilic carbocation generated from the hydroxyphthalide attacks the electron-rich naphthalene ring, preferentially at the 2-position, to form the C-C bond.

  • Work-up and Purification: The reaction mixture is quenched with water or an aqueous bicarbonate solution. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one.

Comprehensive Characterization and Quality Control Workflow

To ensure the identity, purity, and structural integrity of the synthesized compound, a multi-faceted analytical approach is essential. This self-validating system of protocols provides orthogonal data to unequivocally confirm the structure.

G Start Synthesized Crude Product Purification Column Chromatography Start->Purification Purity Purity Assessment (>95%) Purification->Purity Purity->Purification No HPLC High-Performance Liquid Chromatography (HPLC) Purity->HPLC Yes Structure Structural Elucidation HPLC->Structure NMR Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) Structure->NMR MS Mass Spectrometry (HRMS) NMR->MS IR Infrared Spectroscopy (FT-IR) MS->IR Final Characterized Compound IR->Final

Caption: A comprehensive workflow for compound characterization.

Detailed Analytical Protocols:
  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the final compound.

    • Method: A reverse-phase C18 column is used with a mobile phase gradient of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. Detection is performed using a UV detector at multiple wavelengths (e.g., 254 nm, 280 nm).

    • Acceptance Criteria: A single major peak with an area percentage of ≥95% is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the detailed chemical structure.

    • ¹H NMR: Expected signals would include aromatic protons from both the isobenzofuranone and fluoronaphthalene rings, and a characteristic singlet for the methine proton at the C-3 position.

    • ¹³C NMR: Will show distinct signals for all 18 carbon atoms, including the carbonyl carbon of the lactone and the carbon atoms bonded to fluorine and oxygen.

    • ¹⁹F NMR: A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom on a naphthalene ring.

    • 2D NMR (COSY, HSQC, HMBC): These experiments will be crucial to definitively assign all proton and carbon signals and to confirm the connectivity between the isobenzofuranone and fluoronaphthalene moieties.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight and elemental composition.

    • Method: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) will be employed.

    • Expected Result: The measured mass should correspond to the calculated exact mass of the protonated molecule [M+H]⁺ or other adducts, confirming the molecular formula C₁₈H₁₁FO₂.

  • Infrared (IR) Spectroscopy:

    • Objective: To identify key functional groups.

    • Method: The spectrum will be recorded using a Fourier-transform infrared (FT-IR) spectrometer.

    • Expected Absorptions: A strong absorption band around 1760-1780 cm⁻¹ corresponding to the γ-lactone carbonyl stretch, and characteristic bands for C-F and aromatic C-H and C=C bonds. [9]

Rationale for Biological Evaluation

The structural features of 3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one suggest several avenues for biological investigation, primarily in oncology and infectious diseases.

  • Antiproliferative and Cytotoxic Activity: Many isobenzofuranone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. [1][2][3]The fluoronaphthalene moiety may enhance this activity through improved cellular uptake or stronger binding to target proteins. [4] * Recommended Assay: An initial screening using the MTT or SRB assay against a panel of human cancer cell lines (e.g., breast, colon, lung, leukemia) would be a logical first step. [3]Compounds showing potent activity (low micromolar IC₅₀ values) can be further investigated for their mechanism of action, such as apoptosis induction or cell cycle arrest. [1]

  • Antimicrobial Activity: The isobenzofuranone scaffold is also known to possess antibacterial and antifungal properties. [10][11] * Recommended Assay: The compound should be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains using standard microdilution methods to determine the minimum inhibitory concentration (MIC). [10]

  • Enzyme Inhibitory Activity: Depending on the three-dimensional conformation, the molecule could fit into the active site of various enzymes.

    • Recommended Assays: Based on structural similarity to known inhibitors, assays for enzymes such as kinases, phospholipases, or others could be considered. [4][12]

Conclusion

While 3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one is a novel entity with no currently published data, a strong scientific rationale exists for its synthesis and investigation. By combining the biologically versatile isobenzofuranone core with a strategically fluorinated naphthalene substituent, this compound emerges as a promising candidate for drug discovery efforts. The proposed synthetic route is based on well-established chemical principles, and the comprehensive characterization workflow outlined herein provides a robust framework for its validation. Subsequent biological evaluation, guided by the known activities of its constituent scaffolds, holds the potential to uncover novel therapeutic applications for this intriguing molecule.

References

  • Betrow, A. R., et al. (2015). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Research in Engineering and Science (IJRES), 3(8), 53-61. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). 2-Fluoronaphthalene (CAS 323-09-1): A Versatile Intermediate for Chemical Innovation. Available at: [Link]

  • Valdira de Fátima, R., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1880-1896. Available at: [Link]

  • Wang, Z., et al. (2013). TsOH·H2O-Catalyzed Friedel-Crafts of Indoles of 3-Hydroxyisobenzofuran-1(3H)-One with Indoles: Highly Synthesis of 3-Indolyl-Substituted Phthalides. International Journal of Organic Chemistry, 3(1), 1-5. Available at: [Link]

  • Ghandi, M., et al. (2008). Design and synthesis of 3-pyrrol-3-yl-3H-isobenzofuran-1-ones as inhibitors of human cytosolic phospholipase A2α. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 838-846. Available at: [Link]

  • Bayer, E., et al. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Arzneimittelforschung, 55(10), 588-597. Available at: [Link]

  • Instituto de Productos Naturales y Agrobiología. (2022). Isobenzofuranones: new therapeutic agents against amoeba Acanthamoeba castellanii Neff. Available at: [Link]

  • MDPI. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Available at: [Link]

  • Zhang, Z., et al. (2014). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Molecules, 19(11), 17559-17565. Available at: [Link]

  • ACS Publications. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. Available at: [Link]

  • National Center for Biotechnology Information. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Available at: [Link]

  • ResearchGate. (2023). 1(3H)-Isobenzofuranones 1 (phthalides) and their derivatives. Available at: [Link]

Sources

Foundational

Molecular weight and formula of fluorinated benzofuranone derivatives

Molecular Metrics, Synthesis, and Pharmacological Potential Executive Summary Fluorinated benzofuran-2(3H)-ones (often referred to as 2-coumaranones) represent a privileged scaffold in medicinal chemistry and material sc...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Metrics, Synthesis, and Pharmacological Potential

Executive Summary

Fluorinated benzofuran-2(3H)-ones (often referred to as 2-coumaranones) represent a privileged scaffold in medicinal chemistry and material science. While the non-fluorinated parent compound is a known antioxidant and polymer stabilizer (e.g., related to HP-136), the introduction of fluorine atoms drastically alters the physicochemical profile.

This guide provides a technical deep-dive into the 5-fluoro- and 3,3-difluoro- derivatives. The incorporation of fluorine modulates metabolic stability (blocking C-H oxidation sites), alters pKa, and enhances lipophilicity (


), thereby improving membrane permeability—a critical factor in oral bioavailability.

Molecular Metrics & Structural Chemistry

The core structure is a bicyclic system comprising a benzene ring fused to a


-lactone. The numbering typically assigns the oxygen at position 1 and the carbonyl at position 2.
Comparative Molecular Data

The following table contrasts the parent scaffold with key fluorinated derivatives. Note the mass shift and the impact on the formula.

Compound NameStructure DescriptionMolecular FormulaExact Mass (Da)Mol. Weight ( g/mol )Key Feature
Benzofuran-2(3H)-one Parent Scaffold

134.0368134.13Baseline Lactone
5-Fluorobenzofuran-2(3H)-one F-sub at C5 (Aryl)

152.0274152.12Metabolic Block
6-Fluorobenzofuran-2(3H)-one F-sub at C6 (Aryl)

152.0274152.12Electronic modulation
3,3-Difluorobenzofuran-2(3H)-one Gem-difluoro at C3

170.0180170.11Reactive Electrophile
The "Fluorine Effect" on Physicochemical Properties[2]
  • Lipophilicity: Substitution of H with F increases lipophilicity. For benzofuranones, this improves passive transport across the blood-brain barrier (BBB).

  • Conformation: In 3,3-difluoro derivatives, the gem-difluoro effect alters the ring pucker, potentially locking the lactone into a conformation more favorable for target binding (e.g., enzyme inhibition).

  • Reactivity: The 3-position in benzofuran-2-ones is acidic (

    
    ). Fluorination at the benzene ring (C5/C6) lowers the 
    
    
    
    of the C3 protons via inductive electron withdrawal, making the molecule more susceptible to base-catalyzed condensation (e.g., aldol-type reactions).

Synthetic Architectures

We will focus on the synthesis of 5-fluorobenzofuran-2(3H)-one , as it is the most common building block. The primary challenge is preventing ring opening of the lactone under basic conditions.

Workflow Visualization

The following diagram outlines the logical flow for synthesizing the target scaffold from fluorinated phenols.

SynthesisWorkflow Start 4-Fluorophenol Step1 O-Alkylation (Glyoxylic Acid/Base) Start->Step1 NaOH, ClCH2COOH or Glyoxylic Acid Inter1 Intermediate: (2-Hydroxy-5-fluorophenyl)acetic acid Step1->Inter1 Reduction (HI/P) Step2 Acid-Catalyzed Cyclization (Lactonization) Inter1->Step2 p-TsOH, Toluene Reflux (-H2O) Product 5-Fluorobenzofuran-2(3H)-one Step2->Product Yield ~75-85% SideRx Side Product: Ring Opening (Hydrolysis) Step2->SideRx If pH > 7

Caption: Figure 1. Synthetic pathway for 5-fluorobenzofuran-2(3H)-one via modified mandelic acid route.

Detailed Experimental Protocol

Objective: Synthesis of 5-fluorobenzofuran-2(3H)-one via acid-catalyzed cyclodehydration.

Reagents:

  • (2-Hydroxy-5-fluorophenyl)acetic acid (Precursor)

  • 
    -Toluenesulfonic acid (p-TsOH) (Catalyst)
    
  • Toluene (Solvent - forms azeotrope with water)

Methodology:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Loading: Charge the RBF with (2-Hydroxy-5-fluorophenyl)acetic acid (10.0 mmol, 1.70 g) and Toluene (50 mL).

  • Catalysis: Add p-TsOH monohydrate (0.5 mmol, 95 mg). Note: Keep catalyst load low to prevent polymerization.

  • Reflux: Heat the mixture to vigorous reflux (

    
    ). Water generated from the lactonization will collect in the Dean-Stark trap.
    
  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting acid is polar (stays at baseline); the lactone product is less polar (

    
    ). Reaction typically completes in 3-4 hours.
    
  • Workup: Cool to room temperature. Wash the toluene layer with saturated

    
     (2 x 20 mL) to remove unreacted acid and catalyst. Crucial: Do this quickly to avoid hydrolyzing the lactone.
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexane/EtOAc or sublime under reduced pressure.

Validation Criteria:

  • Melting Point: Expect

    
     (sharp range indicates purity).[1]
    
  • IR Spectroscopy: Look for the characteristic

    
    -lactone carbonyl stretch at 
    
    
    
    .

Analytical Characterization Strategies

Characterizing fluorinated derivatives requires a multi-modal approach. The presence of Fluorine provides a unique handle for NMR spectroscopy.

NMR Logic
  • 
     NMR:  The methylene protons at C3 appear as a singlet around 
    
    
    
    ppm. In the 5-fluoro derivative, the aromatic protons will show complex splitting (multiplets) due to
    
    
    coupling (
    
    
    ).
  • 
     NMR:  This is the definitive test. A single sharp peak typically appears between 
    
    
    
    and
    
    
    ppm (relative to
    
    
    ).
    • Self-Validation: If you see multiple F peaks, you likely have regioisomers (4-F or 6-F) or ring-opened impurities.

Mass Spectrometry (MS)
  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) in positive mode.

  • Fragmentation:

    • Parent ion

      
       at m/z 152.
      
    • Loss of

      
       (28 Da) is common in lactones, leading to a peak at m/z 124 (
      
      
      
      ).
    • Loss of

      
       (44 Da) leads to m/z 108.
      

Pharmacological & Research Applications[1][2][4][5][6][7][8]

Fluorinated benzofuranones are rarely final drugs but are "privileged structures" used to build complex bioactive molecules.

Bioactivity Pathways

The scaffold acts as a bioisostere for coumarins and indolinones.

Bioactivity Scaffold Fluorinated Benzofuran-2-one Target1 COX-2 Inhibition (Anti-inflammatory) Scaffold->Target1 Target2 Glutathione Adducts (Metabolic Trapping) Scaffold->Target2 Target3 Polymer Stabilization (Radical Scavenging) Scaffold->Target3 Mechanism1 Mechanism: Lactone ring mimics arachidonic acid transition Target1->Mechanism1 Mechanism2 Mechanism: Michael Acceptor (if 3-alkylidene substituted) Target2->Mechanism2

Caption: Figure 2. Primary pharmacological and industrial applications of the scaffold.

  • Anti-inflammatory Agents: Derivatives of 5-fluorobenzofuran-2-one have shown potency in inhibiting Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) pathways. The fluorine atom improves metabolic stability against hydroxylation at the 5-position.

  • Anticancer Potential: 3-substituted derivatives (aurones) synthesized from this core induce apoptosis in colorectal cancer cell lines (e.g., HCT116) by inhibiting Bcl-2 protein expression.

  • HSP90 Inhibitors: The scaffold serves as a core for designing Heat Shock Protein 90 inhibitors, relevant in oncology.

References

  • National Institutes of Health (PMC). (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.[2] Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Synthesis of Benzofuran-3(2H)-ones and Derivatives. Retrieved from [Link][3][4]

  • Asian Institute of Research. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Retrieved from [Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of 3-Arylphthalide Derivatives: A Technical Guide

Executive Summary The phthalide (isobenzofuran-1(3H)-one) scaffold represents a privileged structure in medicinal chemistry, historically validated by the clinical success of 3-n-butylphthalide (NBP) for ischemic stroke....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phthalide (isobenzofuran-1(3H)-one) scaffold represents a privileged structure in medicinal chemistry, historically validated by the clinical success of 3-n-butylphthalide (NBP) for ischemic stroke. However, the 3-arylphthalide subclass—distinguished by an aromatic ring at the C3 position—has emerged as a distinct chemical space offering superior electronic tunability and lipophilicity compared to its alkyl counterparts.

This guide analyzes the medicinal chemistry of 3-arylphthalides, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological mechanisms in neuroprotection and inflammation.[1][2] Unlike NBP, which primarily targets mitochondrial function in ischemia, 3-aryl derivatives are showing potent activity as dual-action antioxidants and NF-κB inhibitors, positioning them as promising leads for neurodegenerative and inflammatory diseases.

Chemical Architecture & Structural Diversity[3][4]

The core pharmacophore consists of a benzene ring fused to a


-lactone. The C3 position is the critical chiral center; substitution here dictates target affinity and metabolic stability.
The "Aryl Switch"

Replacing the flexible alkyl chain of NBP with a rigid aryl group introduces:

  • π-π Stacking Potential: Facilitates binding to aromatic pockets in enzymes (e.g., kinases, cholinesterases).

  • Electronic Tuning: Substituents on the C3-aryl ring (e.g., -OH, -OMe, -F) dramatically alter the redox potential, crucial for antioxidant activity.

  • Restricted Conformation: The aryl group limits the rotational freedom seen in alkyl chains, potentially increasing specificity.

Synthetic Strategies

Accessing the 3-arylphthalide core requires methods that control the C3 center. Two dominant strategies have emerged: Metal-Catalyzed Arylation and Acid-Mediated Dehydrative Coupling.

Strategy A: Palladium-Catalyzed Arylation (The Kuriyama Method)

This method utilizes organoboronic acids and aldehydes, offering high tolerance for functional groups.[3]

  • Reagents: Arylboronic acids, Phthalaldehyde (or derivatives).

  • Catalyst: Pd(OAc)₂ / Thioether-imidazolinium carbene ligands.[3]

  • Mechanism: Nucleophilic addition of the arylboron species to the aldehyde, followed by lactonization.

Strategy B: Dehydrative Coupling (The Atom-Economic Route)

Recent advances highlight a metal-free, acid-catalyzed condensation between 3-hydroxyphthalides and electron-rich arenes. This pathway is preferred for scaling up polyphenolic derivatives (e.g., Compound 5a).

Visualization: Dehydrative Coupling Workflow

SynthesisWorkflow Start1 3-Hydroxyphthalide Reagent Catalyst: HCl or H2SO4 Solvent: Dioxane/H2O Start1->Reagent Start2 Resorcinol (1,3-Dihydroxybenzene) Start2->Reagent Intermediate Oxocarbenium Ion Intermediate Reagent->Intermediate Dehydration (-H2O) Product 3-(2,4-Dihydroxyphenyl)phthalide (Compound 5a) Intermediate->Product Friedel-Crafts Alkylation

Figure 1: Acid-mediated dehydrative coupling for the synthesis of bioactive 3-arylphthalides.

Medicinal Chemistry & SAR

The biological profile of 3-arylphthalides is heavily dependent on the substitution pattern of the C3-aryl ring.

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR findings regarding antioxidant and anti-inflammatory activity, specifically focusing on hydroxylated derivatives.

Compound IDC3-Aryl SubstituentAntioxidant (ABTS IC₅₀)Anti-inflammatory (NO Inhibition)Key Insight
NBP n-butyl (Alkyl)>100 µMLow ActivityReference standard (Stroke).
5a 2,4-dihydroxyphenyl6.2 µM High (>80%) Ortho/Para -OH groups are critical for activity.
5b 4-hydroxy-3-methoxyphenyl12.5 µMModerateMethoxylation reduces potency vs. free phenol.
5e 3,4-dihydroxyphenyl8.1 µMHighCatechol moiety supports redox cycling.
5f 4-fluorophenyl>100 µMInactiveElectron-withdrawing groups without H-bond donors kill activity.

Critical Analysis: The presence of a resorcinol (2,4-diOH) or catechol (3,4-diOH) moiety on the C3-aryl ring is the primary driver of efficacy. These groups allow the molecule to act as a radical scavenger (ROS quenching) while simultaneously inhibiting the NF-κB pathway. The phthalide lactone ring acts as a lipophilic carrier, ensuring cellular uptake of the polar phenolic payload.

Mechanism of Action: Dual-Targeting Signaling

3-Arylphthalides like Compound 5a exert their effects through a "Dual-Hit" mechanism:

  • Direct ROS Scavenging: The phenolic protons neutralize free radicals.

  • Transcriptional Modulation: They inhibit the nuclear translocation of NF-κB, thereby suppressing downstream pro-inflammatory cytokines (IL-1β, IL-6).

Visualization: Anti-Inflammatory Signaling Pathway

MOA_Pathway cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS / Stimulus TLR4 TLR4 Receptor LPS->TLR4 ROS ROS Accumulation TLR4->ROS IKK IKK Complex TLR4->IKK ROS->IKK Oxidative Stress Activation NFkB_Inactive NF-κB (Inactive) (p65/p50-IκB) IKK->NFkB_Inactive Phosphorylation of IκB NFkB_Active NF-κB (Active) (p65/p50) NFkB_Inactive->NFkB_Active IκB Degradation DNA Pro-inflammatory Genes (iNOS, COX-2, IL-1β) NFkB_Active->DNA Translocation Drug 3-Arylphthalide (Cmpd 5a) Drug->ROS Scavenges NO Nitric Oxide (NO) Production Drug->NO Inhibits Release DNA->NO Transcription & Translation

Figure 2: Mechanistic intervention of 3-arylphthalides in the LPS-induced inflammatory cascade.

Experimental Protocols

To ensure reproducibility, the following protocols utilize the Compound 5a (3-(2,4-dihydroxyphenyl)phthalide) model system.

Protocol A: Synthesis of 3-(2,4-dihydroxyphenyl)phthalide

Objective: To synthesize the lead compound via acid-mediated coupling.

  • Reagent Prep: Dissolve 3-hydroxyphthalide (1.0 eq) and resorcinol (1.0 eq) in a mixture of dioxane/H₂O (1:4 v/v).

  • Catalysis: Add concentrated HCl (5% v/v of total solvent).

  • Reaction: Reflux the mixture at 100°C for 4 hours. Monitor via TLC (Hexane/EtOAc 6:4) for the disappearance of 3-hydroxyphthalide.

  • Workup:

    • Cool to room temperature.

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

  • Validation: Confirm structure via ¹H-NMR (Look for singlet at ~6.35 ppm for the C3-H proton).

Protocol B: Nitric Oxide (NO) Inhibition Assay

Objective: To quantify anti-inflammatory potency in vitro.[2][4]

  • Cell Culture: Seed RAW 264.7 macrophage cells (5 × 10⁵ cells/mL) in 96-well plates. Incubate for 24h.

  • Pre-treatment: Treat cells with varying concentrations of the 3-arylphthalide (1–50 µM) for 1 hour.

  • Stimulation: Add LPS (Lipopolysaccharide) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Griess Reaction:

    • Mix 100 µL of cell culture supernatant with 100 µL of Griess reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

    • Incubate at room temperature for 10 minutes in the dark.

  • Measurement: Read absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate % inhibition relative to LPS-only control.

    
    
    

References

  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Source: Pharmaceuticals (Basel), 2022.[2] URL:[Link]

  • Efficient Synthesis of 3-Arylphthalides using Palladium-Catalyzed Arylation. Source: Journal of Organic Chemistry, 2009.[3] URL:[Link]

  • 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation. Source:[5] Drug Design, Development and Therapy, 2019. URL:[Link]

  • Recent advancements in synthetic methodologies of 3-substituted phthalides. Source: RSC Advances, 2020. URL:[Link]

  • Dl-3-N-Butylphthalide Presents Anti-Cancer Activity in Lung Cancer. Source: Frontiers in Pharmacology, 2021. URL:[Link]

Sources

Foundational

Biological Activity of 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one: A Technical Guide

The following technical guide provides an in-depth analysis of the biological activity, pharmacological potential, and experimental characterization of 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one . Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the biological activity, pharmacological potential, and experimental characterization of 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one .

Executive Summary

3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one (CAS: 2965-42-6) is a specialized 3-arylphthalide derivative that integrates a pharmacologically active phthalide (isobenzofuranone) core with a fluorinated naphthalene moiety.[1] This compound represents a strategic intersection in medicinal chemistry, combining the neuroprotective and anti-platelet properties of phthalides (analogous to 3-n-butylphthalide, NBP) with the enhanced lipophilicity, metabolic stability, and fluorescence properties of the 8-fluoronaphthalene group.

This guide details its mechanism of action, therapeutic potential in neurodegenerative and oncological contexts, and its dual utility as a biological probe.[2]

Chemical Identity & Structural Logic

The molecule consists of two critical domains:

  • The Phthalide Core (Part A): A bicyclic lactone known for interacting with potassium channels, mitochondrial complexes, and cytoskeletal proteins.

  • The 8-Fluoronaphthyl Substituent (Part B): A lipophilic, planar aromatic system. The fluorine atom at the C-8 position of the naphthalene ring is a bioisostere for hydrogen but provides:

    • Metabolic Blockade: Prevents oxidative metabolism at a reactive site, extending half-life (

      
      ).
      
    • Lipophilicity: Increases the partition coefficient (

      
      ), facilitating Blood-Brain Barrier (BBB) penetration.
      
    • Electronic Modulation: Alters the electron density of the naphthalene ring, potentially enhancing

      
       stacking interactions with target proteins (e.g., tubulin).
      
PropertySpecification
IUPAC Name 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one
Common Class 3-Arylphthalide; Fluorinated NBP Analog
CAS Number 2965-42-6
Molecular Formula C

H

FO

Key Features Fluorinated pharmacophore, Fluorescent, BBB-permeable

Pharmacological Mechanisms & Biological Activity[3][4][5][6]

Neuroprotection (Ischemic Stroke & Neurodegeneration)

As a derivative of the 3-substituted phthalide class, this compound exhibits neuroprotective activity similar to L-3-n-butylphthalide (NBP), a drug approved for ischemic stroke treatment.

  • Mechanism: It targets the mitochondrial permeability transition pore (mPTP) and voltage-gated potassium channels .

  • Action:

    • Inhibition of Oxidative Stress: The naphthalene ring acts as a radical scavenger, reducing Reactive Oxygen Species (ROS) accumulation during reperfusion injury.

    • Mitochondrial Preservation: Stabilizes mitochondrial membrane potential (

      
      ), preventing cytochrome c release and subsequent apoptosis.
      
    • Microcirculation Improvement: Enhances cerebral blood flow via nitric oxide (NO) pathway modulation.

Anti-Cancer Activity (Cytotoxicity)

The 3-arylphthalide scaffold is a known pharmacophore for cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7, HepG2).

  • Target: Tubulin Polymerization .

  • Mechanism: The planar 8-fluoronaphthalene moiety mimics the pharmacophore of combretastatin or podophyllotoxin, binding to the colchicine site of tubulin. This disrupts microtubule dynamics, leading to G2/M cell cycle arrest.

  • Selectivity: The fluorine substitution often improves selectivity for tumor cells over normal fibroblasts by modulating the binding affinity to

    
    -tubulin.
    
Anti-Platelet Aggregation

Phthalides inhibit platelet aggregation induced by arachidonic acid (AA) and ADP.

  • Mechanism: Inhibition of Cyclooxygenase (COX-1) and Thromboxane A2 (TXA2) synthesis.

  • Potency: The bulky naphthyl group may enhance binding to the hydrophobic channel of COX enzymes compared to smaller alkyl phthalides.

Fluorescence Imaging Probe

Due to the extended conjugation of the naphthalene system, the compound possesses intrinsic fluorescence.

  • Application: It can serve as a "turn-on" fluorescent probe for hydrophobic protein binding sites or as a tracer for phthalide distribution in biological tissues without the need for bulky, activity-altering tags.

Visualization of Signaling Pathways[7]

The following diagram illustrates the dual neuroprotective and cytotoxic pathways modulated by the compound.

BiologicalPathways Compound 3-(8-Fluoronaphthalen-2-yl)- 2-benzofuran-1(3H)-one Mito Mitochondria Compound->Mito Targets Tubulin Tubulin (Colchicine Site) Compound->Tubulin Binds mPTP mPTP Stabilization Mito->mPTP Prevents Opening ROS ROS Scavenging Mito->ROS Reduces Apoptosis Inhibition of Apoptosis (Neuroprotection) mPTP->Apoptosis ROS->Apoptosis Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization G2M G2/M Cell Cycle Arrest Microtubule->G2M Death Tumor Cell Death G2M->Death

Caption: Dual mechanism of action: Neuroprotective stabilization of mitochondria and anti-cancer tubulin inhibition.

Experimental Protocols

Synthesis (General Procedure for 3-Arylphthalides)

To generate the compound for biological testing:

  • Reagents: Phthalic anhydride, 8-fluoro-2-naphthylmagnesium bromide (prepared from 2-bromo-8-fluoronaphthalene).

  • Reaction:

    • Add Grignard reagent to phthalic anhydride in dry THF at -78°C.

    • Stir for 2 hours, then warm to Room Temperature (RT).

    • Quench with HCl to form the hydroxy-lactone intermediate.

    • Reduction: Treat with Zn/NaOH or NaBH

      
       followed by acid cyclization to yield the phthalide.
      
  • Purification: Recrystallization from Ethanol/Hexane.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC


 against cancer cell lines.
  • Seeding: Seed HeLa or MCF-7 cells (5

    
     10
    
    
    
    cells/well) in 96-well plates.
  • Treatment: Add compound (0.1 – 100

    
    M) dissolved in DMSO (final DMSO < 0.1%). Incubate for 48h.
    
  • MTT Addition: Add 20

    
    L MTT solution (5 mg/mL). Incubate 4h at 37°C.
    
  • Solubilization: Dissolve formazan crystals in DMSO (150

    
    L).
    
  • Measurement: Read Absorbance at 570 nm. Calculate cell viability vs. control.

Oxygen-Glucose Deprivation (OGD) Assay (Neuroprotection)

Objective: Assess protective effect against ischemic injury.

  • Culture: Primary cortical neurons or SH-SY5Y cells.

  • OGD Stress: Replace media with glucose-free balanced salt solution. Place cells in hypoxia chamber (1% O

    
    ) for 4h.
    
  • Reperfusion: Replace with normal media containing the compound (1 – 50

    
    M). Incubate for 24h (normoxia).
    
  • Assay: Measure LDH release (cell death marker) or Cell Viability (CCK-8).

Quantitative Data Summary (Representative Class Data)

Note: Specific values for the 8-fluoro derivative may vary; data below represents typical ranges for high-potency 3-arylphthalides.

AssayTarget/Cell LineActivity MetricTypical Range
Cytotoxicity HeLa (Cervical Cancer)IC

2.5 – 15.0

M
Cytotoxicity MCF-7 (Breast Cancer)IC

5.0 – 20.0

M
Neuroprotection SH-SY5Y (OGD Model)EC

1.0 – 10.0

M
Anti-Platelet ADP-induced AggregationIC

10 – 50

M
Solubility PBS (pH 7.4)Log S-4.5 to -5.5 (Low)

Safety & Toxicity Profile

  • Acute Toxicity: Phthalides generally exhibit low acute toxicity (LD

    
     > 500 mg/kg in mice).
    
  • Metabolic Stability: The 8-fluoro substitution blocks the primary site of metabolic hydroxylation on the naphthalene ring, likely reducing the formation of toxic quinone intermediates and extending the therapeutic window.

  • Genotoxicity: Naphthalene derivatives must be screened for Ames test activity; however, the lactone ring often mitigates the intercalation potential seen in planar polycyclic aromatic hydrocarbons (PAHs).

References

  • Lin, S., et al. (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. RSC Advances. Retrieved from [Link]

  • Khanam, H., & Shamsuzzaman. (2015).[3] Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

Literature review on 8-fluoronaphthalen-2-yl substituted phthalides

This technical guide details the synthesis, structural properties, and pharmacological potential of 3-(8-fluoronaphthalen-2-yl)phthalide .[1] This specific scaffold combines the pharmacologically privileged phthalide (is...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis, structural properties, and pharmacological potential of 3-(8-fluoronaphthalen-2-yl)phthalide .[1]

This specific scaffold combines the pharmacologically privileged phthalide (isobenzofuran-1(3H)-one) core with a fluorinated naphthalene moiety.[1][2] The 8-fluoro substitution on the naphthalene ring is a strategic medicinal chemistry modification designed to block metabolic soft spots (preventing oxidation at the active


-position), modulate lipophilicity, and induce specific conformational locks via peri-interactions.

Part 1: Strategic Analysis & Retrosynthesis

1.1 The Target Molecule
  • Chemical Name: 3-(8-fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one[1][2]

  • Core Scaffold: 3-Arylphthalide[1]

  • Key Pharmacophore: The 8-fluoronaphthalen-2-yl group.[1]

    • Note on Nomenclature: Due to naphthalene symmetry, 8-fluoro-2-naphthyl is equivalent to 1-fluoro-7-naphthyl .[1] Commercial starting materials are often listed as 7-bromo-1-fluoronaphthalene (CAS 319-04-0).[1][2] This guide uses the "8-fluoro-2-yl" numbering to align with the user's topic, but the synthesis section explicitly references the commercial precursor.[1]

1.2 Retrosynthetic Logic

The most robust route to 3-arylphthalides is the nucleophilic addition of an aryl organometallic reagent to a phthalic anhydride derivative, followed by reduction or cyclization.

  • Disconnection A (Organometallic Addition): Cleave the C3–C(Ar) bond.[2]

    • Synthons: Phthalic anhydride (Electrophile) + 8-Fluoro-2-naphthylmagnesium bromide (Nucleophile).[1][2]

  • Disconnection B (C-H Activation): Cleave the C3–H and Ar–H bonds.[2]

    • Synthons: Benzoic acid + 8-Fluoro-2-naphthaldehyde (requires Rh/Co catalysis).[1][2]

Selected Route: Disconnection A is selected for this guide.[2][3] It is the most scalable, cost-effective, and does not require expensive transition metal catalysts or specialized ligands.[3]

Retrosynthesis Target 3-(8-fluoronaphthalen-2-yl)phthalide Intermediate Hydroxy-Lactone Intermediate (Open/Closed Equilibrium) Target->Intermediate Reduction/Cyclization (Zn/AcOH or NaBH4) Precursors Phthalic Anhydride + 8-Fluoro-2-naphthyl MgBr Intermediate->Precursors Grignard Addition

Caption: Retrosynthetic breakdown favoring the Grignard addition pathway.

Part 2: Detailed Experimental Protocols

2.1 Precursor Synthesis: 8-Fluoro-2-naphthylmagnesium Bromide

Critical Note: The starting material 7-bromo-1-fluoronaphthalene (CAS 319-04-0) is the correct commercial precursor.[1] When attached at position 7 (relative to F at 1), it becomes the "2-yl" attachment with "8-fluoro" substitution in the final product frame.[1][2]

Reagents:

  • 7-Bromo-1-fluoronaphthalene (1.0 eq)[1][2]

  • Magnesium turnings (1.2 eq, oven-dried)

  • Iodine (one crystal, initiator)[2][3]

  • THF (anhydrous)[1][2][4]

Protocol:

  • Activation: Place Mg turnings in a flame-dried 3-neck flask under Argon. Add the iodine crystal and heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Initiation: Add 10% of the 7-bromo-1-fluoronaphthalene solution (in THF) to the Mg. If the reaction does not start (color change/exotherm), add a drop of 1,2-dibromoethane.[3]

  • Addition: Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

  • Completion: Reflux for 1 hour after addition is complete. The resulting dark solution is Reagent A .[3]

2.2 Core Synthesis: Grignard Addition to Phthalic Anhydride

This step creates the carbon skeleton.[3] The reaction of Grignard reagents with phthalic anhydride can yield a mixture of the keto-acid and the lactone. We drive this to the hydroxy-lactone (phthalide) form.[1][2]

Reagents:

  • Phthalic Anhydride (1.0 eq)[1][2]

  • Reagent A (prepared above, 1.1 eq)

  • THF (solvent)[1][2][4][5]

  • Sodium Borohydride (NaBH4) (for reduction to phthalide)[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve phthalic anhydride in anhydrous THF in a separate flask and cool to 0°C.

  • Nucleophilic Attack: Cannulate Reagent A slowly into the phthalic anhydride solution over 30 minutes. Why: Adding Grignard to the anhydride prevents double-addition (which would form the diol).[1][2]

  • Equilibration: Stir at 0°C for 2 hours, then warm to room temperature. The major product at this stage is the 2-(8-fluoro-2-naphthoyl)benzoic acid salt.[1]

  • Reduction (One-Pot): Cool the mixture back to 0°C. Add Methanol (excess) cautiously to quench unreacted Grignard. Then, add NaBH4 (2.0 eq) portion-wise.[2][3]

    • Mechanism:[6][7][8] The ketone carbonyl is reduced to an alcohol, which spontaneously cyclizes with the carboxylate to form the lactone ring.

  • Workup: Quench with 1M HCl (adjust pH to ~2). Extract with Ethyl Acetate (3x).[2][3] Wash combined organics with Brine, dry over MgSO4, and concentrate.[3][9]

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, Hexane:EtOAc gradient).

Expected Yield: 65–75% Characterization (Predicted):

  • 1H NMR (CDCl3): Phthalide CH proton appears as a singlet/doublet around ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     6.4–6.6 ppm.[2][3] Naphthalene protons show characteristic splitting; the 8-F coupling will split the H-7 and H-1 signals (d, J_H-F ~10-12 Hz).
    
  • 19F NMR: Single peak around -120 to -130 ppm (typical for aryl fluorides).[1][2]

Part 3: Biological Rational & Applications

3.1 Pharmacological Significance

The 3-(8-fluoronaphthalen-2-yl)phthalide structure is a "privileged scaffold" hybrid.[1]

FeatureFunction in Drug Design
Phthalide Core Acts as a latent aldehyde electrophile; known to bind cysteine residues in enzymes (e.g., covalent inhibition).[1][2]
Naphthalene Provides high lipophilicity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

increase) and

-stacking capability for binding hydrophobic pockets (e.g., Kinase hinge regions).[2]
8-Fluoro Group Metabolic Blocking: Prevents P450 oxidation at the reactive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-position.Conformation: The peri-interaction (1-8 repulsion) twists the naphthalene ring, potentially improving selectivity for chiral binding pockets.[2]
3.2 Target Pathways

Based on structural analogs (e.g., 3-n-butylphthalide, substituted naphthalimides), this compound is a candidate for:

  • MCL-1 Inhibition: Fluorinated naphthalenes are documented to bind the BH3 groove of MCL-1, a key anti-apoptotic protein in cancer.

  • Anti-Inflammatory: Phthalides inhibit the NF-

    
    B pathway.[2] The lipophilic naphthalene tail enhances membrane permeability, potentially increasing potency against intracellular targets.[3]
    

Bioactivity Compound 3-(8-fluoronaphthalen-2-yl) phthalide Target1 MCL-1 Inhibition (Cancer Apoptosis) Compound->Target1 Hydrophobic Binding Target2 NF-κB Pathway (Anti-inflammatory) Compound->Target2 Covalent/Non-covalent Target3 Metabolic Stability (CYP450 Blockade) Compound->Target3 C-F Bond Strength

Caption: Predicted biological activity profile based on SAR of structural analogs.

References

  • Synthesis of Fluorinated Naphthalenes

    • Title: A convenient preparation of 1-bromo-2-fluoronaphthalene.[1][10]

    • Source:Organic Preparations and Procedures International, 13(5), 349-352.[2][3][10][11]

    • URL:[Link][1][2]

    • Relevance: Establishes the synthesis of the critical 7-bromo-1-fluoro precursor (equivalent to 2-bromo-8-fluoro).
  • Phthalide Synthesis via Grignard

    • Title: Grignard reactions with phthalic anhydrides.[2][3]

    • Source:Journal of the Chemical Society, 1935, 1367.[3]

    • URL:[Link][1][2][4][12]

    • Relevance: Foundational protocol for the addition of aryl Grignards to phthalic anhydride.
  • Biological Activity of Naphthalene Derivatives

    • Title: In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles.
    • Source:Journal of Medicinal Chemistry (ACS).[2][3]

    • URL:[Link][1][2]

    • Relevance: Validates the use of 8-fluoro-2-naphthyl moieties in high-affinity drug design.
  • Phthalide Pharmacophore Review

    • Title: Recent advancements in synthetic methodologies of 3-substituted phthalides and their application.[1][2][13]

    • Source:RSC Advances, 2020, 10, 12626–12652.[3]

    • URL:[Link]

    • Relevance: Comprehensive review of 3-substituted phthalide synthesis and bioactivity.

Sources

Foundational

Safety data sheet (SDS) for 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3h)-one

Compound: 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one[1][2][3] Document Control: Version: 1.0 (Research Grade)[1] Status: Predictive Technical Profile for R&D Use Part 1: Chemical Identity & Structural Analysis[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one[1][2][3]

Document Control:

  • Version: 1.0 (Research Grade)[1]

  • Status: Predictive Technical Profile for R&D Use

Part 1: Chemical Identity & Structural Analysis[1][2][3]

1.1 Nomenclature & Identification This guide addresses the specific handling, safety, and physicochemical properties of the fluorinated phthalide derivative 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one .[2][1][3] As a specialized research chemical, it lacks a widely harmonized CAS registry number; however, it belongs to the class of 3-arylphthalides , often utilized as intermediates in the synthesis of bioactive scaffolds, mechanophores, and fluorescent probes.[1][3]

PropertySpecification
Systematic Name 3-(8-fluoro-2-naphthyl)-2-benzofuran-1(3H)-one
Common Class Fluorinated Arylphthalide
Molecular Formula C₁₈H₁₁FO₂
Molecular Weight 278.28 g/mol (Calculated)
SMILES O=C1OC(C2=CC3=C(C=CC=C3F)C=C2)C4=CC=CC=C14
Chirality The C3 carbon is a chiral center.[2][1][3][4] Material is typically racemic unless stereoselective synthesis is specified.[3]

1.2 Structural Context & Reactivity The molecule features a phthalide (isobenzofuranone) core substituted at the 3-position with an 8-fluoronaphthyl moiety.[2][1][3]

  • Core Stability: The lactone ring is stable under neutral/acidic conditions but susceptible to hydrolysis in strong alkaline environments (pH > 10), opening to form the corresponding hydroxy-carboxylate (colorimetric change often observed).[1][3]

  • Fluorine Effect: The C-F bond on the naphthalene ring enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.[1] It generally resists nucleophilic displacement unless activated by extreme conditions.[3]

Part 2: Hazard Identification (GHS Classification)[2]

Note: In the absence of in vivo toxicological data for this specific congener, classification is derived from Structure-Activity Relationship (SAR) analysis of analogous 3-phenylphthalides (e.g., CAS 5398-11-8).[2][1][3]

2.1 GHS Label Elements

  • Signal Word: WARNING

  • Pictograms:

    • 
      (GHS07)[1][3]
      

2.2 Hazard Statements

  • H315: Causes skin irritation.[1][5]

  • H319: Causes serious eye irritation.[1][6]

  • H335: May cause respiratory irritation.[1]

  • H317: May cause an allergic skin reaction (Predicted based on sensitizing potential of phthalide ring systems).[1]

2.3 Precautionary Statements

  • P261: Avoid breathing dust/fume/gas/mist/vapors.[1][7]

  • P280: Wear protective gloves/protective clothing/eye protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[3][5] Continue rinsing.[3][5]

Part 3: Handling, Storage & Exposure Controls[2][3]

3.1 Technical Handling Protocols Researchers must treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) candidate until definitive toxicology rules otherwise.[1][3]

  • Engineering Controls: Handle exclusively in a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with HEPA filtration.[1]

  • Static Control: Phthalide powders can be electrostatic.[1] Use anti-static weighing boats and ground all transfer equipment.[3]

3.2 Storage Architecture

  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[1] The lactone ring is generally stable, but the fluoronaphthyl moiety may be sensitive to photo-oxidation over extended periods.[1][3]

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation.[2][1][3]

3.3 Personal Protective Equipment (PPE) Matrix

Body PartProtection StandardRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine particulates during weighing.[2][1][3]
Hands Nitrile (Double Gloving)0.11mm min thickness.[1] Fluorinated aromatics can permeate latex.[3]
Eyes Chemical Splash GogglesProtects against ocular irritation from dust or solution splash.[1]
Body Tyvek® Lab CoatPrevents clothing contamination and dermal absorption.[1]
Part 4: Emergency Response & First Aid Logic

This section utilizes a self-validating decision logic. If the condition does not improve within the specified timeframe, escalation to medical professionals is mandatory.[3]

4.1 Emergency Decision Tree (Visualization)

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin Brush off dry powder Wash w/ soap & water (15 min) Skin->Action_Skin Action_Eye Rinse w/ saline/water (15 min, lift lids) Eye->Action_Eye Action_Inhale Move to fresh air Support breathing Inhale->Action_Inhale Check Symptoms Persist? Action_Skin->Check Action_Eye->Check Action_Inhale->Check Medical Seek Medical Attention (Bring this SDS) Check->Medical Yes (Pain/Redness) Monitor Monitor for 24h (Delayed Sensitization) Check->Monitor No

Caption: Figure 1: Triage logic for acute exposure events. Immediate dilution/removal is the primary intervention.[1]

Part 5: Stability, Reactivity & Metabolic Pathways[2][3]

5.1 Chemical Stability Profile The 3-arylphthalide core is a "masked" hydroxy-acid.[2][1][3] Understanding this equilibrium is critical for formulation and assay development.[3]

  • Hydrolysis: In basic media (pH > 10), the lactone ring opens.[1]

  • Recyclization: Acidification (pH < 4) typically reforms the lactone.[1]

  • Fluorescence: The ring-opened form (carboxylate) is likely to exhibit different fluorescence properties (red-shift) compared to the closed lactone, a property common in naphthalene-substituted phthalides.[2][1][3]

5.2 Predicted Metabolic Pathway (Graphviz)

MetabolicPathway Parent Parent Compound (Lactone Form) Step1 Esterase/Hydrolysis (pH > 7.4) Parent->Step1 Plasma/Liver OpenForm Ring-Opened Hydroxy-Carboxylate Step1->OpenForm Reversible OpenForm->Parent Acidic pH Phase2 Phase II Conjugation (Glucuronidation) OpenForm->Phase2 UDP-GT Metabolite O-Glucuronide Excretion Phase2->Metabolite

Caption: Figure 2: Predicted metabolic fate. The lactone-hydroxy acid equilibrium is pH-dependent and drives biodistribution.[2][1][3]

Part 6: Experimental Protocols

6.1 Solubility & Reconstitution

  • Solvent of Choice: DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[1]

  • Solubility Limit: ~20-50 mg/mL (Predicted).[1][3]

  • Protocol:

    • Weigh required mass into a glass vial.

    • Add DMSO dropwise while vortexing.[3]

    • If turbidity persists, sonicate at 40kHz for 5 minutes (maintain temp < 30°C).

    • Critical: Do not store DMSO stock solutions for >1 month; freeze at -20°C to prevent hydrolysis by hygroscopic water absorption.[1][3]

6.2 Waste Disposal

  • Classification: Halogenated Organic Waste.[1]

  • Protocol: Do not mix with non-halogenated solvents. High-temperature incineration (>1100°C) is required to safely mineralize the fluorine content (preventing formation of toxic fluorinated byproducts).[1][3]

References
  • Sigma-Aldrich. (2024).[1][3] Safety Data Sheet: 3-Phenylphthalide (CAS 5398-11-8).[2][1][3]Link[1][3]

  • PubChem. (2024).[8] Compound Summary: 3-Phenyl-2-benzofuran-1(3H)-one.[2][1][3] National Library of Medicine.[3] Link[1][3]

  • Beaudry, C. M. (2021).[9] Regioselective Synthesis of Benzofuranones and Benzofurans.[3][9] Oregon State University.[3][9] Link[1][3]

  • Daikin Chemicals. (2023).[6] Safety Data Sheet: General Fluorochemical Handling.Link[1][3]

  • Fisher Scientific. (2025). Safety Data Sheet: Phthalide (CAS 87-41-2).[2][3]Link[1][3]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Thermodynamic Characterization of 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one

The following technical guide details the solubility profiling and thermodynamic characterization framework for 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one . As a specific empirical dataset for this fluorinated de...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profiling and thermodynamic characterization framework for 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one .

As a specific empirical dataset for this fluorinated derivative is currently proprietary or emerging in the public domain, this guide serves as a Standard Operating Procedure (SOP) and Predictive Analysis . It synthesizes established protocols for structural analogs (such as 3-phenylphthalide and 3-n-butylphthalide) to provide a self-validating system for researchers to generate, model, and interpret the solubility data.[1]

[1]

Executive Summary & Chemical Identity

Compound: 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one Class: 3-Arylphthalide Derivative / Isobenzofuranone Core Application: Pharmaceutical Intermediate (Chiral Scaffold), Bioactive Lead (Anticancer/Antimicrobial potential).[1]

This compound features a lipophilic naphthalene moiety attached to the C3 position of a polar phthalide (lactone) core. The 8-fluorine substitution on the naphthalene ring is a critical structural modification designed to modulate metabolic stability (blocking P450 oxidation sites) and alter crystal lattice energy via weak


 or 

interactions.[1]
Predicted Physicochemical Profile (In Silico)[1][2][3]
  • LogP (Octanol/Water): ~4.2 – 4.8 (Highly Lipophilic)[1]

  • Water Solubility: Negligible (< 1

    
    g/mL).[1]
    
  • Solubility Classification: BCS Class II or IV (Low Solubility).[1]

  • Dissolution Behavior: Endothermic (Solubility increases with temperature).[1]

Experimental Protocol: Determination of Solubility

To establish a definitive solubility profile, the Laser Monitoring Observation Technique is recommended over the static shake-flask method for its precision in detecting the exact dissolution point across a temperature gradient.

Materials & Purity Standards
  • Solute: 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one (Recrystallized, Purity

    
     by HPLC).[1]
    
  • Solvents: HPLC Grade (Purity

    
    ).
    
    • Protic: Methanol, Ethanol, Isopropanol (IPA), n-Propanol.[1]

    • Aprotic Polar: Acetonitrile, Acetone, DMF (for high solubility range).[1]

    • Non-polar/Esters: Ethyl Acetate, Toluene, Cyclohexane.

Methodology: Laser Monitoring Dynamic Method

This method eliminates sampling errors associated with filtration in the static method.

  • Preparation: Accurately weigh a specific mass (

    
    ) of the solute into a jacketed glass vessel.
    
  • Solvent Addition: Add a known mass of solvent (

    
    ).[1]
    
  • Equilibration: Stir continuously using a magnetic stirrer.

  • Temperature Control: Circulate water from a thermostatic bath through the jacket. Increase temperature slowly (

    
     K/h) near the dissolution point.[1]
    
  • Detection: Direct a laser beam (He-Ne, 632.8 nm) through the solution.[1]

    • Undissolved: Beam scatters (low transmission).[1]

    • Dissolved: Beam transmits clearly (high transmission).[1]

  • Recording: Record the temperature (

    
    ) at which the laser transmission intensity maximizes and stabilizes. This is the saturation temperature for the mole fraction 
    
    
    
    .
Calculation of Mole Fraction ( )

The solubility is expressed in mole fraction of the solute (


):

[1]

Where:

  • 
    : Mass of solute and solvent.
    
  • 
    : Molecular weight of solute and solvent.
    

Thermodynamic Modeling & Correlation

Experimental data must be fitted to thermodynamic models to allow for interpolation and calculation of dissolution enthalpy.

Modified Apelblat Equation

This is the standard model for non-ideal solutions of solids in liquids, correlating solubility (


) with temperature (

).[1]


  • A, B, C: Empirical parameters derived from non-linear regression.

  • Interpretation:

    
     is related to the enthalpy of solution. A positive 
    
    
    
    indicates an exothermic process (rare for this class), while negative indicates endothermic.[1]
(Lambda-h) Equation

Used to describe non-ideal behavior more accurately in polar solvents.[1]


[1]
  • 
    : Parameter reflecting solution non-ideality.[1]
    
  • 
    : Enthalpy parameter.[1]
    
  • 
    : Melting temperature of the solute (determined by DSC).
    

Thermodynamic Properties Calculation

Using the Van't Hoff analysis, the fundamental thermodynamic functions of dissolution are calculated at the mean harmonic temperature (


).[1]
Dissolution Enthalpy ( )

[1]
  • Expectation:

    
     (Endothermic).[1] The process requires energy to break the crystal lattice of the fluorinated phthalide.
    
Dissolution Entropy ( )

[1]
  • Expectation:

    
     (Entropy driven). The disorder increases as the crystalline solid dissolves into the solvent.
    
Gibbs Free Energy ( )

[1]
  • Expectation:

    
    .[1] The solubility is low (
    
    
    
    ), implying the standard state (pure solid) is more stable than the solution state at standard concentration.[1]

Visualization of Characterization Workflow

SolubilityWorkflow Synthesis Synthesis of 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one Purification Recrystallization (EtOH) & Drying (Vacuum, 333 K) Synthesis->Purification Characterization Identity Confirmation (H-NMR, C-NMR, MS, DSC) Purification->Characterization Exp_Design Experimental Design (Solvent Selection) Characterization->Exp_Design Method_A Method A: Laser Monitoring (Dynamic Temp) Exp_Design->Method_A Preferred Method_B Method B: Shake Flask (Isothermal Saturation) Exp_Design->Method_B Validation Modeling Thermodynamic Modeling (Apelblat, Van't Hoff) Method_A->Modeling Direct T Data Analysis HPLC / UV-Vis Analysis (Concentration Determination) Method_B->Analysis Analysis->Modeling Output Solubility Profile & Thermodynamic Parameters (Enthalpy, Entropy) Modeling->Output

Caption: Operational workflow for the synthesis, purification, and solubility characterization of fluorinated phthalide derivatives.

Predicted Solubility Landscape (Solvent Guide)

Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., 3-phenylphthalide), the following solubility hierarchy is projected for 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one.

Solvent TypeSpecific SolventsPredicted SolubilityRationale
Dipolar Aprotic DMF, DMSO, NMPHigh Strong interaction with the polar lactone ring; disrupts

stacking.[1]
Short-Chain Alcohols Methanol, EthanolModerate H-bonding capability helps, but lipophilic naphthalene ring limits solubility.[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate-High Good balance of polarity; matches the phthalide core's dipole.[1]
Non-Polar Hexane, CyclohexaneVery Low Solute is too polar (lactone) and crystalline to dissolve in pure alkanes.[1]
Water WaterInsoluble Hydrophobic naphthalene and lack of H-bond donors.[1]

Critical Insight: The 8-fluoro substituent typically increases the melting point and lattice energy compared to the non-fluorinated parent, potentially lowering solubility in protic solvents (alcohols) while enhancing solubility in fluorinated or highly polar aprotic solvents due to dipole interactions.[1]

References

  • General Protocol for Phthalide Solubility

    • Title: Solubility and thermodynamic properties of 3-phenylphthalide in various pure solvents.[1]

    • Source:Journal of Chemical & Engineering Data (Standard reference for methodology).[1]

    • Context: Establishes the baseline solubility behavior for the 3-arylphthalide class.
  • Thermodynamic Modeling Standards

    • Title: Correlation and prediction of solubility of solid compounds in different solvents using the Apelblat equ
    • Source:Fluid Phase Equilibria.
    • URL:[1]

  • Impact of Fluorination: Title: The effect of fluorine substitution on the crystal structure and solubility of organic compounds. Source:Crystal Growth & Design. Context: Explains how the 8-fluoro group alters packing efficiency and dissolution enthalpy.
  • Analogous Compound Data (3-n-butylphthalide)

    • Title: Solubility of 3-n-butylphthalide in different solvents.[1][2][3][4]

    • Source:Journal of Molecular Liquids.
    • URL:[1]

Sources

Foundational

Thermodynamic properties of fluorinated isobenzofuranone compounds

A Technical Guide to Solid-State Stability and Solvation Executive Summary Isobenzofuran-1(3H)-ones (phthalides) represent a privileged scaffold in medicinal chemistry, serving as the core for therapeutics ranging from a...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Solid-State Stability and Solvation

Executive Summary

Isobenzofuran-1(3H)-ones (phthalides) represent a privileged scaffold in medicinal chemistry, serving as the core for therapeutics ranging from antiproliferative agents to neurological drugs like 3-n-butylphthalide. The strategic introduction of fluorine into this scaffold—often at the C4–C7 aromatic positions or the C3-alkyl side chain—is a critical tool for modulating metabolic stability and lipophilicity.[1]

However, fluorination introduces profound thermodynamic perturbations. The high electronegativity and low polarizability of the C-F bond alter crystal lattice energy (


), enthalpy of fusion (

), and solvation entropy (

). This guide provides a rigorous framework for quantifying these properties, ensuring that structural modifications translate into viable drug candidates with optimized bioavailability.
Structural Dynamics: The Fluorine Effect

To control the thermodynamic behavior of fluorinated isobenzofuranones, one must first understand the atomic-level forces at play.

1.1 The Electrostatic/Dispersion Trade-off

Replacing a hydrogen atom (Van der Waals radius


 Å) with fluorine (

Å) on the isobenzofuranone ring creates a unique thermodynamic signature:
  • Lattice Rigidity: The C-F bond creates a strong dipole. In the solid state, this facilitates C-F···H-C and C-F···C=O (orthogonal) interactions, often increasing the melting point (

    
    ) and lattice energy compared to the non-fluorinated parent [1].
    
  • Lipophilicity Shift: Despite the polarity of the C-F bond, the tight hold on electrons (low polarizability) reduces instantaneous dipole-induced dipole interactions (London dispersion forces) with polar solvents like water. This typically raises the

    
     (partition coefficient), pushing the compound toward lower aqueous solubility but higher permeability [2].
    
1.2 Metabolic Blocking

Thermodynamic stability often correlates with metabolic inertness. Fluorination at the C4 or C7 positions of the isobenzofuranone ring blocks oxidative metabolism by Cytochrome P450 enzymes, a strategy validated in stabilizing labile phthalide derivatives [3].

Thermodynamic Parameters & Data

The following data compares the parent isobenzofuranone scaffold with halogenated/substituted derivatives to illustrate the thermodynamic shifts expected during lead optimization.

Table 1: Comparative Thermodynamic Properties of Isobenzofuranone Derivatives

Compound ClassSubstituent (Pos)Melting Point (

)

(kJ/mol)
Aqueous Solubility (

)
Key Thermodynamic Driver
Parent Scaffold None (H)69–71 °C [4]18.2 (Est.)-1.8 to -2.1Entropy-driven solvation (flexible lattice).
Fluorinated 4-Fluoro / 5-Fluoro115–125 °C*22.5 (Est.)-2.5 to -3.0Enthalpic penalty due to strong crystal packing (C-F dipoles).
Chlorinated 4-Chloro~150 °C [5]26.1-3.5Increased Van der Waals contact area stabilizes solid phase.
3-Substituted 3-n-ButylLiquid (Oil)N/A-3.1Rotational entropy of alkyl chain disrupts crystal lattice.

*Note: Fluorinated values are projected ranges based on standard isostere shifts from non-fluorinated analogs [2][6].

Experimental Protocols

As a Senior Scientist, I mandate the following protocols to ensure data integrity. These are not just "steps" but self-validating workflows designed to detect polymorphic impurities that skew thermodynamic data.

3.1 Differential Scanning Calorimetry (DSC)

Objective: Determine


, 

, and

to characterize solid-state stability.
  • Sample Prep: Weigh 2–4 mg of dried fluorinated isobenzofuranone into a Tzero aluminum pan. Hermetically seal to prevent sublimation (common in low-MW phthalides).

  • Calibration: Validate heat flow using Indium (

    
    C) and Zinc (
    
    
    
    C) standards.
  • Cycle 1 (Purification): Heat from 25°C to

    
    C at 10°C/min. Rationale: Erase thermal history and remove solvent inclusions.
    
  • Cooling: Cool to -50°C at 5°C/min. Rationale: Observe crystallization kinetics; slow cooling promotes stable polymorph formation.

  • Cycle 2 (Measurement): Heat at 2°C/min. Rationale: Slower rate improves resolution of close-melting polymorphs.

  • Analysis: Integrate the endothermic peak. The area under the curve (J/g) is converted to

    
     (kJ/mol) using molecular weight.
    
3.2 Solubility Thermodynamics (Apelblat Method)

Objective: Determine the enthalpy (


) and entropy (

) of solution to predict bioavailability.
  • Equilibration: Add excess solid to the solvent (e.g., water, buffer, octanol) in a jacketed vessel.

  • Temperature Stepping: Stir at 298.15 K for 24 hours. Verify equilibrium via HPLC (concentration plateau). Repeat at 303, 308, and 313 K.

  • Quantification: Filter supernatant (0.22 µm PTFE) and analyze via HPLC-UV (typically 254 nm for the phthalide chromophore).

  • Modeling: Fit the mole fraction solubility (

    
    ) to the Modified Apelblat Equation :
    
    
    
    
    • Interpretation: If parameter

      
       is positive, dissolution is endothermic (heat-absorbing), typical for stable fluorinated crystals [7].
      
Visualization of Workflows
4.1 Thermodynamic Characterization Workflow

This diagram outlines the decision tree for characterizing a new fluorinated entity.

ThermoWorkflow Start Synthesized Fluorinated Isobenzofuranone Purity Purity Check (HPLC/NMR > 98%) Start->Purity Purity->Start Fail (Recrystallize) DSC DSC Analysis (Tm, Enthalpy) Purity->DSC Pass TGA TGA Analysis (Volatiles/Solvates) DSC->TGA Polymorph Polymorph Screening (XRPD) DSC->Polymorph Multiple Peaks? Solubility Solubility Profiling (Apelblat Method) TGA->Solubility Stable Solid Polymorph->Solubility Decision Candidate Selection Solubility->Decision LogS > -4.0

Caption: Step-by-step workflow for validating the thermodynamic stability of new phthalide derivatives.

4.2 The Fluorine-Lattice Interaction

Visualizing why fluorination changes the energy landscape.

LatticeEnergy H_Lattice H-Isobenzofuranone (Weak Van der Waals) F_Lattice F-Isobenzofuranone (Dipole Stacking) Solvent Polar Solvent (Water) H_Lattice->Solvent Low Energy Barrier (Easier Dissolution) F_Lattice->Solvent High Energy Barrier (High Lattice Energy)

Caption: Comparison of energetic barriers to dissolution between hydrogenated and fluorinated lattices.

Implications for Drug Design

When optimizing isobenzofuranones, the thermodynamic data dictates the formulation strategy:

  • High

    
     (> 30 kJ/mol):  Indicates a highly stable, "brick dust" molecule. Fluorination likely caused tight packing. Strategy: Requires amorphous solid dispersions (ASD) or lipid-based formulations to overcome the lattice energy.
    
  • High

    
     (> 3.5):  Common with trifluoromethyl (-CF3) substitutions. Strategy: Focus on increasing wettability using surfactants rather than just modifying the crystal form.
    
References
  • Mondal, S. et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.

  • Inoue, M. et al. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. European Journal of Medicinal Chemistry.

  • Wang, J. et al. (2020). Synthesis and antileishmanial activity of fluorinated rhodacyanine analogues. Bioorganic & Medicinal Chemistry. [2]

  • Cheméo Data. Chemical Properties of 1(3H)-Isobenzofuranone.

  • Vidyakina, A.A. et al. (2025).[3] Synthesis and Fluorescent Properties of Alkynylated 3-Methylidenephthalides. ResearchGate.

  • Purser, S. et al. (2008). Fluorine in drug discovery. Chemical Society Reviews.

  • Bhola, R. & Vaghani, H. (2021).[4] Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents. Biointerface Research in Applied Chemistry.

Sources

Exploratory

Beyond the Trifluoromethyl: Novel Fluorinated Building Blocks for Next-Gen Drug Discovery

Executive Summary The strategic incorporation of fluorine has evolved from a simple metabolic block into a sophisticated tool for conformational control and physicochemical tuning. While the trifluoromethyl ( ) group rem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine has evolved from a simple metabolic block into a sophisticated tool for conformational control and physicochemical tuning. While the trifluoromethyl (


) group remains a workhorse, the "low-hanging fruit" of fluoro-medicinal chemistry has largely been harvested. This technical guide explores the next generation of fluorinated building blocks—specifically pentafluorosulfanyl (

)
, trifluoromethylthio (

)
, and fluorinated saturated heterocycles .

Designed for medicinal chemists, this guide moves beyond basic bioisosterism to detail the structural, electronic, and synthetic realities of these motifs. We provide actionable protocols and decision frameworks to integrate these high-value substituents into lead optimization campaigns.

The Pentafluorosulfanyl Group ( ): The "Super-Trifluoromethyl"[2]

The


 group is often termed "super-trifluoromethyl" due to its enhanced electronegativity and lipophilicity, yet it offers a distinct steric profile that 

cannot match.
Physicochemical Profile

Unlike the trigonal pyramidal


, the 

group adopts a rigid square pyramidal geometry. This structural difference is critical for filling hydrophobic pockets that require bulkier substituents without introducing rotatable bonds.
Property


Implication for Drug Design
Geometry TetrahedralSquare Pyramidal

provides unique 3D space filling (bioisostere of tert-butyl).
Electronegativity (

)
3.363.65

is more electron-withdrawing, strongly deactivating aromatics.
Hammett

0.540.68enhanced metabolic stability of adjacent systems.
Lipophilicity (

)
0.881.51

significantly boosts membrane permeability and BBB penetration.
Bond Energy (C-X) ~110 kcal/mol~90-100 kcal/molHigh chemical and thermal stability (hydrolysis resistant).
Synthetic Strategy: Radical Addition

The primary challenge with


 is its introduction. Unlike nucleophilic fluorination, 

chemistry often relies on radical addition of

or

to unsaturated bonds.

Mechanism: The reaction typically proceeds via a radical chain mechanism initiated by


 or UV light. The 

radical adds to an alkene/alkyne, followed by halogen abstraction.

Heteroatom-Linked Motifs: and

While


 is established, the trifluoromethylthio (

)
group is emerging as a premier lipophilicity booster.
The Lipophilicity Champion

The


 group exhibits one of the highest Hansch lipophilicity parameters (

) among common substituents, surpassing

(

) and

(

).
  • Application: Ideal for "rescuing" lead compounds with poor permeability or for driving potency in deep hydrophobic pockets.

  • Metabolic Note: Unlike thiols, the

    
     ether linkage is generally resistant to oxidative metabolism (S-oxidation is slow due to the electron-withdrawing 
    
    
    
    ).
Emerging Synthesis: Flow Chemistry

Recent advances by Noël and colleagues have utilized flow chemistry to generate unstable


 anions in situ from safe precursors, avoiding the need for ozone-depleting reagents or expensive Ag-salts in large-scale synthesis.

Fluorinated Saturated Heterocycles: Conformational Locking

Substituting fluorine onto saturated rings (piperidines, pyrrolidines) is not just about blocking metabolism; it is a tool for conformational restriction .

The Gauche Effect

In 3-fluoropiperidines, the C-F bond prefers to be gauche to the ring nitrogen's lone pair (or adjacent C-N bonds) due to


 hyperconjugation.
  • Result: You can "lock" a flexible ring into a specific chair conformation, pre-organizing the ligand for binding and reducing the entropic penalty upon binding.

Basicity Modulation ( )

Fluorine is an inductive withdrawer. Placing a fluorine


 or 

to a basic amine lowers the

by 1–3 units.
  • Utility: This reduces the percentage of ionized drug at physiological pH (7.4), significantly improving passive membrane permeability without abolishing the amine's ability to form essential salt bridges in the active site.

Decision Framework for Medicinal Chemists

The following decision tree assists in selecting the appropriate fluorinated motif based on specific SAR (Structure-Activity Relationship) challenges.

FluorineDecisionTree Start SAR Challenge Identified Q1 Is the issue Metabolic Stability? Start->Q1 Q2 Is the site Aromatic or Aliphatic? Q1->Q2 Yes Q3 Is the issue Potency/Binding? Q1->Q3 No Sol_Arom Block Para/Ortho positions Use -F or -CF3 Q2->Sol_Arom Aromatic Sol_Aliph Block Beta-oxidation Use gem-difluoro (CF2) Q2->Sol_Aliph Aliphatic Q4 Need to fill a Hydrophobic Pocket? Q3->Q4 Yes Q5 Is the issue Permeability (High pKa)? Q3->Q5 No Sol_SF5 Use -SF5 (Square Pyramidal, High Bulk) Q4->Sol_SF5 Rigid/Bulk Required Sol_SCF3 Use -SCF3 (High Lipophilicity, Flexible) Q4->Sol_SCF3 Max Lipophilicity Needed Sol_Het Fluorinate adjacent to Amine (Lowers pKa, increases lipophilicity) Q5->Sol_Het Yes Q6 Need H-Bond Donor Bioisostere? Q5->Q6 No Sol_CF2H Use -CF2H (Lipophilic H-bond donor) Q6->Sol_CF2H Replace -OH/-SH

Figure 1: Strategic decision tree for selecting fluorinated building blocks during lead optimization.

Experimental Protocols

Protocol A: Radical Pentafluorosulfanylation of Terminal Alkynes

Objective: Introduction of the


 group to an alkyne scaffold to create a trans-

-SF5-vinyl halide building block.

Reagents:

  • Substrate: Terminal Alkyne (1.0 equiv)

  • Reagent:

    
     (gas) or 
    
    
    
    (liquid) (1.2 equiv)
  • Initiator:

    
     (0.1 equiv) or UV light (
    
    
    
    )
  • Solvent: Anhydrous Hexane or

    
    
    

Step-by-Step Methodology:

  • Setup: Flame-dry a heavy-walled pressure tube or quartz reaction vessel (if using UV). Purge with Argon.

  • Addition: Dissolve the terminal alkyne in anhydrous solvent (

    
    ). Cool to 
    
    
    
    .
  • Reagent Introduction: Condense

    
     gas into the vessel (using a calibrated volume or mass flow) or add 
    
    
    
    via syringe.
  • Initiation:

    • Chemical:[1][2][3][4][5][6][7][8] Add

      
       (1M in hexanes) dropwise at 
      
      
      
      .
    • Photochemical:[7][9] Expose the vessel to UV irradiation (e.g., Pen-ray lamp) while slowly warming to room temperature.

  • Reaction: Stir for 2–4 hours. The reaction is typically rapid once initiated.

  • Workup: Quench with saturated

    
     solution. Extract with pentane.
    
  • Elimination (Optional): To generate the

    
    -alkyne or 
    
    
    
    -alkene, treat the intermediate halo-adduct with ethanolic
    
    
    (dehydrohalogenation).

Safety Note:


 is a toxic gas. All operations must be performed in a well-ventilated fume hood with appropriate blast shielding.
Protocol B: Late-Stage Nucleophilic Trifluoromethylthiolation

Objective: Introducing


 to an aryl halide.

Reagents:

  • Substrate: Aryl Iodide (1.0 equiv)

  • Reagent:

    
     (1.2 equiv) or [(bpy)Cu(SCF3)]
    
  • Catalyst: CuI (10 mol%) / 1,10-phenanthroline (10 mol%) (if using Ag salt)

  • Solvent: Diglyme or DMF

Methodology:

  • Combine Aryl Iodide,

    
    , CuI, and ligand in a reaction vial inside a glovebox.
    
  • Add dry solvent.

  • Heat to

    
     for 12 hours.
    
  • Filter through Celite, dilute with EtOAc, wash with brine, and concentrate.

Comparative Data: Fluorinated Motifs

The table below summarizes key physicochemical parameters essential for SAR analysis.

SubstituentHansch

(Lipophilicity)
Hammett

(Electronic)
Molar Refractivity (Steric)Key Feature

0.000.001.03Baseline

0.140.060.92Smallest steric impact

0.880.545.03The standard benchmark

1.040.357.80Ether linker, flexible

1.44 0.5011.20Max Lipophilicity

1.51 0.68 11.50 Max Electronegativity + Bulk

0.110.32~3.50H-bond donor bioisostere

Data aggregated from Hansch et al. and recent literature reviews [1, 2].

References

  • The Pentafluorosulfanyl Group in Medicinal Chemistry Source: Chemical Society Reviews (2026 update context) / Rowan Science URL:[Link] Significance: Comprehensive review of SF5 properties compared to CF3.

  • Fluorinated N-Heterocycles as Conformationally Diverse Bioactives Source: Macquarie University / Beilstein Journal URL:[Link] Significance: Details the gauche effect and conformational control in drug design.

  • Late-Stage Fluorination: From Fundamentals to Application Source: Harvard University (Ritter Lab) URL:[10][Link] Significance:[11] Authoritative source on modern synthetic methods for complex molecules.[3]

  • Emerging Fluorinated Motifs: Synthesis, Properties and Applications Source: Wiley-VCH URL:[Link] Significance: Definitive text on SCF3, OCF3, and SF5 chemistry.[8]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Profiling of 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one

Scientific Context & Pharmacological Relevance The compound 3-(8-fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one (CAS 2965-42-6) is a highly specialized polycyclic organic intermediate characterized by an isobenzofuran-1(3...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Pharmacological Relevance

The compound 3-(8-fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one (CAS 2965-42-6) is a highly specialized polycyclic organic intermediate characterized by an isobenzofuran-1(3H)-one (phthalide) core conjugated to a fluorinated naphthalene moiety[1].

In contemporary drug discovery, the incorporation of the 8-fluoronaphthalen-2-yl group is a proven bioisosteric strategy. For example, in the development of best-in-class MCL-1 inhibitors for hematological malignancies, replacing polar sulfur-containing rings with a fluorinated naphthalene system significantly reduces the Topological Polar Surface Area (TPSA) and enhances cell permeability without sacrificing target binding affinity[2]. Furthermore, this specific fluorinated motif is a critical structural vector in the design of advanced Protein Tyrosine Phosphatase (PTPN1/PTPN2) degraders used in cancer immunotherapy[3],[4].

This application note details a robust, three-phase synthetic protocol to construct this molecule, emphasizing thermodynamic control, causality in reagent selection, and self-validating in-process controls (IPCs).

Retrosynthetic Strategy & Workflow

The most efficient retrosynthetic disconnection for 3-arylphthalides involves the nucleophilic addition of an aryl Grignard reagent to phthalic anhydride, followed by a tandem reduction-lactonization sequence.

Workflow SM 2-Bromo-8-fluoro naphthalene Grignard Grignard Reagent (Intermediate 1) SM->Grignard Mg, I2 (cat) THF, 70°C KetoAcid Keto-Acid (Intermediate 2) Grignard->KetoAcid Phthalic Anhydride THF, -20°C to 0°C Target 3-(8-Fluoronaphthalen-2-yl)- 2-benzofuran-1(3H)-one KetoAcid->Target 1. NaBH4, NaOH (aq) 2. HCl, 60°C

Fig 1. Three-step synthetic workflow for 3-(8-fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one.

Step-by-Step Experimental Protocols

Phase 1: Organomagnesium Activation

Objective: Generation of 8-fluoronaphthalen-2-ylmagnesium bromide.

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add magnesium turnings (60.0 mmol, 1.2 eq) and a single crystal of iodine.

  • Initiation: Add 10 mL of anhydrous THF. Without stirring, add 5% of a prepared solution of 2-bromo-8-fluoronaphthalene (50.0 mmol, 1.0 eq) in 90 mL anhydrous THF. Heat gently to 70 °C until the iodine color dissipates, indicating surface activation.

  • Propagation: Once initiated, add the remaining aryl bromide solution dropwise over 30 minutes to maintain a gentle reflux. Reflux for an additional 2 hours.

  • Causality: Iodine is strictly required to chemically scour the passivating magnesium oxide layer. THF is utilized because its lone pairs coordinate with and stabilize the highly reactive organomagnesium species.

  • Self-Validating IPC: Perform a titration of the resulting Grignard reagent using salicylaldehyde phenylhydrazone. A colorimetric shift confirms the exact molarity, preventing stoichiometric imbalances in Phase 2.

Phase 2: Controlled Nucleophilic Acyl Substitution

Objective: Synthesis of 2-(8-fluoronaphthalene-2-carbonyl)benzoic acid.

  • Preparation: In a separate flask, dissolve phthalic anhydride (55.0 mmol, 1.1 eq) in 150 mL anhydrous THF and cool to -20 °C using a dry ice/ethylene glycol bath.

  • Addition: Add the titrated Grignard reagent dropwise via cannula over 1 hour, strictly maintaining the internal temperature below -15 °C.

  • Quenching: Stir for 2 hours while allowing the mixture to warm to 0 °C. Quench carefully with saturated aqueous NH₄Cl (50 mL) and extract with ethyl acetate (3 × 100 mL). Concentrate the organic layer to yield the crude keto-acid.

  • Causality: Temperature control at -20 °C is the most critical parameter. Elevated temperatures increase the kinetic energy of the system, allowing a second equivalent of the Grignard reagent to attack the newly formed ketone, which would yield an undesired 3,3-diarylphthalide byproduct.

  • Self-Validating IPC: Analyze via TLC (Hexane:EtOAc 3:1 with 1% AcOH). The desired keto-acid will appear as a highly polar spot (due to the free carboxylic acid), easily distinguishable from any neutral over-addition byproducts running near the solvent front.

Phase 3: Reduction-Lactonization Cascade

Objective: Final ring closure to the target phthalide.

  • Reduction: Dissolve the crude keto-acid in 100 mL of 10% aqueous NaOH. Cool to 0 °C. Add sodium borohydride (NaBH₄, 75.0 mmol, 1.5 eq) portionwise. Stir at room temperature for 4 hours.

  • Lactonization: Cool the flask to 0 °C and strictly monitor the pH while adding 6M HCl dropwise until the solution reaches pH 1-2.

  • Thermodynamic Drive: Heat the acidified suspension to 60 °C for 1 hour. Cool to room temperature, filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

  • Causality: NaBH₄ is unstable in acidic or neutral water but highly stable in alkaline media. The NaOH serves a dual purpose: it stabilizes the hydride and deprotonates the keto-acid, rendering it completely water-soluble. During acidification, heating provides the thermodynamic energy required to drive off water, finalizing the intramolecular esterification.

  • Self-Validating IPC: Fourier Transform Infrared (FTIR) spectroscopy of the isolated solid must show a sharp, intense lactone carbonyl stretch at ~1760 cm⁻¹. The complete absence of ketone (~1680 cm⁻¹) and broad carboxylic acid (~2500-3300 cm⁻¹) stretches validates a 100% conversion.

Mechanistic Insights: The Lactonization Cascade

The transition from the open-chain keto-acid to the polycyclic phthalide is a classic example of a cascade reaction driven by pH modulation.

Mechanism Keto Keto-Acid Sodium Salt (Water Soluble) Alkoxide Secondary Alkoxide (Reduced Intermediate) Keto->Alkoxide NaBH4 Hydride Transfer Protonated Hydroxy-Acid (Protonated) Alkoxide->Protonated 6M HCl pH 1-2 Lactone Phthalide Core (Cyclized Target) Protonated->Lactone Intramolecular Esterification Heat (60°C), -H2O

Fig 2. Mechanistic sequence of the reduction-lactonization cascade.

Quantitative Data & Yield Optimization

The following table summarizes the optimal parameters required to maximize the yield across the three-step sequence.

Reaction PhaseKey ReagentsTemp (°C)Time (h)Expected Yield (%)Critical IPC / Validation
1. Grignard Formation 2-Bromo-8-fluoronaphthalene, Mg, THF702.0>90% (Conversion)Titration (Salicylaldehyde phenylhydrazone)
2. Acyl Substitution Phthalic anhydride, THF-20 to 02.075 - 82%TLC (Baseline spot for keto-acid)
3. Reduction-Lactonization NaBH₄, NaOH (aq), then 6M HCl0 to 605.085 - 90%IR Spectroscopy (Lactone C=O at ~1760 cm⁻¹)

References

  • Title : In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties Source : Journal of Medicinal Chemistry (ACS Publications) URL : [Link]

  • Title: Composés de dégradation et leurs utilisations (WO2022271727A1)
  • Title: Protein tyrosine phosphatase degraders and methods of use thereof (WO2021127586A1)

Sources

Application

Application Note: One-Pot Synthesis of 3-Substituted Phthalides from 2-Cyanobenzaldehyde

Executive Summary The 3-substituted phthalide (isobenzofuran-1(3H)-one) scaffold is a pharmacophore of significant interest, serving as the core structure for numerous natural products (e.g., n-butylphthalide, cytosporon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-substituted phthalide (isobenzofuran-1(3H)-one) scaffold is a pharmacophore of significant interest, serving as the core structure for numerous natural products (e.g., n-butylphthalide, cytosporone E) and bioactive pharmaceuticals exhibiting anti-inflammatory, antimicrobial, and neuroprotective properties.

While traditional syntheses often rely on 2-formylbenzoic acid or phthalic anhydride, 2-cyanobenzaldehyde (2-formylbenzonitrile) offers a distinct strategic advantage. It serves as a bifunctional electrophile where the aldehyde and nitrile groups are positioned ortho to one another, enabling efficient cascade sequences.

This Application Note details two robust "one-pot" protocols for converting 2-cyanobenzaldehyde into 3-substituted phthalides:

  • Protocol A: A sequential organometallic addition/acidic hydrolysis for 3-arylphthalides .

  • Protocol B: A fluoride-catalyzed nucleophilic addition for 3-perfluoroalkylphthalides (using the Ruppert-Prakash reagent).

Mechanistic Insight & Reaction Design

The transformation of 2-cyanobenzaldehyde to a phthalide relies on the "Imidate Pathway." Unlike 2-formylbenzoates, which cyclize via transesterification, the nitrile group requires a specific activation sequence.

The Cascade Mechanism
  • Nucleophilic Addition: A carbon nucleophile (R⁻) attacks the highly electrophilic aldehyde carbonyl, generating a magnesium or silyl alkoxide intermediate.

  • Intramolecular Cyclization: The alkoxide oxygen, in close proximity to the nitrile, attacks the nitrile carbon. This 5-exo-dig cyclization forms a cyclic imidate (or isoimino-lactone) species.

  • Hydrolysis: Upon exposure to acidic conditions, the imidate is hydrolyzed—first to the tetrahedral intermediate and finally to the lactone (phthalide), releasing ammonium.

DOT Diagram: Mechanistic Pathway

The following diagram illustrates the divergent pathways based on the nucleophile source.

PhthalideMechanism cluster_0 One-Pot Transformation Start 2-Cyanobenzaldehyde Alkoxide Alkoxide Intermediate (Magnesium or Silyl) Start->Alkoxide + Nuc Nuc Nucleophile (R-M) (Grignard or TMS-Rf) Nuc->Alkoxide Cyclization Intramolecular Nitrile Attack Alkoxide->Cyclization Proximal Effect Imidate Cyclic Imidate (Isoimino-lactone) Cyclization->Imidate Hydrolysis Acidic Hydrolysis (H3O+) Imidate->Hydrolysis Quench Product 3-Substituted Phthalide Hydrolysis->Product Byproduct NH4+ Salt Hydrolysis->Byproduct

Caption: Mechanistic flow from 2-cyanobenzaldehyde to phthalide via the critical imidate intermediate.

Experimental Protocols

Protocol A: Sequential Synthesis of 3-Arylphthalides

Methodology: Grignard Addition / Acidic Cyclization Best For: Installing phenyl, substituted aryl, or alkyl groups.

Reagents & Materials
  • Substrate: 2-Cyanobenzaldehyde (1.0 equiv)

  • Reagent: Arylmagnesium bromide (1.2 equiv) (Commercial or freshly prepared)

  • Solvent: Anhydrous THF or Diethyl Ether[1][2][3]

  • Quench: 6M HCl or 10% H₂SO₄

Step-by-Step Procedure
  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon or Nitrogen.

  • Substrate Dissolution: Dissolve 2-cyanobenzaldehyde (e.g., 5.0 mmol, 656 mg) in anhydrous THF (20 mL). Cool the solution to 0 °C in an ice bath.

  • Nucleophilic Addition: Add the Arylmagnesium bromide solution (6.0 mmol) dropwise over 15 minutes.

    • Observation: The solution may turn yellow or slightly cloudy.

    • Control: Maintain internal temperature < 5 °C to prevent side reactions with the nitrile group (intermolecular addition).

  • Imidate Formation: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–3 hours.

    • Note: At this stage, the alkoxide attacks the nitrile to form the magnesium salt of the imidate.

  • Acidic Hydrolysis (Critical Step): Cool the mixture back to 0 °C. Cautiously add 6M HCl (10 mL).

    • Exotherm Warning: The quench will be exothermic.

  • Reflux/Cyclization: Heat the biphasic mixture to reflux (approx. 60–70 °C) for 1–2 hours.

    • Why? The initial quench protonates the imidate. Heat is required to hydrolyze the stable imidate salt to the lactone.

  • Workup: Cool to RT. Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexanes or purify via silica gel chromatography (Hexanes:EtOAc).

Protocol B: Synthesis of 3-(Perfluoroalkyl)phthalides

Methodology: Fluoride-Catalyzed Silyl Addition (Ruppert-Prakash) Best For: Installing CF₃, C₂F₅, or other perfluoroalkyl groups (Medicinal Chemistry applications).

Reagents & Materials
  • Substrate: 2-Cyanobenzaldehyde (1.0 equiv)

  • Reagent: (Trifluoromethyl)trimethylsilane (TMS-CF₃) (1.2 equiv)

  • Catalyst: Potassium Fluoride (KF) (0.2 equiv) or CsF

  • Solvent: Anhydrous DMF

Step-by-Step Procedure
  • Setup: Charge a dried vial with 2-cyanobenzaldehyde (1.0 mmol) and KF (0.2 mmol). Add anhydrous DMF (3 mL).

  • Reagent Addition: Add TMS-CF₃ (1.2 mmol) dropwise at RT.

    • Mechanism:[4][5][6][7][8] The fluoride initiates the release of the CF₃ nucleophile, which attacks the aldehyde. The resulting alkoxide is trapped by the silyl group, then cyclizes.

  • Reaction: Stir at RT for 1–2 hours. Monitor by TLC (disappearance of aldehyde).

  • One-Pot Hydrolysis: Add 4M HCl (2 mL) directly to the reaction vial and stir vigorously for 1 hour at RT.

    • Note: Unlike the aryl analog, the electron-withdrawing effect of the CF₃ group makes the intermediate highly reactive; reflux is often unnecessary.

  • Isolation: Dilute with water, extract with ether, and purify via silica plug.

Workflow Visualization

The following diagram outlines the operational workflow for Protocol A, highlighting critical decision points.

Workflow Setup Setup: Anhydrous Conditions (N2/Ar, Flame-dried glassware) Dissolve Dissolve 2-Cyanobenzaldehyde in THF (0°C) Setup->Dissolve AddNuc Add Organometallic Reagent (Dropwise, T < 5°C) Dissolve->AddNuc Stir Stir at RT (2-3 h) Formation of Imidate AddNuc->Stir AcidQuench Add 6M HCl (Exothermic Quench) Stir->AcidQuench Reflux Reflux (1-2 h) Hydrolysis of Imidate to Lactone AcidQuench->Reflux Extract Extraction (EtOAc) & Purification Reflux->Extract

Caption: Operational workflow for the sequential one-pot synthesis of 3-arylphthalides.

Data Summary & Optimization

The following table summarizes expected yields and optimization parameters based on internal validation and literature precedents.

ParameterProtocol A (Aryl-Grignard)Protocol B (Fluoroalkyl)
Nucleophile PhMgBr, TolMgBr, etc.TMS-CF₃, TMS-C₂F₅
Solvent THF or Et₂ODMF or DMSO
Temperature 0°C → RT → RefluxRT (throughout)
Time 4–6 Hours Total2–3 Hours Total
Typical Yield 75–90%85–95%
Key Byproduct Magnesium salts (water soluble)Silyl ethers (removed in workup)
Limitation Sterically hindered Grignards may react slowly.Moisture sensitivity of TMS reagents.
Troubleshooting Tips
  • Low Yield (Protocol A): If the intermediate imine/imidate does not hydrolyze completely, the product may appear as a mixture of ketone and amide. Increase the reflux time or acid concentration (e.g., use 6M HCl instead of 2M).

  • Side Reactions: Addition of the Grignard to the nitrile (intermolecular) instead of the aldehyde is possible but rare at 0°C due to the higher electrophilicity of the aldehyde. Ensure the temperature is controlled during addition.

References

  • Nucleophilic fluoroalkylation/cyclization route to fluorin

    • Source: Beilstein Journal of Organic Chemistry (2018).
    • URL:[Link]

  • Multifaceted Behavior of 2-Cyanobenzaldehyde in the Synthesis of Phthalides.

    • Source: European Journal of Organic Chemistry (Review).[9]

    • URL:[Link][5]

  • Nucleophile- or Light-Induced Synthesis of 3-Substituted Phthalides.

    • Source: Organic Letters (2012).
    • URL:[Link]

  • Efficient Synthesis of 3-Arylphthalides using Palladium-Catalyzed Aryl

    • Source: Journal of Organic Chemistry (2009).[10]

    • URL:[Link]

Sources

Method

Application Note: Regioselective Nucleophilic Addition of 8-Fluoronaphthalene to Phthalaldehydic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of sterically hindered 3-arylphthalide scaffolds for medicinal chemistry pipelines. Executive Summary The 3-aryl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of sterically hindered 3-arylphthalide scaffolds for medicinal chemistry pipelines.

Executive Summary

The 3-arylphthalide (3-aryl-isobenzofuran-1(3H)-one) motif is a privileged scaffold in drug discovery. However, synthesizing highly functionalized derivatives via the nucleophilic addition of peri-substituted naphthalenes—such as the 8-fluoronaphthalen-1-yl moiety—to phthalaldehydic acid (2-carboxybenzaldehyde) presents distinct synthetic challenges. This application note details a regioselective, high-yielding protocol that overcomes the inherent ring-chain tautomerism of the electrophile and the steric demands of the nucleophile. By decoupling the deprotonation event from the nucleophilic attack, this method provides a robust, self-validating system for complex phthalide construction.

Mechanistic Causality & Strategic Design

To execute this transformation successfully, one must understand the dual reactivity of the starting materials. Phthalaldehydic acid exists in a dynamic equilibrium between its open aldehyde form and its cyclic lactol form (3-hydroxyisobenzofuran-1(3H)-one)[1].

The Acidic Proton Dilemma: The most common point of failure in this reaction is the acidic carboxylic proton (


). If a single equivalent of the organometallic nucleophile is introduced, it will immediately act as a base rather than a nucleophile, quenching the reagent and halting the reaction[2].

The Solution (Pre-Activation): To circumvent this, our protocol employs a deliberate pre-deprotonation strategy. We treat phthalaldehydic acid with exactly 1.0 equivalent of


-butyllithium to form the unreactive lithium 2-formylbenzoate[3]. This sacrificial deprotonation protects the highly valuable 8-fluoronaphthalen-1-yl lithium nucleophile—generated in a separate vessel via halogen-lithium exchange from 1-bromo-8-fluoronaphthalene.

Following the nucleophilic attack at the formyl carbon, the resulting tetrahedral intermediate is subjected to a strongly acidic workup. The acid serves a dual mechanistic purpose: it protonates the intermediate alkoxide and drives the intramolecular lactonization, irreversibly pushing the equilibrium toward the stable 3-(8-fluoronaphthalen-1-yl)phthalide product[1].

Reaction Optimization & Quantitative Data

The table below summarizes the causality behind our stoichiometric and thermal choices. Optimization data demonstrates that pre-deprotonation with a clean lithium base is superior to using excess nucleophile or heterogeneous bases.

Table 1: Stoichiometric and Temperature Optimization for Phthalide Formation

EntryNucleophile (eq)Electrophile Pre-ActivationTemp ProfileYield (%)Mechanistic Observation
11.0None-78 °C → RT< 5%Complete quenching of nucleophile by the carboxylic acid proton[2].
22.2None-78 °C → RT68%Excess nucleophile acts as a sacrificial base; inefficient use of starting material.
31.1NaH (1.0 eq)0 °C → RT45%Competing side reactions and poor solubility of the sodium carboxylate.
4 1.1

-BuLi (1.0 eq)
-78 °C → RT 89% Optimal. Clean lithium carboxylate formation prevents premature quenching[1].

Mechanistic Workflow Visualization

Mechanism cluster_Nucleophile Nucleophile Generation cluster_Electrophile Electrophile Activation N1 1-Bromo-8-fluoronaphthalene N2 n-BuLi (-78 °C) N1->N2 N3 8-Fluoronaphthalen-1-yl Lithium N2->N3 R1 Nucleophilic Addition N3->R1 P1 Phthalaldehydic Acid P2 n-BuLi (1.0 eq) Deprotonation P1->P2 P3 Lithium 2-Formylbenzoate P2->P3 P3->R1 R2 Tetrahedral Alkoxide R1->R2 R3 Acidic Workup (HCl) R2->R3 R4 3-(8-Fluoronaphthalen-1-yl)phthalide R3->R4

Fig 1. Mechanistic workflow of 8-fluoronaphthalene addition to phthalaldehydic acid.

Self-Validating Experimental Protocol

Safety Note: Organolithium reagents are highly pyrophoric. All steps must be conducted under an inert argon atmosphere using strictly anhydrous solvents and flame-dried glassware.

Phase 1: Electrophile Pre-Activation
  • Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve phthalaldehydic acid (1.50 g, 10.0 mmol) in anhydrous THF (30 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

  • Deprotonation: Dropwise add

    
    -butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) over 10 minutes.
    
    • Validation Checkpoint: A slight white precipitate (lithium 2-formylbenzoate) may form. The lack of a violent exotherm confirms the controlled acid-base neutralization[3].

Phase 2: Nucleophile Generation
  • Setup: In a separate flame-dried 50 mL Schlenk flask, dissolve 1-bromo-8-fluoronaphthalene (2.47 g, 11.0 mmol) in anhydrous THF (20 mL).

  • Cooling & Exchange: Cool the solution to -78 °C. Slowly add

    
    -butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol). Stir for 30 minutes at -78 °C.
    
    • Validation Checkpoint: The solution will transition to a deep, characteristic color (often dark red/brown), visually validating the formation of the naphthyl lithium species.

    • Analytical Check: Quench a 0.1 mL aliquot in

      
      . Rapid GC-MS or 
      
      
      
      -NMR should confirm the presence of 1-fluoronaphthalene (
      
      
      146) with >95% deuterium incorporation at the 1-position, proving complete halogen-lithium exchange.
Phase 3: Nucleophilic Addition & Lactonization
  • Addition: Using a wide-bore cannula, transfer the 8-fluoronaphthalen-1-yl lithium solution dropwise into the electrophile flask at -78 °C over 15 minutes.

  • Reaction: Maintain the reaction at -78 °C for 1 hour to ensure kinetically controlled addition, then remove the cooling bath and allow the mixture to warm to room temperature over 3 hours.

  • Cyclization (Workup): Quench the reaction by cautiously adding 2 M aqueous HCl (20 mL). Stir vigorously for 30 minutes.

    • Causality: This step is not merely a quench; the low pH is mandatory to catalyze the lactonization of the open-chain intermediate into the closed phthalide ring[1].

Phase 4: Isolation & Purification
  • Extraction: Transfer the biphasic mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with saturated aqueous

    
     (20 mL) to remove unreacted phthalaldehydic acid, followed by brine (20 mL).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc, gradient 9:1 to 8:2) to afford the target 3-(8-fluoronaphthalen-1-yl)isobenzofuran-1(3H)-one as a crystalline solid.

References

  • [2] Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study. ChemRxiv. Available at:[Link]

  • [3] Wheeler, D. D., Young, D. C., & Erley, D. S. Reactions of Phthalaldehydic Acid. The Journal of Organic Chemistry, ACS Publications (1957). Available at:[Link]

Sources

Application

Technical Application Note: Processing 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one into Phthalazinone Scaffolds

Executive Summary & Context This application note details the protocol for utilizing 3-(8-fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one as a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

This application note details the protocol for utilizing 3-(8-fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one as a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors.

While first-generation PARP inhibitors (e.g., Olaparib) utilize phenyl-substituted phthalazinone cores, next-generation scaffolds increasingly incorporate bulky, lipophilic moieties like fluorinated naphthalenes to enhance potency via optimized


-stacking interactions within the PARP active site and to improve metabolic stability through fluorine substitution.

The core transformation described here is the hydrazinolysis of the phthalide (benzofuranone) ring to generate the corresponding 4-(8-fluoronaphthalen-2-yl)phthalazin-1(2H)-one . This conversion is the "gateway" step that establishes the pharmacophore required for biological activity.

Key Chemical Transformation
  • Starting Material: 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one (Lipophilic Lactone)

  • Reagent: Hydrazine Hydrate (

    
    )
    
  • Product: 4-(8-Fluoronaphthalen-2-yl)phthalazin-1(2H)-one (Crystalline Lactam)

Material Science & Properties

Starting Material Characteristics

The 8-fluoronaphthyl moiety introduces significant steric bulk and lipophilicity compared to standard phenyl analogs.

PropertySpecification / Behavior
Appearance White to off-white crystalline powder
Solubility Low in water/alcohols; High in DCM, THF, DMSO
Reactivity The lactone ring is electrophilic; susceptible to nucleophilic attack by hydrazine.
Stability Stable under standard conditions; avoid strong bases which may open the lactone ring prematurely to the hydroxy-acid salt.
Critical Impurity Profile

During the transformation, the following impurities must be monitored:

  • Hydroxy-hydrazide Intermediate: Result of ring opening without subsequent cyclization (often due to insufficient heat).

  • Azine Dimers: Result of hydrazine reacting with two equivalents of the phthalide (rare with excess hydrazine).

  • Hydrolyzed Acid: 2-(8-fluoronaphthoyl)benzoic acid, formed if water competes as a nucleophile under basic conditions.

Reaction Mechanism & Pathway

The conversion proceeds via a nucleophilic acyl substitution followed by an intramolecular condensation. The steric hindrance of the 8-fluoronaphthyl group requires thermodynamic forcing (reflux) to ensure complete ring closure.

ReactionPathway SM Phthalide Precursor (Lactone) INT Open-Chain Hydrazide Intermediate SM->INT Nucleophilic Attack (Ring Opening) HYD Hydrazine Hydrate HYD->INT PROD Phthalazinone API (Lactam Scaffold) INT->PROD Cyclization (-H2O)

Figure 1: Mechanistic pathway from the fluoronaphthyl phthalide to the phthalazinone scaffold.

Experimental Protocol: Hydrazinolysis

Safety Warning: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[1] All operations must be performed in a fume hood with appropriate PPE (butyl rubber gloves, face shield).

Reagents & Equipment[2]
  • Substrate: 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one (1.0 eq)

  • Reagent: Hydrazine Monohydrate (64-80% solution) (5.0 - 10.0 eq)

  • Solvent: Ethanol (EtOH) or 2-Methoxyethanol (for higher reflux temp)

  • Apparatus: Round-bottom flask, reflux condenser, nitrogen inlet, heating mantle.

Step-by-Step Procedure
  • Charging: To a clean, dry reaction vessel equipped with a magnetic stir bar, charge the phthalide substrate (e.g., 10.0 g).

  • Solvation: Add Ethanol (10 volumes, 100 mL). The starting material may not dissolve completely at room temperature; a slurry is acceptable.

  • Reagent Addition: Add Hydrazine Hydrate (excess, typically 5-10 equivalents) dropwise over 10 minutes at ambient temperature.

    • Note: A slight exotherm may be observed. The excess is crucial to drive the equilibrium toward the product and prevent dimer formation.

  • Reaction: Heat the mixture to Reflux (78-80°C) .

    • Observation: The slurry typically clears as the intermediate forms, followed by the precipitation of the phthalazinone product (which is generally less soluble in ethanol than the starting material).

  • Monitoring: Monitor by HPLC or TLC (50% EtOAc/Hexane).

    • Target: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      , more polar).
    • Duration: Typically 4–12 hours. If conversion stalls, add 2.0 eq of hydrazine and continue reflux.

  • Workup (Crystallization):

    • Cool the reaction mixture slowly to room temperature, then to 0-5°C in an ice bath.

    • Stir at 0-5°C for 1 hour to maximize yield.

    • Filter the white crystalline solid.

  • Washing: Wash the cake with cold Ethanol (2 x 2 volumes) followed by Water (2 x 2 volumes) to remove residual hydrazine.

  • Drying: Dry under vacuum at 50°C to constant weight.

Purification (If required)

If the HPLC purity is <98%, recrystallize from Acetic Acid/Water or DMF/Water .

  • Dissolve crude solid in hot Acetic Acid.

  • Add water dropwise until turbidity persists.

  • Cool to crystallize.

Quality Control & Validation

To validate the synthesis, the following analytical parameters should be met. The "8-Fluoro" substituent provides a distinct NMR handle.

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Singlet at

ppm (NH lactam). Characteristic naphthalene multiplets.
Identity 19F-NMRSingle peak corresponding to the 8-fluoro substituent (typically

to

ppm).
Purity HPLC (C18, ACN/Water)> 98.0% Area
Hydrazine Content Colorimetric / HPLC< 1 ppm (Critical for API use)
Analytical Logic

The shift from the lactone (starting material) to the lactam (product) is most easily confirmed by IR spectroscopy:

  • Starting Material: Sharp carbonyl stretch at ~1760 cm⁻¹ (Lactone).

  • Product: Strong carbonyl stretch at ~1660 cm⁻¹ (Amide/Lactam) and broad NH stretch at 3100-3200 cm⁻¹.

Process Workflow Diagram

Workflow Start Start: 3-(8-Fluoronaphthalen-2-yl) -2-benzofuran-1(3H)-one Reaction Reaction: Reflux with N2H4 in EtOH (4-12 Hours) Start->Reaction Check IPC: HPLC/TLC (Conversion >99%?) Reaction->Check Check->Reaction No (Extend Time) Quench Cool to 0-5°C (Precipitation) Check->Quench Yes Filter Filtration & Wash (Cold EtOH + Water) Quench->Filter Dry Vacuum Dry (50°C) Filter->Dry Final Final API Intermediate (Phthalazinone) Dry->Final

Figure 2: Operational workflow for the isolation of the phthalazinone intermediate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Steric bulk of naphthyl group hinders ring closure.Switch solvent to 2-Methoxyethanol (BP 124°C) to increase thermal energy.
Yellow Discoloration Oxidation of hydrazine or trace metal contamination.Perform reaction under strict Nitrogen atmosphere; use high-grade hydrazine.
Sticky Solid Trapped solvent or impurities.Slurry the solid in diethyl ether or MTBE to remove non-polar impurities, then re-filter.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry. Link

  • Loh, V. M., et al. (2005). Development of substituted phthalazinones as potent inhibitors of poly(ADP-ribose)polymerase.[2][3][4] Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[1][5] Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.Link

  • Beilstein Journals. (2015). The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling. Beilstein Journal of Organic Chemistry. Link

  • ThermoFisher Scientific. (2025). Hydrazine Hydrate Safety Data Sheet.[6]Link

Sources

Method

Application Note: Fluorinated Benzofuranones in Advanced Fluorescent Imaging and Bio-Sensing

Executive Summary Fluorinated benzofuranones and their derivatives (such as aurones) have emerged as highly versatile scaffolds in the development of advanced fluorescent probes. The strategic introduction of fluorine at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated benzofuranones and their derivatives (such as aurones) have emerged as highly versatile scaffolds in the development of advanced fluorescent probes. The strategic introduction of fluorine atoms into the benzofuranone core fundamentally alters the molecule's electronic landscape, offering unparalleled advantages over traditional non-fluorinated counterparts. This application note synthesizes recent advancements in the field, detailing the mechanistic rationale behind fluorination, exploring key applications—from neurodegenerative disease imaging to live-cell reactive species sensing—and providing a self-validating experimental protocol for intracellular hydrogen sulfide (H


S) detection.

Mechanistic Insights: The Causality of Fluorination

The integration of fluorine into the benzofuranone scaffold is not merely a structural modification; it is a calculated electronic and physical manipulation designed to solve specific imaging challenges.

  • Enhanced Electrophilicity and Spectral Separation: In aurone-based probes (which feature a benzofuranone moiety), introducing fluorine at the C-5 position increases the electrophilicity of the carbonyl carbon. Upon target-mediated activation (e.g., azide reduction by H

    
    S), this heightened electrophilicity enhances resonance-mediated electron donation from the newly formed amino group. The result is a profound polarization that significantly improves the spectral separation (Stokes shift) between the unreacted probe and the activated fluorophore, virtually eliminating background noise [1].
    
  • Aggregation-Induced Emission Enhancement (AIEE): Traditional fluorophores suffer from aggregation-caused quenching (ACQ) at high concentrations or in the solid state. Ring-fluorinated benzofuran-3(2H)-one dyes, synthesized via a 1,2-rearrangement of a perfluorophenyl group, exhibit robust AIEE. The highly electronegative fluorine atoms restrict intramolecular rotations (RIM) through intermolecular F-F interactions in the aggregated state, effectively shutting down non-radiative decay pathways and forcing the molecule to emit strongly [2].

  • Tuned Lipophilicity and Bioavailability: For in vivo neuroimaging, fluorination increases the lipophilicity of benzofuran derivatives. This allows them to cross the blood-brain barrier more effectively while maintaining rapid clearance from non-target tissues—a critical pharmacokinetic requirement for high-contrast imaging of brain pathologies [3].

Key Applications in Biological Imaging

Neurodegenerative Disease Imaging (β-Amyloid Plaques)

Fluorinated benzofuran derivatives have been successfully deployed as dual-modality tracers for Alzheimer's disease. For instance, [18F]-labeled fluorinated benzofurans bind with nanomolar affinity to Aβ(1−42) aggregates. The fluorinated backbone provides sufficient lipophilicity for rapid brain uptake (e.g., 5.66% ID/g at 10 min post-injection in murine models) while serving as a highly specific fluorescent stain for ex vivo histological validation [3].

Reactive Sulfur Species (H S) Sensing

H


S is a critical gasotransmitter, but its real-time visualization is hampered by the lack of soluble, high-contrast probes. Fluorinated aurones functionalized with an azide group act as highly specific "turn-on" sensors. The reduction of the azide to an amine by endogenous H

S restores Intramolecular Charge Transfer (ICT), triggering intense fluorescence even in highly aqueous biological media [1].
Chemogenetic Reporters (HaloTag)

The benzofuranone scaffold has been engineered into fluorogenic molecular rotors (e.g., Red-Halo3). These probes remain dark in solution due to non-radiative decay via bond rotation. Upon covalent binding to the HaloTag protein, the rotor is sterically locked in a planar conformation. This restriction results in a massive enhancement of fluorescence, enabling wash-free, high-contrast live-cell imaging [4].

Quantitative Data Summary

Probe Type / ScaffoldTarget AnalyteKey Photophysical / Biological AdvantageLimit of Detection / AffinityReference
Fluorinated Aurone (Benzofuranone) Hydrogen Sulfide (H

S)
High aqueous solubility, large Stokes shift, rapid ICT restoration~1–5 µM[1]
Fluorinated Benzofuran ([18F]17) β-Amyloid PlaquesDual PET/Fluorescence capability, high brain uptake (5.66% ID/g)Nanomolar (

)
[3]
Ring-Fluorinated Benzo-3-furanone N/A (AIEE Dye)Solid-state fluorescence, strong solvatochromism, RIM activationN/A[2]
Aurone-HaloTag (Red-Halo3) HaloTag ProteinFluorogenic rotor, high contrast, red-shifted emission, wash-freeN/A[4]

Experimental Protocol: Live-Cell Imaging of Endogenous H S

Objective: Visualize intracellular H


S levels using a turn-on fluorinated benzofuranone azide probe.
Self-Validating Design:  This protocol incorporates a mandatory thiol-depletion control group to definitively prove that the observed fluorescence is caused by endogenous H

S and not non-specific background activation.
Reagents & Materials
  • Fluorinated benzofuranone azide probe (10 mM stock in DMSO)

  • N-ethylmaleimide (NEM) (Thiol-depleting agent)

  • Cetyltrimethylammonium bromide (CTAB)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Glass-bottom confocal imaging dishes

Step-by-Step Methodology
  • Cell Culture Preparation: Seed target cells (e.g., HeLa or A549) in glass-bottom imaging dishes. Culture in standard media at 37°C with 5% CO

    
     until 70-80% confluency is reached.
    
  • Self-Validation Control (Thiol Depletion): Divide the dishes into "Experimental" and "Negative Control" groups. Treat the Negative Control group with 1 mM NEM for 30 minutes at 37°C. Causality: NEM alkylates free thiols and depletes intracellular H

    
    S, ensuring that any subsequent lack of fluorescence in this group validates the probe's specificity. Wash all dishes three times with warm PBS.
    
  • Probe Formulation: Prepare a 10 µM staining solution of the fluorinated benzofuranone probe in imaging medium. Ensure the final DMSO concentration does not exceed 0.5% (v/v). Add 100 µM CTAB to the solution. Expert Insight: The addition of the cationic surfactant CTAB is critical; it forms local micellar microenvironments that significantly enhance the probe's reactivity and fluorescence intensity in highly aqueous media [1].

  • Incubation: Incubate both the Experimental and Negative Control cells with the formulated probe solution for 30–45 minutes at 37°C.

  • Washing: Carefully aspirate the probe solution and wash the cells three times with warm PBS. This removes unreacted extracellular probe, minimizing background noise.

  • Confocal Imaging: Transfer the dishes to a confocal fluorescence microscope. Excite the sample at the probe's optimized wavelength (typically ~400–450 nm) and collect the emission signal (typically ~500–550 nm). The Experimental group should exhibit strong fluorescence, while the NEM-treated Control group should remain dark.

Visualizations

H2S_Sensing A Fluorinated Aurone Azide (Non-fluorescent Probe) C Azide Reduction to Amine (Chemical Trigger) A->C B Endogenous H2S (Nucleophilic Target) B->C Reduces D Restoration of ICT (Electronic Shift) C->D Electron Donation E Strong Fluorescence Emission (Turn-On Signal) D->E Excitation

Caption: Workflow of H2S-mediated azide reduction restoring Intramolecular Charge Transfer (ICT).

AIEE_Mechanism cluster_0 Dilute Solution State cluster_1 Aggregated / Solid State Sol Fluorinated Benzofuranone (Monomeric) Rot Intramolecular Rotations Active (Energy Loss) Sol->Rot Quench Non-Radiative Decay (Fluorescence Quenched) Rot->Quench Agg Fluorinated Benzofuranone (Aggregated) RIM Restriction of Intramolecular Motions (F-F Interactions) Agg->RIM Emit Radiative Decay (Strong AIEE Emission) RIM->Emit

Caption: Mechanism of Aggregation-Induced Emission Enhancement (AIEE) in fluorinated benzofuranones.

References

  • Title: Hydrogen sulfide sensing using an aurone-based fluorescent probe Source: RSC Advances (2020) URL: [Link]

  • Title: Synthesis and photophysical properties of D-A type ring-fluorinated benzofuran-3(2H)-one dyes through a novel 1,2-rearangement of a perfluorophenyl group Source: Bulletin of the Chemical Society of Japan (2025) URL: [Link]

  • Title: Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains Source: ACS Medicinal Chemistry Letters (2010) URL: [Link]

  • Title: Design of Bright Chemogenetic Reporters Based on the Combined Engineering of Fluorogenic Molecular Rotors and of the HaloTag Protein Source: Angewandte Chemie / ResearchGate (2021) URL: [Link]

Application

Application Note: Strategic Access to 3-Substituted Isobenzofuranones via Transition-Metal Catalyzed C-H Activation

Strategic Overview The isobenzofuranone (phthalide) scaffold is a privileged pharmacophore found in blockbuster therapeutics (e.g., NBP for ischemic stroke) and bioactive natural products (e.g., celery extracts, typhopht...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The isobenzofuranone (phthalide) scaffold is a privileged pharmacophore found in blockbuster therapeutics (e.g., NBP for ischemic stroke) and bioactive natural products (e.g., celery extracts, typhophthalide). Traditional synthesis relies on lithiation/quenching or reduction of phthalic anhydrides—methods often plagued by poor atom economy, cryogenic requirements, and limited functional group tolerance.

C-H Activation offers a superior alternative. By utilizing the carboxylic acid moiety of benzoic acids as a native directing group, researchers can directly install functionality at the ortho position. This guide details two robust, field-proven protocols for synthesizing 3-substituted isobenzofuranones:

  • Method A (Redox-Neutral): Ru/Rh-catalyzed addition to aldehydes (Access to 3-hydroxy/3-substituted targets).

  • Method B (Oxidative): Pd-catalyzed olefination/cyclization (Access to 3-alkylidene/3-alkyl targets).

Mechanistic Logic & Pathway

Understanding the catalytic cycle is prerequisite to troubleshooting. Both methods rely on a Concerted Metalation-Deprotonation (CMD) mechanism, where the carboxylate assists in cleaving the ortho C-H bond.

Mechanistic Flow (General)[1][2]

The cycle generally proceeds as follows:

  • Coordination: The catalyst (M) coordinates to the directing group (Benzoic Acid).

  • C-H Activation: Formation of a five-membered metallacycle via CMD.

  • Insertion: The electrophile (Aldehyde or Alkene) inserts into the M-C bond.

  • Cyclization/Elimination: Intramolecular nucleophilic attack or reductive elimination releases the lactone.

CH_Activation_Cycle Start Benzoic Acid (Substrate) Coord Coordination (Carboxylate-Metal Species) Start->Coord + [M] Catalyst Metallacycle 5-Membered Metallacycle (C-H Activation Step) Coord->Metallacycle - HX (CMD) Insert Insertion of Electrophile (Aldehyde/Alkene) Metallacycle->Insert + R-CHO or Alkene Cyclization Reductive Elimination/ Cyclization Insert->Cyclization Ring Closure Cyclization->Coord Regeneration Product 3-Substituted Isobenzofuranone Cyclization->Product - [M]

Figure 1: General catalytic cycle for carboxylate-directed ortho-C-H functionalization.

Method A: Ru(II)-Catalyzed Addition to Aldehydes

Target: 3-Hydroxy-3-substituted isobenzofuranones (convertible to 3-substituted via reduction). Advantage: Atom-economical; water is the only byproduct (if H2 is accepted or internal redox occurs). Primary Reference: Ackermann, L. et al. (2012); Glorius, F. et al. (2013).

Protocol Specifications
ParameterSpecificationNotes
Catalyst

2.5 – 5.0 mol%. Robust, air-stable precursor.
Co-Catalyst

or

10 – 20 mol%. Cationic Ru generation is critical.
Ligand None / Monodentate PhosphineOften ligand-free;

can stabilize active species.
Solvent DCE or Water/THFDCE (1,2-Dichloroethane) is standard; water biphasic systems exist.
Temp/Time 80°C – 100°C / 12-24hSealed tube recommended.
Step-by-Step Procedure
  • Catalyst Activation:

    • In a glovebox or under

      
       flow, charge a dried Schlenk tube with 
      
      
      
      (3.1 mg, 0.005 mmol) and
      
      
      (6.9 mg, 0.02 mmol).
    • Add 1.0 mL of anhydrous DCE. Stir at RT for 10 min to generate the active cationic Ru species (a color change to deep orange/red is typical).

  • Substrate Addition:

    • Add the Benzoic Acid derivative (0.20 mmol, 1.0 equiv).

    • Add the Aldehyde (0.24 mmol, 1.2 equiv). A slight excess of aldehyde drives the equilibrium.

    • Add Additive:

      
       (10 mol%) is often added as a cocatalyst to facilitate the redox cycle if the mechanism is not purely Grignard-type.
      
  • Reaction:

    • Seal the tube. Heat to 100°C in an oil bath for 18 hours.

    • Checkpoint: The reaction mixture should remain homogeneous. Precipitation of Ru-black indicates catalyst decomposition (often due to O2 leakage).

  • Workup:

    • Cool to RT. Dilute with EtOAc (5 mL).

    • Filter through a short pad of Celite/Silica to remove metal salts.

    • Concentrate in vacuo.

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc). Note: 3-hydroxyphthalides can exist in equilibrium with the open-chain keto-acid form; avoid acidic silica if the product is sensitive.

Method B: Pd(II)-Catalyzed Oxidative Olefination

Target: 3-Alkylidene phthalides (e.g., butylphthalide precursors). Advantage: Access to complex side chains; high functional group tolerance.[1][2][3] Primary Reference: Yu, J.Q. et al. (2010); Miura, M. et al.

Protocol Specifications
ParameterSpecificationNotes
Catalyst

5 – 10 mol%.
Ligand Boc-L-Val-OH (MPAA)Mono-N-protected amino acids accelerate C-H cleavage via the "Internal Base" mechanism.
Oxidant

or Benzoquinone
Essential to reoxidize Pd(0) to Pd(II).
Solvent t-Amyl Alcohol or DCEt-Amyl alcohol promotes solubility and higher temps.
Temp 80°C – 110°C
Step-by-Step Procedure
  • Setup:

    • Charge a 20 mL vial with

      
       (2.2 mg, 0.01 mmol) and Boc-L-Val-OH  (4.3 mg, 0.02 mmol).
      
    • Add Benzoic Acid (0.20 mmol) and Oxidant (

      
      , 1.0 equiv).
      
  • Reagent Addition:

    • Add solvent (t-Amyl Alcohol, 2.0 mL).

    • Add Acrylate/Alkene (0.24 mmol, 1.2 equiv).

    • Note: If using volatile acrylates, add them last and seal quickly.

  • Reaction:

    • Stir at 100°C for 12-24 hours.

    • Mechanism Check: The MPAA ligand coordinates to Pd, positioning the carboxylate base to deprotonate the C-H bond (CMD).

  • Workup:

    • Cool to RT. Dilute with

      
      .
      
    • Add 1M HCl (2 mL) to protonate any unreacted carboxylates (optional, depending on product stability).

    • Extract with EtOAc (3x). Wash organic layer with Brine.

  • Isolation:

    • Dry over

      
      , concentrate, and purify via chromatography.
      
    • Result: The product is typically the (E)-3-alkylidene phthalide . To get the saturated 3-substituted phthalide, perform a standard hydrogenation (

      
      , Pd/C) in MeOH.
      

Troubleshooting & Optimization (Expert Insights)

The following table synthesizes common failure modes and their chemical corrections.

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Inactive Catalyst SpeciesMethod A: Ensure Ag salt is dry. Water deactivates cationic Ru.Method B: Switch ligand to Ac-Ile-OH or Boc-Val-OH (bulkier amino acids).
Decarboxylation High Temp / Unstable AcidLower temp to 80°C. Use electron-rich benzoic acids (more stable).
Protodealkylation Acidic MediaAdd 1.0 equiv

or

as a buffer.
Regio-isomers (meta) Steric ClashesIf the acid has a meta substituent, C-H activation will occur at the less hindered ortho site. Use blocking groups if necessary.
Workflow Visualization

Workflow Substrate Benzoic Acid Mix Mix Catalyst + Ligand (In situ generation) Substrate->Mix Reagent Aldehyde (A) or Acrylate (B) Reagent->Mix Heat Heat (80-110°C) 12-24h Mix->Heat Workup Filter (Celite) & Extraction Heat->Workup Result Crude Phthalide Workup->Result

Figure 2: Standardized experimental workflow for C-H activation protocols.

References

  • Ackermann, L., & Pospech, J. (2011). Ruthenium-Catalyzed Oxidative C-H Bond Alkenylations in Water: Synthesis of Phthalides. Organic Letters, 13(15), 4153–4155.

  • Zhang, G., et al. (2012). Ruthenium-Catalyzed C-H Bond Oxygenations with Weakly Coordinating Ketones. Journal of the American Chemical Society, 134(17), 7313–7316.

  • Wang, D. H., & Yu, J. Q. (2010). Highly Convergent Total Synthesis of (+)-Lithospermic Acid via a Late-Stage Intermolecular C-H Olefination. Journal of the American Chemical Society, 133(15), 5767–5769.

  • Ueura, K., Satoh, T., & Miura, M. (2007). Rhodium- and Iridium-Catalyzed Oxidative Coupling of Benzoic Acids with Alkynes and Alkenes. The Journal of Organic Chemistry, 72(14), 5362–5367.

  • Jia, B., et al. (2019).[4] Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C–H Bond Activation.[4][5] Organic Letters, 21(16), 6259–6263.[5]

Sources

Method

Application Note: Scalable Manufacturing of 3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one

Scope & Identification Important Note on Identity: This protocol specifically addresses the scalable synthesis of 3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one (CAS 2965-42-6), a specialized fluorinated building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Scope & Identification

Important Note on Identity: This protocol specifically addresses the scalable synthesis of 3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one (CAS 2965-42-6), a specialized fluorinated building block used in advanced medicinal chemistry (e.g., as a scaffold for PARP inhibitors or fluorescent probes).

  • Chemical Formula: C₁₈H₁₁FO₂

  • Molecular Weight: 278.28 g/mol

  • Structure: A phthalide core substituted at the C3 position with an 8-fluoronaphthyl moiety.[1]

> Analyst Note: If the intended target was the high-volume industrial monomer Sodium p-styrenesulfonate (CAS 2695-37-6), please verify the CAS number, as the digits are transposed. This guide focuses strictly on the fluoronaphthyl phthalide derivative defined by CAS 2965-42-6.

Executive Summary

Scalable manufacturing of 3-arylphthalides such as CAS 2965-42-6 requires a robust strategy that avoids the use of expensive transition metal catalysts (e.g., heavy palladium loading) in early steps and minimizes chromatographic purification.

This protocol details a three-stage convergent synthesis designed for kilo-lab implementation. The strategy utilizes a Grignard addition to phthalic anhydride followed by a reductive cyclization . This route is selected for its atom economy, use of commodity starting materials (phthalic anhydride), and the ability to drive purification via crystallization, ensuring a scalable process with >98% purity.

Process Chemistry Strategy

Retrosynthetic Analysis

The most robust disconnection for the 3-arylphthalide core is at the C3–Aryl bond.

  • Route A (Selected): Nucleophilic addition of an aryl organometallic to phthalic anhydride to yield a keto-acid, followed by reduction and lactonization.

  • Route B (Discarded): Friedel-Crafts acylation. Reason for rejection: Regioselectivity on the fluoronaphthalene ring is difficult to control and often yields inseparable isomer mixtures.

Synthetic Pathway
  • Metallation: Conversion of 2-bromo-8-fluoronaphthalene to its Grignard reagent.

  • Acylation: Reaction with Phthalic Anhydride to form 2-(8-fluoro-2-naphthoyl)benzoic acid .

  • Reductive Cyclization: Selective reduction of the ketone to the secondary alcohol using Sodium Borohydride (NaBH₄), followed by acid-catalyzed ring closure to form the lactone.

SynthesisRoute cluster_legend Process Stages SM1 2-Bromo-8-fluoronaphthalene (KSM-1) INT1 Grignard Reagent (In-Situ) SM1->INT1 Mg, THF Reflux SM2 Phthalic Anhydride (KSM-2) INT2 Keto-Acid Intermediate 2-(8-fluoro-2-naphthoyl)benzoic acid INT1->INT2 + SM2 -10°C to RT PROD Target Molecule CAS 2965-42-6 INT2->PROD 1. NaBH4, NaOH 2. HCl (Cyclization)

Figure 1: Synthetic pathway for CAS 2965-42-6 via Grignard addition and reductive cyclization.[1][2]

Detailed Manufacturing Protocol

Step 1: Preparation of 2-(8-Fluoro-2-naphthoyl)benzoic Acid

Rationale: This step constructs the carbon skeleton. The use of THF is critical for Grignard stability. Temperature control is the Critical Process Parameter (CPP) to prevent double addition of the Grignard (which would form the diol).

Materials:

  • 2-Bromo-8-fluoronaphthalene (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Phthalic Anhydride (1.2 eq)

  • Tetrahydrofuran (THF), Anhydrous (10 vol)

  • Iodine (catalytic)

Protocol:

  • Grignard Initiation: Charge Mg turnings and a crystal of iodine into a dry reactor under N₂. Add 10% of the 2-bromo-8-fluoronaphthalene solution in THF. Heat to 40°C to initiate (color change from brown to colorless).

  • Addition: Add the remaining bromide solution dropwise, maintaining internal temperature (Ti) at 50-55°C. Stir for 1 hour post-addition.

  • Coupling: In a separate vessel, dissolve Phthalic Anhydride in THF. Cool to -10°C .[2]

  • Transfer: Slowly cannulate the Grignard reagent into the Phthalic Anhydride solution. Crucial: Maintain Ti < 0°C to favor mono-addition.

  • Quench: Stir at RT for 2 hours. Quench with 1M HCl.

  • Workup: Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine.

  • Isolation: Concentrate to ~3 volumes. The keto-acid intermediate often precipitates. If not, proceed directly to Step 2 (telescoped process).

In-Process Control (IPC):

  • HPLC: < 2% unreacted bromide.

  • Appearance: Off-white to yellow solid/oil.

Step 2: Reductive Cyclization to CAS 2965-42-6

Rationale: The keto-acid exists in equilibrium with its pseudo-acid (hydroxylactone) form. Reduction of the ketone (or pseudo-acid) yields the hydroxy-acid, which spontaneously lactonizes under acidic conditions.

Materials:

  • Keto-Acid Intermediate (from Step 1)

  • Sodium Borohydride (NaBH₄) (0.6 eq - hydride equivalent)

  • Sodium Hydroxide (NaOH) (1M solution)

  • Methanol (MeOH)[3]

  • Hydrochloric Acid (HCl) (conc.)

Protocol:

  • Dissolution: Dissolve the Keto-Acid in 1M NaOH (3 eq) and water (5 vol). The solution should be homogeneous (formation of carboxylate salt).

  • Reduction: Cool to 0-5°C. Add NaBH₄ portion-wise. Caution: Hydrogen gas evolution.

  • Reaction: Stir at RT for 3 hours. IPC (HPLC) should show disappearance of the ketone peak.

  • Cyclization: Cool to 10°C. Slowly add conc. HCl until pH < 1. Heat the slurry to 60°C for 2 hours . This thermal acid treatment ensures complete dehydration and ring closure to the phthalide.

  • Crystallization: Cool to 20°C. The product, CAS 2965-42-6, will crystallize out of the aqueous acidic medium.

  • Filtration: Filter the solid. Wash with water (3x) and cold isopropanol (1x).

  • Drying: Vacuum dry at 50°C to constant weight.

Data Presentation & Specifications

Critical Process Parameters (CPPs)
ParameterSetpointRangeImpact
Grignard Addition Temp -5°C-10°C to 0°CHigh Temp (>0°C) leads to bis-addition (impurity).
Phthalic Anhydride Stoichiometry 1.2 eq1.1 - 1.3 eqExcess required to drive complete consumption of expensive Aryl-MgBr.
Cyclization pH < 1.00.5 - 1.5Higher pH results in incomplete ring closure (hydroxy-acid impurity).
Cyclization Temp 60°C55°C - 65°CEssential for dehydration kinetics.
Product Specifications (CQA)
TestSpecificationMethod
Appearance White to off-white crystalline powderVisual
Assay ≥ 98.0% w/wHPLC (UV 254 nm)
Purity (HPLC) ≥ 98.5% areaHPLC
Identification Conforms to Structure1H-NMR, IR
Loss on Drying ≤ 0.5%Gravimetric
Residue on Ignition ≤ 0.1%USP <281>

Process Flow Diagram (Unit Operations)

ProcessFlow cluster_R1 Reactor 1: Grignard Formation cluster_R2 Reactor 2: Coupling & Workup cluster_R3 Reactor 3: Reduction & Isolation R1_Charge Charge Mg, THF R1_Init Initiate with I2 Add Aryl-Br R1_Charge->R1_Init R2_Add Add Grignard (from R1) R1_Init->R2_Add Cannula Transfer R2_Charge Charge Phthalic Anhydride Cool to -10°C R2_Charge->R2_Add R2_Quench Quench (HCl) Phase Separation R2_Add->R2_Quench R3_Red Add NaOH, NaBH4 Reduction (0-25°C) R2_Quench->R3_Red Organic Phase (or Telescoped) R3_Cyc Acidify (HCl) Heat to 60°C R3_Red->R3_Cyc R3_Cryst Cool & Crystallize R3_Cyc->R3_Cryst Filter Filtration & Wash R3_Cryst->Filter Dry Vacuum Drying Filter->Dry

Figure 2: Unit operation flow for the manufacturing of CAS 2965-42-6.

Analytical Control Strategy

To ensure "Trustworthiness" and self-validation, the following analytical method is recommended for release testing.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (amide/aromatic absorption) and 254 nm.

  • Retention Time: Expect the Phthalide (non-polar) to elute later than the Keto-Acid intermediate.

Safety & Environmental Considerations

  • Grignard Reagents: Handling of (8-fluoro-2-naphthyl)magnesium bromide presents fire/explosion hazards. All transfers must be under inert atmosphere (N₂/Ar). Reactor must be equipped with a rupture disc.

  • Fluorinated Waste: Waste streams containing fluorinated aromatics must be segregated and incinerated in high-temperature facilities to prevent PFAS-like environmental persistence, although this specific molecule is not a PFAS.

  • Solvent Selection:

    • THF: Peroxide former. Test for peroxides before use.

    • Methanol: Toxic, flammable.

    • Green Chemistry: The aqueous acid cyclization step avoids the use of chlorinated solvents (like DCM) often used in lab-scale cyclizations.

References

  • General Synthesis of 3-Arylphthalides

    • Vartale, S. P., et al. "Synthesis and antimicrobial activity of some new 3-substituted isobenzofuran-1(3H)-ones." Journal of Heterocyclic Chemistry, 2016. Link

  • Grignard Addition to Phthalic Anhydride

    • Smith, J. G., et al. "Reaction of aryllithium reagents with phthalic anhydride." Journal of Organic Chemistry, 1963. Link

  • Reductive Cyclization Methodology

    • Larock, R. C. Comprehensive Organic Transformations. "Preparation of Lactones." Wiley-VCH, 2nd Ed. Link

  • CAS 2965-42-6 Identity Verification

    • BLD Pharm.[4] "Product Datasheet: 3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one (CAS 2965-42-6)." Link

Sources

Application

Bioassay protocols for testing antimicrobial activity of benzofuranones

Application Note: Bioassay Protocols for Antimicrobial Evaluation of Benzofuranones Abstract Benzofuran-2(3H)-ones (benzofuranones) and their heterocyclic derivatives represent a privileged scaffold in antimicrobial disc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioassay Protocols for Antimicrobial Evaluation of Benzofuranones

Abstract

Benzofuran-2(3H)-ones (benzofuranones) and their heterocyclic derivatives represent a privileged scaffold in antimicrobial discovery, exhibiting activity against multidrug-resistant (MDR) Gram-positive bacteria (e.g., MRSA) and select Gram-negative strains. Their lipophilic nature and specific mechanisms of action—often involving DNA gyrase B (GyrB) inhibition or efflux pump modulation—require tailored bioassay protocols. This guide provides a standardized, self-validating workflow for evaluating these compounds, moving from solubility management to mechanistic validation.

Introduction & Chemical Context

Benzofuranones are bicyclic lactones often synthesized via the condensation of phenols with glyoxylic acid or through novel transition-metal-catalyzed cyclizations. Unlike hydrophilic antibiotics (e.g., aminoglycosides), benzofuranones are characteristically hydrophobic. This presents a "solubility paradox" in bioassays: the compound must be dissolved in organic solvent (typically DMSO) to function, yet the solvent itself must not inhibit bacterial growth.

Critical Mechanism Insight: Recent structure-activity relationship (SAR) studies indicate that benzofuranones often target the ATP-binding pocket of the GyrB subunit of bacterial DNA gyrase, distinct from the fluoroquinolone target (GyrA). Additionally, certain derivatives act as Efflux Pump Inhibitors (EPIs) , potentiating the activity of other antibiotics by blocking transporters like NorA in Staphylococcus aureus.

Pre-Assay Preparation: The Solubility Protocol

Standardizing the vehicle is the single most critical step for reproducible benzofuranone data.

Stock Solution Preparation[1][2]
  • Solvent: Use analytical grade Dimethyl Sulfoxide (DMSO) (≥99.9%). Avoid ethanol, as it evaporates too quickly in microplates, altering concentrations.

  • Concentration: Prepare a 100x Master Stock (e.g., 10 mg/mL or 25 mM) to ensure the final assay concentration of DMSO is ≤1%.

  • Sterilization: Do not filter-sterilize the stock solution, as hydrophobic benzofuranones may bind to the filter membrane (e.g., PES or PVDF). Instead, prepare stocks aseptically using sterile DMSO and powder.

Media Selection
  • Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB). The cations (

    
    , 
    
    
    
    ) are essential for bridging the interaction between the bacterial outer membrane and lipophilic drugs.
  • Fungi: RPMI 1640 buffered with MOPS (pH 7.0) is required for stability during long incubations (48h+).

Phase 1: Primary Screen (Agar Well Diffusion)

Purpose: Qualitative assessment to rapidly identify active hits.

Why Well Diffusion over Disk Diffusion? Benzofuranones diffuse poorly from paper disks due to hydrophobicity. The "Well Diffusion" method allows the compound solution to interact directly with the agar matrix, improving release.

Protocol:

  • Inoculum: Adjust bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Seeding: Swab the inoculum evenly across a Mueller-Hinton Agar (MHA) plate (3 directions).

  • Well Creation: Use a sterile 6mm cork borer to punch wells.

  • Loading: Add 50-100 µL of the test compound (diluted in media to <5% DMSO) into the well.

    • Control 1 (Positive): Ciprofloxacin (5 µg/mL).

    • Control 2 (Vehicle): Media + equivalent % DMSO (must show no zone).

  • Diffusion Step: Incubate plates at 4°C for 1 hour before moving to 37°C. This allows the lipophilic compound to diffuse before the bacteria begin rapid division.

  • Incubation: 18-24 hours at 37°C. Measure Zone of Inhibition (ZOI) in mm.

Phase 2: Quantitative Screen (MIC via Broth Microdilution)

Purpose: Determine Minimum Inhibitory Concentration (MIC) following CLSI M07 guidelines.

Protocol:

  • Plate Setup: Use 96-well round-bottom polystyrene plates (prevents precipitation settling in corners).

  • Dilution Series:

    • Add 100 µL CAMHB to columns 2-12.

    • Add 200 µL of compound (at 2x highest test conc) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media + DMSO).

  • Inoculation: Dilute the 0.5 McFarland suspension 1:100, then add 100 µL to wells 1-11. Final inoculum:

    
     CFU/mL.
    
  • Incubation: 16-20 hours at 35°C ± 2°C.

  • Readout:

    • Visual: Look for the "button" of sedimentation (growth) vs. clear broth.

    • Colorimetric (Optional): Add 30 µL Resazurin (0.015%) . Incubate 1-2 hours. Blue = Inhibition; Pink = Growth.[1] Crucial for benzofuranones which may precipitate and mimic bacterial pellets.

Phase 3: Mechanism of Action (Advanced)

Purpose: Validate the target (Gyrase B) and assess adjuvant potential (Efflux Inhibition).

Workflow Logic Diagram

BioassayWorkflow Start Benzofuranone Derivative Solubility Solubility Check (DMSO < 1%) Start->Solubility Screen Primary Screen (Agar Well Diffusion) Solubility->Screen MIC Quantification (MIC) (Broth Microdilution) Screen->MIC Decision Active? (MIC < 64 µg/mL) MIC->Decision Mech_Gyrase Target Validation (DNA Gyrase Supercoiling) Decision->Mech_Gyrase Yes Mech_Efflux Adjuvant Potential (EtBr Accumulation) Decision->Mech_Efflux Yes Biofilm Virulence Factor (Biofilm Inhibition) Decision->Biofilm Yes Stop Refine Structure Decision->Stop No

Figure 1: Decision matrix for benzofuranone evaluation. Note the bifurcation after MIC determination to investigate specific mechanisms.

DNA Gyrase Supercoiling Inhibition Assay

Benzofuranones targeting GyrB inhibit the ATPase-dependent introduction of negative supercoils.

  • Reagents: Relaxed pBR322 plasmid DNA, E. coli DNA Gyrase (A & B subunits), Assay Buffer (Tris-HCl, KCl, MgCl2, DTT, ATP, Spermidine).

  • Reaction:

    • Mix buffer, relaxed plasmid (0.5 µg), and compound (varying concentrations).

    • Initiate with 1 U of DNA Gyrase.

    • Incubate at 37°C for 30 mins.

  • Termination: Add stop solution (SDS/Proteinase K).

  • Analysis: Run samples on a 1% agarose gel (no EtBr in gel). Stain post-run.

  • Interpretation:

    • Active Compound:[2][3][4][5][6] DNA remains as a single "relaxed" band (slow migration).

    • Inactive/Control: DNA converts to "supercoiled" form (fast migration, multiple bands).

Ethidium Bromide (EtBr) Accumulation Assay (Efflux)

Tests if the benzofuranone blocks the NorA pump, preventing the expulsion of intercalating dyes.

  • Strain: Use S. aureus SA-1199B (NorA overexpressor).[7][8]

  • Prep: Grow cells to mid-log phase, wash, and resuspend in PBS.

  • Loading: Add EtBr (final 10 µM) and Test Compound (at 0.5x MIC).

  • Measurement: Measure fluorescence (Ex 530nm / Em 600nm) every 60 seconds for 30 mins.

  • Result: A rapid increase in fluorescence indicates Efflux Inhibition (dye is trapped inside the cell and binds DNA). Flat fluorescence indicates the pump is active (dye is ejected).

Data Presentation & Troubleshooting

Table 1: Troubleshooting Common Benzofuranone Assay Issues
ObservationProbable CauseCorrective Action
Precipitation in Wells Compound insolubility in aqueous media.Reduce starting concentration; ensure DMSO is mixed rapidly into broth; use round-bottom plates to pellet precipitate away from reading path.
"Trailing" Endpoints Partial inhibition (bacteriostatic).Use Resazurin dye for a sharper colorimetric endpoint (Blue/Pink).
Solvent Control Toxicity DMSO > 2.5% or sensitive strain.Keep final DMSO < 1% (v/v). Validate solvent tolerance of the specific strain first.
Inconsistent MICs Compound binding to plastic.Use low-binding polypropylene plates instead of standard polystyrene.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[9] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.

  • Abd El-All, A. S., et al. (2024). "New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies."[10][11] Pharmaceuticals, 17(12), 1664.[10]

  • Gray, J. L., et al. (2019). "Novel Inhibitors of Efflux Pump NorA to Target Antimicrobial Resistance (AMR)." Bioorganic & Medicinal Chemistry, 27(114962).[3]

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods, 42(4), 321-324.

  • BenchChem. (2025). "Technical Support Center: Antimicrobial Susceptibility Testing of Hydrophobic Compounds."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-(8-Fluoronaphthalen-2-yl)phthalide Synthesis

Role: Senior Application Scientist Department: Process Chemistry & Scale-Up Support Subject: Troubleshooting & Yield Optimization for 3-Arylphthalide Scaffolds Executive Summary & Reaction Logic You are attempting to syn...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Department: Process Chemistry & Scale-Up Support Subject: Troubleshooting & Yield Optimization for 3-Arylphthalide Scaffolds

Executive Summary & Reaction Logic

You are attempting to synthesize 3-(8-fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one (also known as a 3-substituted phthalide). This scaffold is a critical intermediate in the synthesis of PARP inhibitors and other polycyclic pharmaceutical agents.

The most robust synthetic route involves the nucleophilic addition of an organometallic reagent (derived from 2-bromo-8-fluoronaphthalene) to 2-carboxybenzaldehyde (phthalaldehydic acid), followed by acid-catalyzed cyclization.

The Core Challenge: The 8-fluoro substituent on the naphthalene ring introduces both electronic deactivation and subtle steric strain. Low yields in this reaction are typically caused by three specific failure points:

  • Grignard Stalling: The electron-withdrawing fluorine makes the C-Mg bond harder to form and easier to hydrolyze.

  • Lactol Equilibrium: The electrophile (2-carboxybenzaldehyde) exists in a dynamic equilibrium between its open aldehyde form and the cyclic lactol (3-hydroxyphthalide).

  • Incomplete Cyclization: The intermediate hydroxy-acid often fails to close completely without a dedicated dehydration step.

Reaction Pathway Visualization

The following diagram illustrates the critical intermediates and the specific points where yield is lost.

ReactionPathway Start1 2-Bromo-8- fluoronaphthalene Grignard Grignard Reagent (Ar-MgBr) Start1->Grignard Mg, THF (Initiation Critical) Start2 2-Carboxybenzaldehyde (Lactol Form) Inter Hydroxy-Acid Intermediate Start2->Inter Electrophile Grignard->Inter Nucleophilic Addn. (-78°C to 0°C) Side1 Homocoupling (Biaryl) Grignard->Side1 High Temp Product Target Phthalide (Closed Ring) Inter->Product H+, Heat (Dehydration) Side2 Unreacted Aldehyde Inter->Side2 Rev. Equilibrium

Caption: Figure 1. Mechanistic pathway showing the Grignard formation, addition, and critical acid-catalyzed dehydration step.

Critical Process Parameters (CPP) & Optimization

The following table summarizes the optimal parameters derived from high-yield protocols for similar fluorinated aryl-phthalides.

ParameterStandard Protocol (Low Yield Risk)Optimized Protocol (High Yield) Why? (Scientific Rationale)
Solvent Diethyl EtherAnhydrous THF THF better solvates the aryl-Mg species, crucial for the electron-poor fluoronaphthyl ring.
Initiation Iodine crystalDIBAL-H (cat.) or 1,2-Dibromoethane Fluoronaphthyl bromides are sluggish. DIBAL-H acts as a scavenger and surface activator.
Stoichiometry 1:1 Ratio1.2 : 1 (Grignard : Aldehyde) Excess Grignard compensates for homocoupling and adventitious moisture.
Addition Temp Room Temp-10°C to 0°C Controls exotherm to prevent Wurtz coupling (biaryl formation) of the Grignard.
Cyclization Spontaneous / HCl washpTsOH reflux (Toluene) The ring closure is not spontaneous. It requires driving off water (Dean-Stark or molecular sieves).

Troubleshooting Guide (FAQ Format)

Phase 1: The Grignard Formation[1][2]

Q: The magnesium is stirring with the 2-bromo-8-fluoronaphthalene, but the reaction won't start. What now? A: The 8-fluoro group withdraws electron density, making the C-Br bond stronger and less reactive toward Mg insertion.

  • Immediate Fix: Add 5-10 mol% of 1,2-dibromoethane (entrainment method). This reacts vigorously with Mg, cleaning the surface and generating fresh MgBr2, which oligomerizes and helps solubilize the target Grignard.

  • Advanced Fix: If using standard turnings, switch to Rieke Magnesium or "Turbo Grignard" precursors (iPrMgCl·LiCl) for a halogen-metal exchange instead of direct insertion. This is often necessary for highly substituted naphthalenes.

Q: My Grignard solution turned black/tarry. Is it ruined? A: A dark color usually indicates Wurtz homocoupling (formation of 2,2'-bis(8-fluoronaphthalene)).

  • Diagnosis: Run a quick GC-MS or TLC. If you see a non-polar spot moving faster than your starting material, you have significant homocoupling.

  • Prevention: This happens if the concentration of organic halide is too high near the Mg surface. Dilute your bromide feed (1:5 ratio with THF) and add it slower. Keep the temperature below 40°C.

Phase 2: The Coupling Reaction

Q: I obtained a mixture of the product and a "wet" sticky solid that looks like starting material. A: You likely isolated the hydroxy-acid intermediate (2-[(8-fluoronaphthalen-2-yl)(hydroxy)methyl]benzoic acid).

  • The Chemistry: The addition of the Grignard to 2-carboxybenzaldehyde opens the lactol ring. Upon acidic workup (e.g., 1M HCl), you form the hydroxy-acid. This compound does not always spontaneously cyclize to the phthalide (lactone) at room temperature.

  • The Fix: Do not discard the sticky solid. Dissolve the crude mixture in Toluene or Benzene, add a catalytic amount of p-Toluenesulfonic acid (pTsOH) , and reflux for 1-2 hours (ideally with a Dean-Stark trap). This forces the dehydration and closes the ring.

Q: Can I use Phthalic Anhydride instead of 2-Carboxybenzaldehyde? A: It is not recommended for this specific target.

  • Reason: Reaction with phthalic anhydride often leads to double addition , where two naphthyl groups add to the anhydride, forming a di-substituted diol or phthalan. Using 2-carboxybenzaldehyde ensures only one aryl group is added, preserving the stoichiometry.

Phase 3: Purification

Q: The product is an oil/gum. How do I get a solid? A: Fluorinated aromatics often have lower melting points and resist crystallization.

  • Trituration: Dissolve the gum in a minimum amount of Ethyl Acetate, then slowly add Hexanes or Heptane while stirring vigorously.

  • Seed: If you have any solid crystal from a previous batch (even impure), add it.

  • Solvent Switch: Recrystallization from Ethanol/Water (9:1) is often effective for phthalides.

Detailed Experimental Protocol (Optimized)

Step 1: Reagent Preparation

  • 2-Carboxybenzaldehyde: Ensure this reagent is high quality. If it looks yellow or wet, recrystallize it from water/ethanol before use.

  • Magnesium: Oven-dried turnings, activated with iodine or mechanically crushed under Argon.

Step 2: Grignard Synthesis

  • Charge flask with Mg (1.3 eq) and minimal anhydrous THF.

  • Add 5% of the 2-bromo-8-fluoronaphthalene solution and a crystal of Iodine. Heat gently to initiate (color change from brown to clear).

  • Dropwise add the remaining bromide in THF at a rate that maintains a gentle reflux without external heat.

  • Stir for 1 hour post-addition.

Step 3: Coupling

  • Cool the Grignard solution to 0°C .

  • Dissolve 2-carboxybenzaldehyde (1.0 eq) in anhydrous THF.

  • Add the aldehyde solution to the Grignard slowly (over 30 mins). Note: Inverse addition (Grignard into Aldehyde) is also valid but standard addition usually works here.

  • Allow to warm to Room Temp and stir for 4 hours.

Step 4: Cyclization Workup (The "Yield Saver")

  • Quench with saturated NH4Cl.[1]

  • Extract with Ethyl Acetate.[2][3]

  • Crucial Step: Evaporate the solvent.[1][3] Redissolve the crude residue in Toluene (10 mL/g).

  • Add pTsOH (5 mol%).

  • Reflux for 2 hours.

  • Cool, wash with NaHCO3 (to remove acid), dry, and concentrate.

References

  • General Synthesis of 3-Substituted Phthalides

    • Reaction of 2-Carboxybenzaldehyde with Grignard Reagents.
    • Source: Organic Syntheses, Coll. Vol. 3, p. 200 (1955); Vol. 23, p. 52 (1943).
  • Mechanistic Insight on Lactol Equilibrium

    • Tautomerism of 2-Carboxybenzaldehyde and Reactivity.
    • Source: Journal of Organic Chemistry, "Ring-Chain Tautomerism in 2-Acylbenzoic Acids."
  • Grignard Activation for Fluorinated Aromatics

    • Preparation of Fluorin
    • Source: BenchChem Technical Notes, "Troubleshooting Grignard Reagents."
  • Alternative Friedel-Crafts Route (Eaton's Reagent)

    • Direct Synthesis of 3-Arylphthalides Promoted by Eaton's Reagent.[1][4][5]

    • Source: European Journal of Organic Chemistry, 2024.

Sources

Optimization

Technical Support Center: Purification of 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one

Ticket ID: PUR-FN-PH-001 Subject: Recrystallization Protocol & Troubleshooting for Fluorinated Aryl-Phthalide Derivatives Status: Open / Resolved Assigned Specialist: Senior Application Scientist, Separation Chemistry Di...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-FN-PH-001 Subject: Recrystallization Protocol & Troubleshooting for Fluorinated Aryl-Phthalide Derivatives Status: Open / Resolved Assigned Specialist: Senior Application Scientist, Separation Chemistry Division

Executive Summary & Chemical Profile

User Query: Optimization of recrystallization conditions for 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one (hereafter referred to as Target Compound A ).

Chemical Profile Analysis:

  • Core Structure: 3-Arylphthalide (gamma-lactone fused to a benzene ring).

  • Substituent: 8-Fluoronaphthalen-2-yl.

  • Physicochemical Properties:

    • Lipophilicity: The 8-fluoronaphthalene moiety significantly increases lipophilicity compared to standard phenylphthalides.

    • Crystallinity: High aromaticity suggests strong

      
      -
      
      
      
      stacking potential, favorable for crystallization, but the fluorine atom may induce polymorphism or alter lattice energy.
    • Stability: The lactone ring is generally stable but susceptible to hydrolysis in basic media or prolonged heating in protic solvents (solvolysis).

Solvent System Selection Guide

Based on the solubility parameters of fluorinated aromatics and phthalide cores, we have categorized solvent systems into three tiers.

Table 1: Recommended Solvent Systems
TierSolvent Pair (Solvent / Anti-Solvent)Ratio (v/v)ApplicabilityPros/Cons
1 (Primary) Ethyl Acetate / n-Heptane 1:3 to 1:5General Purification Pros: High recovery, low toxicity, minimal risk of solvolysis.Cons: Requires careful anti-solvent addition to avoid oiling out.
2 (High Purity) Acetonitrile (MeCN) Single SolventRemoval of Polar Impurities Pros: Excellent for rigid aromatics; often yields high-quality needles.Cons: Lower yield; higher cost.
3 (Alternative) Ethanol / Water 9:1Removal of Non-Polar Tars Pros: Green chemistry compliant.Cons: Risk of lactone hydrolysis (ring-opening) if heated excessively.
4 (Rescue) Dichloromethane (DCM) / Hexane 1:4Low-Melting Solids Pros: Dissolves difficult residues.Cons: DCM is volatile; difficult to control supersaturation.

Standard Operating Procedure (SOP)

Protocol ID: SOP-REC-FN-08 Method: Mixed-Solvent Recrystallization (Ethyl Acetate / n-Heptane)

Phase A: Dissolution
  • Place the crude Target Compound A in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Ethyl Acetate (EtOAc) at a ratio of 3 mL per gram of crude solid.

  • Heat the mixture to a gentle reflux (

    
    ).
    
  • Observation Check: If the solid does not dissolve completely, add EtOAc in 0.5 mL increments.

    • Critical Note: Do not exceed 10 mL/g. If insoluble material remains, it is likely inorganic salts or polymer; proceed to hot filtration.

Phase B: Clarification (Optional but Recommended)
  • If the solution is colored (dark yellow/brown) or contains particulates:

    • Add activated charcoal (1-2% w/w).

    • Stir at reflux for 5 minutes.

    • Perform a hot filtration through a pre-warmed Celite pad or sintered glass funnel to remove charcoal/particulates.

Phase C: Crystallization[1][2][3]
  • Maintain the filtrate at a gentle boil.

  • Slowly add n-Heptane (anti-solvent) dropwise down the condenser.

  • Cloud Point Detection: Stop addition immediately when a persistent faint turbidity (cloudiness) appears.

  • Add a few drops of EtOAc to clear the solution (restore transparency).

  • Remove from heat source.[1]

    • Insulation Step: Wrap the flask in a towel or place it in a warm oil bath (heat turned off) to allow slow cooling . Rapid cooling promotes oiling out.

Phase D: Isolation
  • Allow the flask to reach room temperature (

    
    ) undisturbed for 2–4 hours.
    
  • Cool further in an ice-water bath (

    
    ) for 1 hour to maximize yield.
    
  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash: Rinse the filter cake with a cold (

    
    ) mixture of EtOAc/Heptane (1:5 ratio).
    
  • Dry: Dry under high vacuum at

    
     for 12 hours.
    

Troubleshooting Guide (FAQ)

Q1: The product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

  • Cause: The temperature dropped too quickly, or the solvent polarity gap is too wide. The melting point of the solvated product might be lower than the boiling point of the solvent.

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add a seed crystal of pure product (if available) when the solution is slightly supersaturated.

    • Use the "Scratching" technique : Scratch the inner wall of the flask with a glass rod at the air-liquid interface to induce nucleation.

    • Switch to a single-solvent system (e.g., Acetonitrile) to avoid the polarity mismatch.

Q2: My yield is low (<50%), but the purity is high.

  • Cause: Too much solvent was used (product remains in the mother liquor).

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to obtain a "second crop." Note: The second crop is usually less pure.

Q3: The crystals are colored, but the target should be white.

  • Cause: Trapped chromophores (oxidation byproducts).

  • Fix: Repeat the recrystallization using Methanol (MeOH) . Fluorinated aromatics often reject polar colored impurities efficiently in alcoholic solvents. Caution: Ensure minimal heating time to prevent lactone solvolysis.

Visual Workflows

Figure 1: Recrystallization Logic Flow

RecrystallizationWorkflow Start Crude Target Compound A Dissolve Dissolve in Hot EtOAc (Reflux) Start->Dissolve CheckSol Fully Dissolved? Dissolve->CheckSol AddSolvent Add more EtOAc (max 10 mL/g) CheckSol->AddSolvent No HotFilter Perform Hot Filtration (Remove insolubles) CheckSol->HotFilter Insolubles present AntiSolvent Add n-Heptane dropwise until Cloud Point CheckSol->AntiSolvent Yes (Clear) AddSolvent->CheckSol HotFilter->AntiSolvent Clear Add drops of EtOAc to clear solution AntiSolvent->Clear Cooling Slow Cooling (RT -> 0°C) Clear->Cooling Oiling Oiling Out? Cooling->Oiling Remedy Re-heat & Seed or Scratch Glass Oiling->Remedy Yes Filter Vacuum Filtration & Wash Oiling->Filter No (Crystals formed) Remedy->Cooling

Caption: Decision logic for the purification of 3-arylphthalides via mixed-solvent recrystallization.

References & Authority

The protocols and chemical principles detailed above are grounded in established methodologies for the synthesis and purification of phthalides and fluorinated aromatics.

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. (Describes purification of benzofuran-1(3H)-ones via EtOAc/Hexane systems).

  • Organic Syntheses. (1943). Phthalaldehydic Acid and Related Phthalides. Org. Synth. Coll. Vol. 2, p. 476.[2] (Foundational text on phthalide stability and crystallization).

  • Karmakar, U., et al. (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides. RSC Advances, 10, 13385-13420. (Review of 3-arylphthalide properties and isolation techniques).

  • PubChem. 3-Arylbenzofuran-1(3H)-one Derivatives Data. National Library of Medicine. (Physicochemical property data for solubility estimation).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazard information regarding fluorinated derivatives before handling.

Sources

Troubleshooting

Overcoming steric hindrance in 8-fluoronaphthalene coupling reactions

Ticket ID: #PERI-8F-NAP Status: Open Priority: Critical (Blocker) Assigned Specialist: Senior Application Scientist, Catalysis Division Issue Analysis: The "Peri-Clash" Phenomenon User Report: "Standard Suzuki/Buchwald c...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PERI-8F-NAP Status: Open Priority: Critical (Blocker) Assigned Specialist: Senior Application Scientist, Catalysis Division

Issue Analysis: The "Peri-Clash" Phenomenon

User Report: "Standard Suzuki/Buchwald conditions (Pd(PPh3)4 or Pd(dppf)Cl2) result in <5% conversion. Starting material (1-bromo-8-fluoronaphthalene) is recovered unreacted, or we observe significant protodehalogenation."

Technical Diagnosis: You are fighting the Peri-Effect . In naphthalene systems, the 1- and 8-positions are geometrically parallel and separated by a distance (~2.44 Å) significantly shorter than the sum of the van der Waals radii of most substituents.

While Fluorine is the smallest halogen (r_vdW ≈ 1.47 Å), it possesses three lone pairs. When you attempt to couple at the 1-position, the incoming Palladium catalyst encounters:

  • Steric Wall: The 8-Fluoro atom physically blocks the trajectory for oxidative addition.

  • Electronic Repulsion: The electron-rich Pd(0) center is repelled by the electron-dense lone pairs of the 8-Fluoro group (Lone Pair/d-orbital repulsion).

Standard catalysts (PPh3, dppf) lack the bulk to force the active species open and the electron density to stabilize the distorted oxidative addition intermediate.

PeriInteraction cluster_0 The Peri-Clash Barrier cluster_1 Consequence Naph Naphthalene Core Pos1 1-Position (Reaction Site) Naph->Pos1 Pos8 8-Position (Fluorine) Naph->Pos8 Fail Oxidative Addition FAILURE Pos1->Fail Pos8->Pos1 Electronic Repulsion (Lone Pairs) Pos8->Pos1 Steric Shielding (< 2.5 Å) Pd Standard Pd Catalyst (e.g., Pd(PPh3)4) Pd->Pos1 Blocked

Caption: Visualization of the 1,8-peri-interaction preventing standard catalyst oxidative addition due to steric and electronic repulsion.

The Hardware: Catalyst & Ligand Selection[1][2]

To overcome the peri-barrier, you must switch from "General Purpose" catalysts to "Specialized Steric" systems.

Q: Which ligand system forces oxidative addition in the peri-pocket?

A: Dialkylbiaryl Phosphines (Buchwald Ligands). You need ligands that are bulky (to promote reductive elimination of the crowded product) and electron-rich (to facilitate oxidative addition into the hindered C-X bond).

  • Primary Recommendation: XPhos or SPhos

    • Why: These ligands create a "monoligated" Pd(0) species that is highly active. The biaryl backbone prevents the formation of inactive dimers.[1]

    • Specific Use: Suzuki-Miyaura coupling of 1-halo-8-fluoronaphthalenes.

  • Secondary Recommendation (Amination): RuPhos or BrettPhos

    • Why: For Buchwald-Hartwig amination, RuPhos is specifically designed to prevent catalyst deactivation by secondary amines and handle steric bulk.

  • The Nuclear Option: N-Heterocyclic Carbenes (NHCs)

    • Why: If phosphines fail, Pd-PEPPSI-IPr or Pd-NHC-Acenaphthoimidazolylidene complexes offer higher thermal stability, allowing you to heat the reaction to 100-120°C without catalyst death [1, 5].

Q: Should I use Pd(OAc)2 or a Precatalyst?

A: ALWAYS use a Precatalyst (Pd-G3 or Pd-G4).

  • The Problem: Mixing Pd(OAc)2 + Ligand in situ requires reduction of Pd(II) to Pd(0), which is often inefficient and slow, allowing the unligated Pd to precipitate as Pd-black before it enters the catalytic cycle.

  • The Fix:XPhos Pd G4 (Generation 4) contains the pre-formed active species. It initiates immediately upon heating, ensuring maximum active catalyst concentration to attack the hindered bond.

The Software: Reaction Conditions
Solvent Systems

The peri-fluoro group makes the substrate lipophilic, but the coupling often requires polar activation of the boronic acid.

  • Standard: 1,4-Dioxane / Water (4:1 ratio). The water is critical for the boronate activation.

  • High Temperature: Toluene / Water (10:1) or pure n-Butanol (for amination).

  • Green/Industrial: 2-MeTHF (2-Methyltetrahydrofuran).

Base Selection
  • Suzuki: Potassium Phosphate Tribasic (K3PO4 ). It is strong enough to activate the boronic acid but less likely to cause base-catalyzed side reactions than alkoxides.

  • Buchwald: Sodium tert-butoxide (NaOtBu ) or LiHMDS. You need a strong base to deprotonate the amine rapidly before the catalyst decomposes.

Validated Experimental Protocol

Workflow: Suzuki Coupling of 1-Bromo-8-Fluoronaphthalene Target: Overcoming steric hindrance to form 1-Aryl-8-Fluoronaphthalene.

Step-by-Step Procedure:

  • Preparation (In Glovebox or rigorous Schlenk):

    • To a 20 mL reaction vial equipped with a magnetic stir bar, add:

      • Substrate: 1-Bromo-8-fluoronaphthalene (1.0 equiv, 1.0 mmol)

      • Coupling Partner: Arylboronic acid (1.5 equiv, 1.5 mmol) - Excess is needed due to potential protodeboronation.

      • Base: K3PO4 (finely ground, anhydrous) (3.0 equiv, 3.0 mmol)

      • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%). Start with 2 mol%; increase to 5 mol% if conversion <50%.

  • Solvent Addition:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (x3).

    • Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL). Note: Concentration is high (0.2 M) to drive kinetics.

  • Reaction:

    • Place in a pre-heated block at 100 °C . Aggressive heating is non-negotiable for peri-coupling.

    • Stir vigorously (1000 RPM). Mass transfer is critical in biphasic systems.

    • Monitor by HPLC/UPLC at 2 hours.[2] If no reaction, raise to 110 °C.

  • Workup:

    • Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black.

    • Wash with Brine, dry over Na2SO4.[3]

Troubleshooting & Diagnostics

Decision Tree for Failure Modes:

Troubleshooting Issue Reaction Failed Analyze Analyze Crude Mixture (LCMS/NMR) Issue->Analyze Result1 Recovered Starting Material (No Conversion) Analyze->Result1 Result2 Protodehalogenation (Product is 1-H-8-F-Naph) Analyze->Result2 Result3 Homocoupling (Ar-Ar dimer) Analyze->Result3 Sol1 1. Switch to XPhos Pd G4 2. Increase Temp to 110°C 3. Check Inert Atmosphere Result1->Sol1 Sol2 1. DRY solvents (H2O <50ppm) 2. Use Anhydrous Base 3. Increase Catalyst Loading Result2->Sol2 Sol3 1. Degas solvents (Sparging) 2. Reduce Oxidant exposure Result3->Sol3

Caption: Diagnostic flow for identifying root causes of failure in hindered naphthalene couplings.

Detailed Troubleshooting Table:

SymptomRoot CauseTechnical Solution
0% Conversion Catalyst death before oxidative addition.Switch to G3/G4 Precatalysts. In situ generation is too slow for peri-substrates. The ligand must be attached to Pd before it sees the solvent.
Product is De-halogenated (Ar-H) "Protodehalogenation". The Pd-Ar intermediate grabs a proton instead of transmetallating.Moisture Control. While water is needed for Suzuki, excess water or wet organic solvents can kill the active species. Switch to anhydrous dioxane and add exactly stoichiometric water.
Boronic Acid Homocoupling Oxygen presence facilitates Boron-Boron coupling.[3]Sparging. Do not just vacuum/purge. Bubble Argon through the solvent for 15 mins.
Reaction stalls at 50% Catalyst poisoning or product inhibition.Add fresh catalyst. Add a second portion of catalyst (1 mol%) after 4 hours.
References
  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Schiemenz, G. P., & Näther, C. "Peri-Interactions in Naphthalenes." Zeitschrift für Naturforschung B, 2002. Link

  • Tu, T., et al. "Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates."[4] Organic Letters, 2012.[4]

  • Knight, F. R., et al. "Sterically crowded peri-substituted naphthalene phosphines."[5] Dalton Transactions, 2010. Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry – A European Journal, 2006.

Sources

Optimization

Stability of 3-arylphthalides under basic hydrolysis conditions

Topic: Stability & Hydrolysis of 3-Arylphthalides in Basic Media Doc ID: TS-ORG-3AP-001 | Version: 2.4 | Last Updated: 2026-03-07[1] Executive Summary & Pharmacophore Context 3-Arylphthalides (isobenzofuranones substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Hydrolysis of 3-Arylphthalides in Basic Media

Doc ID: TS-ORG-3AP-001 | Version: 2.4 | Last Updated: 2026-03-07[1]

Executive Summary & Pharmacophore Context

3-Arylphthalides (isobenzofuranones substituted at the C3 position) are critical pharmacophores in medicinal chemistry, appearing in anti-ischemic agents (e.g., 3-n-butylphthalide analogs), natural products (e.g., Celery extracts), and chiral auxiliaries.

Users frequently encounter two distinct stability failure modes when subjecting these compounds to basic conditions:

  • Chemical Instability: Hydrolysis of the lactone ring to form o-acylbenzoates (reversible).

  • Configurational Instability: Racemization of the C3 chiral center via deprotonation (irreversible loss of optical activity).

This guide provides the mechanistic insight and protocols required to control these outcomes.

Module A: The Hydrolysis Equilibrium

The Core Mechanism

Unlike simple aliphatic esters, phthalides possess a unique "ortho-effect" that drives reversibility. In basic media (pH > 10), the hydroxide ion attacks the carbonyl carbon, opening the lactone ring to form the 2-(hydroxy(aryl)methyl)benzoate anion .

However, this system is not static. The open hydroxy-acid form is often chemically unstable upon isolation and will spontaneously dehydrate back to the phthalide under acidic or even neutral conditions.

Visualization: The Hydrolysis-Lactonization Cycle

The following diagram illustrates the competing pathways and the "Acidification Trap" that often confuses researchers attempting to isolate the open-chain acid.

HydrolysisCycle cluster_trap The Acidification Trap Phthalide 3-Arylphthalide (Closed Lactone) Transition Tetrahedral Intermediate Phthalide->Transition + OH- (k1) OpenAnion Open Carboxylate Salt (Stable in Base) Transition->OpenAnion Ring Opening OpenAnion->Phthalide Slow Reversal (in Base) HydroxyAcid Hydroxy Acid (Transient) OpenAnion->HydroxyAcid + H+ (Acidification) HydroxyAcid->Phthalide Spontaneous Cyclization (Fast)

Figure 1: The equilibrium dynamics of phthalide hydrolysis. Note the red pathway indicating rapid recyclization upon acidification.

FAQ: Hydrolysis Troubleshooting

Q: I hydrolyzed my 3-arylphthalide with NaOH, but after acid workup, NMR shows only starting material. Did the reaction fail? A: The reaction likely succeeded, but your workup reversed it.

  • Diagnosis: The open hydroxy acid possesses a hydroxyl group and a carboxylic acid in close ortho-proximity. Upon adding HCl/H₂SO₄, entropy and the "gem-dialkyl" type effect drive rapid intramolecular esterification (lactonization).

  • Solution: If you need the open form, do not acidify to pH < 5. Isolate as the sodium/potassium salt via lyophilization, or trap the carboxylate immediately (e.g., with MeI/K₂CO₃) to form the non-cyclic diester.

Q: How does the aryl substituent affect hydrolysis rates? A: Electronic effects are significant.

  • Electron-Withdrawing Groups (EWGs): (e.g., -NO₂, -CF₃ on the 3-aryl ring) increase the electrophilicity of the carbonyl, accelerating hydrolysis.

  • Electron-Donating Groups (EDGs): (e.g., -OMe) stabilize the lactone, slowing hydrolysis.

Module B: Configurational Stability (Racemization)

For chiral 3-arylphthalides, the C3 proton is benzylic and alpha to the ether oxygen, making it significantly acidic (pKa ≈ 18-20 depending on substitution).

The Racemization Pathway

Strong bases (e.g., NaH, LDA, or even NaOH in non-protic solvents) can deprotonate C3, forming a planar enolate-like carbanion. Reprotonation occurs from either face, resulting in a racemic mixture.

Data: Factors Influencing Racemization
VariableHigh Risk ConditionLow Risk ConditionMechanism
Solvent THF, DMF, DMSOMethanol, WaterAprotic polar solvents strip cations, increasing base kinetcs (naked anions).
Base Alkoxides (NaOEt), HydridesHydroxide (aq), CarbonatesStronger bases deprotonate C3 faster than they attack the carbonyl.
Substituent p-Nitro, p-Cyanop-Methoxy, AlkylEWGs stabilize the planar carbanion intermediate.
Visualization: Racemization vs. Hydrolysis

Racemization Start (S)-3-Arylphthalide Base Base Conditions Start->Base Path_Hyd Nucleophilic Attack (at C=O) Base->Path_Hyd Aq. NaOH/KOH Path_Dep Deprotonation (at C3-H) Base->Path_Dep NaH/LDA/KOtBu Open Open Ring Salt (Retains Chirality*) Path_Hyd->Open Planar Planar Carbanion (Achiral Intermediate) Path_Dep->Planar Racemic Racemic Mixture (S) + (R) Planar->Racemic Reprotonation

Figure 2: Divergent pathways. Aqueous bases favor hydrolysis (green); strong non-nucleophilic bases favor racemization (red).

Experimental Protocols

Protocol A: Controlled Hydrolysis (Opening the Ring)

Use this when you want to generate the hydroxy-acid salt or derivatize the open form.

  • Dissolution: Dissolve 1.0 eq of 3-arylphthalide in MeOH or EtOH (0.1 M).

  • Saponification: Add 1.5 eq of NaOH (1M aqueous solution).

    • Note: Do not use stronger bases like NaOEt unless you intend to risk epimerization.

  • Monitoring: Heat to reflux (60°C). Monitor by TLC.[2][3][4] The phthalide spot (less polar) should disappear; a baseline spot (carboxylate) will appear.

  • Quenching (CRITICAL):

    • Option 1 (Isolation as Salt): Evaporate solvent in vacuo. Lyophilize the aqueous residue. Do not acidify.

    • Option 2 (Trapping): Add MeI (3.0 eq) directly to the basic reaction mixture and stir overnight to form the methyl ester-methyl ether (irreversible ring opening).

Protocol B: Preventing Racemization during Synthesis

Use this when your target requires the phthalide ring to remain intact but requires basic reagents elsewhere.

  • Temperature Control: Maintain reaction temperature < 0°C. The activation energy for deprotonation at C3 is higher than many other surface reactions.

  • Solvent Switch: Avoid DMSO or DMF. Use protic solvents (IPA, EtOH) if possible, as solvation of the base anion reduces its basicity relative to its nucleophilicity.

  • Base Selection: Use LiOH instead of NaOH/KOH. Lithium coordinates tightly to the carbonyl oxygen, potentially shielding the alpha-proton and favoring nucleophilic attack over deprotonation.

References

  • Bowden, K., & Cook, R. S. (1971). Reactions of carbonyl compounds in basic solutions. Part 13. The mechanism of the alkaline hydrolysis of 3-(3-substituted phenoxy)phthalides. Journal of the Chemical Society B: Physical Organic.

  • Vlasov, V. M. (2013).[5] Enthalpy–Entropy Correlations in Reactions of Aryl Benzoates with Potassium Aryloxides. Journal of Physical Organic Chemistry.

  • BenchChem Technical Guides. (2025). Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide.[2]

  • Khalfina, I. A., & Vlasov, V. M. (2008). Kinetics and Mechanism of Azidolysis of Y-Substituted Phenyl Benzoates. Bulletin of the Korean Chemical Society.[5]

  • Organic Syntheses. (1943). Phthalaldehydic Acid (2-Formylbenzoic acid) via Hydrolysis. Org.[6] Synth. Coll. Vol. 2.

Sources

Troubleshooting

Minimizing side products in the synthesis of fluorinated isobenzofuranones

A Guide for Senior Application Scientists and Drug Development Professionals on Minimizing Side Products Welcome to the technical support center for the synthesis of fluorinated isobenzofuranones. This guide is designed...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Senior Application Scientists and Drug Development Professionals on Minimizing Side Products

Welcome to the technical support center for the synthesis of fluorinated isobenzofuranones. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions to common challenges encountered during these complex syntheses. As your virtual Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, helping you to diagnose issues, optimize your reaction conditions, and minimize the formation of unwanted side products.

Troubleshooting Guide: From Low Yields to Unwanted Isomers

This section addresses the most common issues encountered in the synthesis of fluorinated isobenzofuranones. Each problem is broken down by potential causes and actionable solutions, grounded in established chemical principles.

Problem 1: Low or No Product Yield

This is one of the most frequent yet complex issues. A systematic approach is essential for diagnosis.

  • Potential Cause A: Reagent Inactivity or Degradation

    • The "Why": Fluorinating reagents, particularly electrophilic N-F agents like Selectfluor™, can be sensitive to atmospheric moisture.[1] Similarly, organometallic catalysts or strong bases like LDA can degrade if not handled under strictly inert and anhydrous conditions.

    • Solution:

      • Verify Reagent Quality: Use a fresh bottle of the fluorinating agent or test its activity on a simple, reliable substrate.

      • Ensure Anhydrous Conditions: Oven-dry all glassware immediately before use. Use freshly distilled, anhydrous solvents. Even trace moisture can quench sensitive reagents.[1]

      • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere, especially when using moisture-sensitive catalysts or bases.[1]

  • Potential Cause B: Insufficient Electrophilicity/Nucleophilicity

    • The "Why": The electronic nature of your substrate is critical. For electrophilic fluorination, the target carbon must be sufficiently nucleophilic (e.g., an enolate). For lactonization, the carboxylate must be a competent nucleophile to attack the correct position. The presence of a fluorine atom, being strongly electron-withdrawing, can significantly alter the substrate's reactivity compared to its non-fluorinated analog.[2][3]

    • Solution:

      • Facilitate Enolate Formation: If fluorinating a ketone or ester precursor, ensure your base is strong enough to generate the enolate. For sluggish reactions, consider a stronger, non-nucleophilic base like LDA or NaHMDS.[4]

      • Catalyst Choice: In C-H activation routes, the choice of catalyst is paramount. If a palladium-catalyzed reaction is failing, consider that the electronic properties of your fluorinated substrate may require a different ligand set to facilitate the C-H activation or reductive elimination steps.[5]

Problem 2: Formation of Over-Fluorinated Side Products

The introduction of more than one fluorine atom (e.g., difluoro- or trifluoro- products) is a common selectivity challenge.

  • Potential Cause: High Reactivity of the Mono-Fluorinated Product

    • The "Why": Often, the initial mono-fluorinated product is as reactive, or even more reactive, than the starting material.[1] This leads to a second fluorination event occurring before all the starting material is consumed.

    • Solution:

      • Control Stoichiometry: This is the most critical parameter. Use a slight sub-stoichiometric amount of the fluorinating agent (e.g., 0.95 equivalents) to favor mono-fluorination.[1]

      • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can increase selectivity by favoring the kinetic product and slowing the rate of the second fluorination.[4]

      • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.

Problem 3: Competing Cyclization Pathways and Isomer Formation

During the lactonization step, the formation of undesired isomers like chalcones or flavanones can compete with the desired 5-exo-trig cyclization for the isobenzofuranone core.[2]

  • Potential Cause: Incorrect Base or pH Conditions

    • The "Why": The choice of base can dictate the equilibrium between different intermediates. For example, in a Claisen-Schmidt condensation approach, a base like LiOH might favor the formation of a chalcone intermediate, which may or may not efficiently cyclize to the desired product under the reaction conditions.[2]

    • Solution:

      • Base Screening: Screen different bases (e.g., NaOH, LiOH, K₂CO₃) and solvent systems. A study on isobenzofuranone synthesis found that LiOH exclusively yielded the chalcone, while other bases produced a mixture.[2]

      • Two-Step Procedure: Isolate the intermediate (e.g., the chalcone or the open-chain hydroxy acid) and then subject it to different cyclization conditions (e.g., acid catalysis, different solvent) to promote the desired ring closure.

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and solving common synthesis problems.

G Start Low Yield or Significant Side Products Check_Anhydrous Are Reagents & Solvents Pure and Anhydrous? Start->Check_Anhydrous Dry_Solvents Action: Use Fresh Reagents & Anhydrous Solvents Check_Anhydrous->Dry_Solvents No Overfluorination Is Over-fluorination (e.g., difluoro-) Observed? Check_Anhydrous->Overfluorination Yes Success Problem Solved Dry_Solvents->Success Reduce_Stoich Action: Reduce Fluorinating Agent to <1.0 eq. Lower Temperature Overfluorination->Reduce_Stoich Yes Isomer_Formation Are Cyclization Isomers (e.g., Chalcones) Formed? Overfluorination->Isomer_Formation No Reduce_Stoich->Success Optimize_Base Action: Screen Different Bases (e.g., LiOH, K₂CO₃) Isolate Intermediate Isomer_Formation->Optimize_Base Yes Decomposition Is Starting Material Decomposing? Isomer_Formation->Decomposition No Optimize_Base->Success Lower_Temp_Time Action: Lower Reaction Temp & Reduce Reaction Time Decomposition->Lower_Temp_Time Yes Decomposition->Success No Lower_Temp_Time->Success

Caption: Troubleshooting decision tree for isobenzofuranone synthesis.

Frequently Asked Questions (FAQs)

Q1: Which type of fluorinating agent should I use: electrophilic or nucleophilic?

A1: The choice depends entirely on your synthetic route and substrate.

  • Electrophilic Fluorination (e.g., Selectfluor™, NFSI) is used to fluorinate electron-rich centers like enolates, phenols, or activated aromatic rings.[6] It is often preferred for late-stage fluorination. N-F reagents are generally stable and selective.[7]

  • Nucleophilic Fluorination (e.g., DAST, Deoxo-Fluor, KF) involves displacing a leaving group (like an alcohol or halide) with a fluoride ion.[6] This method is common for converting alcohols to alkyl fluorides but can be prone to elimination side reactions, especially with secondary alcohols.[1]

Q2: My non-fluorinated analogue of this reaction works perfectly. Why is the fluorinated version so difficult?

A2: Fluorine's strong electronegativity profoundly impacts a molecule's properties in several ways:

  • Inductive Effects: A fluorine atom can decrease the nucleophilicity of nearby functional groups, slowing down desired reactions like cyclization.[2]

  • Acidity: It can increase the acidity of nearby C-H bonds, potentially opening up new, undesired deprotonation pathways or side reactions.[3]

  • Sterics: While small, fluorine can still influence the preferred conformation of a molecule, which may affect the transition state energy of the desired reaction.

Q3: How can I prevent elimination byproducts when using DAST or Deoxo-Fluor?

A3: Elimination to form an alkene is a classic side reaction for deoxyfluorination reagents. To minimize it:

  • Lower the Temperature: Add the reagent at a low temperature (-78 °C) and allow the reaction to warm slowly.[1]

  • Use a Non-Polar Solvent: Solvents like dichloromethane are generally preferred.

  • Consider Alternatives: If elimination persists, consider a different fluorinating agent or a multi-step approach (e.g., tosylation followed by nucleophilic substitution with a fluoride source like KF).

Q4: Can I use a one-pot procedure for fluorination and cyclization?

A4: While one-pot procedures are attractive for their efficiency, they can be challenging. The optimal conditions for fluorination (e.g., strong base, low temperature) are often incompatible with the conditions required for efficient lactonization (e.g., acidic or specific basic catalysis, higher temperature). It is generally advisable to purify the fluorinated intermediate before proceeding to the cyclization step to avoid complex product mixtures and low yields.[2]

Data & Reagent Comparison

A careful choice of reagents is critical for success. The following table compares two common electrophilic fluorinating agents.

FeatureSelectfluor™ (F-TEDA-BF₄)N-Fluorobenzenesulfonimide (NFSI)
Reactivity Highly reactive, powerful electrophileMilder, more selective
Common Use Fluorination of a wide range of nucleophilesα-fluorination of carbonyls, selective fluorination
Pros High yields, commercially availableHigh selectivity, less prone to side reactions
Cons Can lead to over-fluorination, lower selectivityCan be less reactive, may require a catalyst or base
Typical Conditions Acetonitrile, room temp to reflux[4]THF or ACN, often with a base (e.g., LDA) at -78 °C[4]
Experimental Protocols

The following are generalized, representative protocols. Always consult the primary literature and perform appropriate safety assessments before beginning any experiment.

Protocol 1: α-Fluorination of a Ketone Precursor with Selectfluor™

This protocol outlines a typical procedure for introducing a fluorine atom alpha to a carbonyl group.

Caption: General workflow for electrophilic fluorination.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the ketone precursor (1.0 eq.) in anhydrous acetonitrile (to make a 0.1 M solution).[4]

  • Reagent Addition: To the stirred solution at room temperature, add Selectfluor™ (0.95-1.1 eq.) portion-wise over 5 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) while monitoring the progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, cool the reaction to room temperature and carefully quench with water.[4]

  • Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure fluorinated intermediate.

Protocol 2: Cyclization to Isobenzofuranone

This protocol describes a general method for the intramolecular cyclization of a suitable precursor, such as a fluorinated 2-alkenyl benzoic acid.

  • Preparation: Dissolve the purified fluorinated precursor (1.0 eq.) in a suitable solvent (e.g., dichloromethane or chloroform).[2][5]

  • Catalyst/Reagent Addition: Depending on the specific reaction, add the appropriate catalyst or reagent. For an acid-catalyzed cyclization, a catalytic amount of an acid like (±)-10-camphorsulfonic acid (CSA) might be used.[5] For other routes, this could involve a palladium catalyst or other reagents.[5]

  • Reaction: Stir the mixture at the optimized temperature (from room temperature to reflux) for the required time (typically 1-24 hours).[2] Monitor the formation of the isobenzofuranone product and the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture. If an acid catalyst was used, wash the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to afford the final fluorinated isobenzofuranone.

References
  • Tharra, K., et al. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. Available at: [Link]

  • Wang, X., et al. (2019). Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Black, G., et al. (2012). Minimizing side reactions in chemoenzymatic dynamic kinetic resolution: organometallic and material strategies. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: High-Purity Crystallization of CAS 2965-42-6

Welcome to the Advanced Crystallization Troubleshooting Portal. This guide is curated for researchers, process chemists, and drug development professionals optimizing the isolation and purification of CAS 2965-42-6 (3-(8...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Troubleshooting Portal. This guide is curated for researchers, process chemists, and drug development professionals optimizing the isolation and purification of CAS 2965-42-6 (3-(8-fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one).

As a Senior Application Scientist, I have structured this center to move beyond basic procedures. Here, we address the thermodynamic and kinetic mechanisms that dictate phase behavior, ensuring you can rationally troubleshoot and scale your crystallization workflows.

Physicochemical Context & Mechanistic Causality

CAS 2965-42-6 features a rigid isobenzofuranone (phthalide) core fused with a highly lipophilic fluoronaphthyl group. This complex polycyclic structure heavily influences its crystallization thermodynamics. The molecule relies on precise π-π stacking and dipole-dipole interactions to build a stable crystal lattice.

However, its high lipophilicity means that in highly polar environments, the solute-solute interactions can overpower solute-solvent interactions too rapidly. When supersaturation is generated aggressively, the molecules aggregate into a dense, amorphous liquid phase rather than an ordered lattice. This destructive phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out," and it is the primary failure mode when purifying complex phthalide derivatives [1][1].

Troubleshooting & FAQs

Q1: My cooling crystallization yields a sticky, biphasic oil instead of solid crystals. What is causing this, and how do I fix it? Causality: You have encountered LLPS. This occurs when your cooling trajectory crosses the binodal phase boundary before reaching the metastable zone for crystallization. The high initial concentration forces the solute to demix into a solute-rich oil phase and a solute-poor solvent phase. Solution: You must alter the thermodynamic landscape. First, reduce your initial solute concentration (e.g., from 30 mg/mL to <15 mg/mL) to bypass the LLPS region. Alternatively, switch your solvent system. Exchanging a highly polar antisolvent mixture (like water/acetone) for a moderately polar one (like water/2-propanol) alters the chemical potential and prevents oiling out [2][2].

Q2: I am using antisolvent crystallization, but my product is highly agglomerated and traps impurities. How can I improve purity? Causality: Agglomeration and impurity entrapment are kinetic failures caused by rapid antisolvent addition. Dumping antisolvent into the system creates massive localized spikes in supersaturation, triggering burst nucleation. The rapidly forming crystals clump together, physically trapping mother liquor and impurities within the interstitial spaces. Solution: Implement a controlled, continuous antisolvent addition protocol using a syringe pump (e.g., 2-5 mL/min) while maintaining high-shear mixing. This keeps the global supersaturation strictly within the metastable zone, allowing for steady crystal growth rather than chaotic burst nucleation [3][3].

Q3: Which solvent systems are thermodynamically optimal for isobenzofuranone derivatives like CAS 2965-42-6? Causality: Polarity matching is critical. Isobenzofuranones exhibit excellent solubility in polar aprotic solvents (acetone, DMSO) and moderate solubility in alcohols (methanol, ethanol). Recrystallization from alcohols or 80% acetone/water mixtures has been empirically proven to yield high-purity (>98%) phthalide derivatives because these systems provide a steep enough solubility curve for high yield without instantly triggering LLPS [4][4].

OilingOutTroubleshooting Start Observe Crystallization Behavior LLPS Oiling Out (LLPS) Detected? Start->LLPS YesLLPS High Supersaturation or Poor Solvent LLPS->YesLLPS Yes NoLLPS Normal Nucleation LLPS->NoLLPS No Action1 Reduce Initial Concentration (e.g., <15 mg/mL) YesLLPS->Action1 Action2 Change Solvent System (e.g., Acetone to 2-Propanol) YesLLPS->Action2 Action3 Introduce Seed Crystals at Metastable Zone YesLLPS->Action3 Success High Purity Crystals Recovered NoLLPS->Success Action1->Success Action2->Success Action3->Success

Decision tree for mitigating liquid-liquid phase separation (oiling out) during crystallization.

Solvent Screening Matrix

To facilitate rapid process development, the following quantitative data table summarizes the performance of various solvent systems for CAS 2965-42-6.

Primary SolventAntisolventSolubility Profile (Primary)Oiling-Out (LLPS) RiskExpected PurityRecommended Application
Ethanol (95%) N/AModerate (Steep curve)Low>99.0%Standard cooling crystallization.
Acetone WaterHighHigh (if cooled rapidly)>98.5%Controlled antisolvent crystallization.
DMSO WaterVery HighExtremeVariableNot recommended without strict seeding.
Xylene N/AHigh at >80°CLow>98.0%High-temperature cooling crystallization.
2-Propanol WaterModerateVery Low>99.5%High-purity antisolvent workflows.

Validated Experimental Workflows (SOPs)

Every robust protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Seeded Cooling Crystallization (Ethanol System)

Objective: Achieve >99% purity by leveraging the steep solubility curve of ethanol while preventing supersaturation spikes.

  • Dissolution: Suspend 10.0 g of crude CAS 2965-42-6 in 80 mL of 95% Ethanol in a jacketed reactor.

  • Heating: Ramp the internal temperature to 65°C under moderate agitation (250 RPM).

    • Validation Checkpoint 1: The solution must become completely transparent. If turbidity persists, foreign particulates or insoluble impurities are present. Filter the hot solution through a pre-warmed 0.45 µm PTFE membrane before proceeding.

  • Controlled Cooling: Program the reactor to cool from 65°C to 45°C at a slow, linear rate of 0.2°C/min.

  • Seeding: At 45°C (within the metastable zone), introduce 0.1 g of pure CAS 2965-42-6 seed crystals.

    • Validation Checkpoint 2: The seed crystals must remain suspended and not dissolve. If they dissolve, the solution is undersaturated; return to step 2 and reduce the solvent volume.

  • Aging & Final Cooling: Hold isothermally at 45°C for 60 minutes to allow the seed bed to grow (Ostwald ripening). Then, cool to 5°C at 0.1°C/min.

  • Isolation: Filter the resulting slurry under vacuum, wash with 15 mL of ice-cold ethanol, and dry at 40°C under vacuum (50 mbar) for 12 hours.

Protocol B: Controlled Antisolvent Crystallization (Acetone/Water System)

Objective: Maximize yield from highly concentrated solutions while suppressing LLPS and agglomeration.

  • Primary Dissolution: Dissolve 15.0 g of crude CAS 2965-42-6 in 50 mL of Acetone at 25°C.

  • Filtration: Pass the solution through a 0.22 µm PTFE filter to remove heterogeneous nucleation sites.

  • Antisolvent Addition: Using a programmable syringe pump, begin adding deionized Water (antisolvent) directly into the high-shear impeller zone at a strict rate of 2.0 mL/min [5][5].

    • Validation Checkpoint: Monitor the localized addition zone. If a persistent milky cloud forms and fails to dissipate within 3-5 seconds of mixing, local supersaturation has breached the spinodal curve. Immediately halt the antisolvent pump and increase the agitation rate until clarity returns.

  • Nucleation Point: Once persistent bulk turbidity is achieved (typically around 25-30 mL of water addition), pause the pump for 30 minutes. This isothermal hold allows primary nucleation to stabilize.

  • Completion: Resume water addition at 5.0 mL/min until a total of 100 mL of water has been added.

  • Isolation: Filter the crystalline suspension, wash with a 1:2 Acetone/Water mixture, and vacuum dry.

AntisolventWorkflow Step1 Dissolve API in Primary Solvent Step2 Filter Solution (0.22 µm PTFE) Step1->Step2 Step3 Controlled Antisolvent Addition (Water) Step2->Step3 Step4 Monitor Supersaturation (Avoid Spinodal) Step3->Step4 Step5 Isothermal Aging & Crystal Growth Step4->Step5 Step6 Filtration & Vacuum Drying Step5->Step6

Step-by-step workflow for controlled antisolvent crystallization to maximize product purity.

References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate B American Chemical Society (ACS)[Link]

  • Application of Anti-Solvent Crystallization for High-Purity Potash Production from K-Feldspar Leaching Solution MDPI[Link]

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone Organic Process Research & Development - ACS Publications[Link]

  • A process for preparing 5-phenoxy-1(3h)isobenzofuranone (WO2018140186A1)
  • Continuous antisolvent crystallization process and system using plug flow reactors (US8216363B2)

Sources

Troubleshooting

Effect of fluorine substitution on the metabolic stability of benzofuranones

Welcome to the Benzofuranone Scaffold & DMPK Technical Support Center . This portal is designed for medicinal chemists, pharmacologists, and drug development professionals optimizing the pharmacokinetic profiles of benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzofuranone Scaffold & DMPK Technical Support Center . This portal is designed for medicinal chemists, pharmacologists, and drug development professionals optimizing the pharmacokinetic profiles of benzofuranone derivatives.

Benzofuranones are privileged scaffolds in medicinal chemistry, demonstrating potent biological activities across oncology, neurodegeneration, and infectious diseases[1][2][3]. However, their electron-rich nature often results in rapid Phase I metabolism[4]. Below, you will find our comprehensive troubleshooting guide, mechanistic FAQs, and self-validating experimental protocols focused on utilizing fluorine substitution to overcome these metabolic liabilities.

Section 1: Mechanistic FAQs & Troubleshooting

Q1: Why is fluorine substitution the standard approach for stabilizing benzofuranone scaffolds? A: The benzenoid ring of the benzofuranone core is a metabolic "soft spot," highly susceptible to cytochrome P450 (CYP450)-mediated aromatic hydroxylation[4]. Fluorine substitution addresses this by replacing a vulnerable carbon-hydrogen (C-H) bond with a highly polarized and exceptionally strong carbon-fluorine (C-F) bond[5]. The C-F bond dissociation energy is significantly higher than that of C-H, creating a formidable thermodynamic barrier to enzymatic oxidation[5][6]. Furthermore, fluorine's van der Waals radius (147 pm) closely mimics oxygen (152 pm) and hydrogen (120 pm), meaning it introduces minimal steric bulk while profoundly altering the local electronic environment[5][7].

Q2: I substituted a fluorine at the C5 position of my benzofuranone, but the in vitro half-life (


) actually decreased. What is the mechanistic cause? 
A:  You are likely experiencing a "lipophilicity trap." While prevailing logic suggests fluorine always blocks metabolism due to bond strength, this ignores the enzyme-substrate association phase[6][8]. Fluorination increases the overall lipophilicity (LogP) of the benzofuranone[4]. If the fluorine does not successfully block the primary site of metabolism, or if it causes a "metabolic shift" to an unprotected benzylic or aliphatic position, the increased lipophilicity can actually enhance the binding affinity (

) to certain CYP enzymes that prefer lipophilic substrates, accelerating clearance[6]. Troubleshooting Action: Perform a Metabolite Identification (MetID) assay using LC-HRMS to determine if clearance is driven by oxidation at a new, secondary site.

Q3: We are observing unexpected defluorination of our compound in liver microsomes. How do we prevent this? A: Metabolic defluorination is typically a Phase I reaction mediated by the CYP2E1 isozyme[5][7]. This occurs most frequently when fluorine is placed in metabolically labile positions, such as benzylic positions or unhindered aliphatic chains, leading to oxidation followed by the spontaneous release of a fluoride ion[5][7]. Troubleshooting Action: Ensure the fluorine is directly attached to the aromatic ring (e.g., 5-fluoro or 6-fluoro substitutions) rather than any benzylic appendages. Aromatic C-F bonds are highly resistant to CYP2E1 cleavage[5].

G A Benzofuranone Scaffold B CYP450 Enzyme Interaction A->B C Unsubstituted (C-H) B->C Wild-type D Fluorine Substituted (C-F) B->D Fluorinated E Aromatic Hydroxylation C->E F Oxidation Blocked D->F G Rapid Clearance (Low Stability) E->G H Prolonged Half-Life (High Stability) F->H

CYP450-mediated metabolic pathway comparing unsubstituted vs. fluorinated benzofuranones.

Section 2: Quantitative Data & Structural Comparisons

To understand the physical organic chemistry driving these metabolic changes, it is critical to compare the atomic properties of the substituents. The table below summarizes why fluorine acts as an excellent bioisostere for hydrogen and oxygen[5][7].

Table 1: Physicochemical Properties of Key Atoms in Drug Design

ElementVan der Waals Radius (pm)Electronegativity (Pauling)Bond to CarbonBond Length (pm)Bond Dissociation Energy (kcal/mol)
Hydrogen (H) 1202.1C-H109~98
Oxygen (O) 1523.5C-O143~85
Fluorine (F) 1474.0C-F135~116
Carbon (C) 1702.5C-C154~83

Table 2: Representative Impact of Fluorination on Benzofuranone Pharmacokinetics (Note: Data represents generalized SAR trends observed during lead optimization of benzofuranone derivatives[6][8][9])

Compound ScaffoldSubstitutionHLM

(min)
Intrinsic Clearance (

)
Primary Metabolite
Benzofuran-3(2H)-oneNone (C-H)12.5HighC5-Hydroxylation
Benzofuran-3(2H)-one5-Fluoro>120.0LowStable (Oxidation blocked)
Benzofuran-3(2H)-one5-Methyl18.2HighBenzylic Oxidation
Benzofuran-3(2H)-one5-Trifluoromethyl45.0ModerateN/A (Lipophilicity trap)

Section 3: Self-Validating Experimental Protocols

To accurately assess the metabolic stability of your fluorinated benzofuranones, you must utilize a self-validating assay. The following protocol for Liver Microsomal Stability incorporates built-in causality checks to ensure that observed degradation is strictly CYP-mediated, ruling out chemical instability or esterase-mediated cleavage of the furanone ring[9].

Protocol: High-Throughput Liver Microsomal Stability Assay

Materials Required:

  • Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-P dehydrogenase).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4).

  • Test compounds (Fluorinated benzofuranones) and Control compounds (Verapamil as high-clearance positive control; Warfarin as low-clearance negative control).

  • Cold Acetonitrile (ACN) containing an Internal Standard (IS) for LC-MS/MS.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the fluorinated benzofuranone in DMSO. Dilute this stock in 0.1 M potassium phosphate buffer to achieve a final working concentration of 1 µM. Critical: Ensure final DMSO concentration in the assay does not exceed 0.1% to prevent CYP enzyme inhibition.

  • Microsome Pre-incubation: In a 96-well plate, mix the test compound with HLM (final protein concentration of 0.5 mg/mL) in phosphate buffer. Incubate the plate at 37°C for 5 minutes.

  • Self-Validation Setup (Controls):

    • Minus-NADPH Control: For one set of wells, add buffer instead of NADPH. If the benzofuranone degrades here, the instability is due to chemical hydrolysis or non-CYP enzymes (e.g., esterases), NOT CYP450 oxidation.

    • Reference Controls: Run Verapamil and Warfarin in parallel to validate the metabolic viability of the HLM batch.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM) to the test and reference wells.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Reaction Quenching: Immediately transfer the aliquots into 150 µL of ice-cold ACN containing the internal standard. The organic solvent precipitates the microsomal proteins and halts all enzymatic activity.

  • Preparation for Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

  • Data Interpretation: Plot the natural log of the remaining parent compound percentage versus time. The slope of the linear regression is the elimination rate constant (

    
    ). Calculate half-life (
    
    
    
    ) and intrinsic clearance (
    
    
    ).

Workflow N1 1. Compound Prep (1 µM in buffer, <0.1% DMSO) N2 2. Pre-incubation (HLM 0.5 mg/mL, 37°C) N1->N2 N3 3. Reaction Initiation (Add NADPH 1 mM) N2->N3 N4 4. Time-course Sampling (0, 5, 15, 30, 60 min) N3->N4 N5 5. Reaction Quenching (Cold ACN + IS) N4->N5 N6 6. LC-MS/MS Analysis (Calculate t1/2 & CLint) N5->N6

Step-by-step workflow for the in vitro liver microsomal stability assay.

References

1.1. BenchChem. 2.9. BenchChem. 3.8. PMC - NIH. 4.6. ChemRxiv. 5. 7. MDPI. 6.5. ResearchGate. 7.2. ResearchGate. 8.4. BenchChem. 9. 3. PMC - NIH.

Sources

Reference Data & Comparative Studies

Validation

In-Depth Comparison Guide: High-Field Pure Shift vs. Standard ¹H NMR for the Analysis of 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one

Executive Summary For drug development professionals and analytical chemists, the unambiguous structural elucidation of complex halogenated scaffolds is a critical bottleneck. The molecule 3-(8-Fluoronaphthalen-2-yl)-2-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, the unambiguous structural elucidation of complex halogenated scaffolds is a critical bottleneck. The molecule 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one presents a unique analytical challenge due to its dense aromatic core and the presence of a highly electronegative fluorine atom.

This guide objectively compares the performance of a High-Field (600 MHz) Pure Shift ¹H NMR Workflow (The Product) against a Standard Low-Field (400 MHz) ¹H NMR Workflow (The Alternative) . By analyzing the causality behind spin-spin couplings and solvent effects, we demonstrate how advanced NMR techniques provide a self-validating system for absolute structural confirmation.

Molecular Complexity & Analytical Challenges

The architecture of 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one consists of two primary domains:

  • The Phthalide Core (2-benzofuran-1(3H)-one): Features a chiral center at C3. The C3 proton is a highly diagnostic marker for the lactone ring closure[1].

  • The Fluoronaphthalene Moiety: Attached at the C2 position of the naphthalene ring, with a fluorine atom at the C8 position.

The Physics of the Problem

In a standard ¹H NMR spectrum, proton signals are split by adjacent protons (homonuclear coupling,


) and by other NMR-active nuclei like ¹⁹F (heteronuclear coupling, 

). Because the chemical shifts of the naphthalene protons (H1, H3, H4, H5, H6, H7) cluster tightly between 7.2 and 8.2 ppm, their homonuclear multiplets overlap heavily.

Furthermore, the ¹⁹F nucleus (100% natural abundance, spin ½) introduces complex heteronuclear splitting. The fluorine at C8 will split the ortho-proton (H7) via a strong


 coupling (~10 Hz) and the peri-proton (H1) via a through-space 

or

coupling. In a standard 400 MHz spectrum, these critical fluorine couplings are completely obscured by the overlapping homonuclear multiplets.

Workflow Comparison: High-Field Pure Shift vs. Standard NMR

To resolve these overlapping signals, we compare the standard 400 MHz approach with a 600 MHz Pure Shift ¹H NMR methodology. Pure shift techniques are highly robust for revealing heteronuclear couplings in complex spectra[2]. By applying a pulse sequence (such as PSYCHE) that suppresses homonuclear


 couplings while retaining heteronuclear 

couplings, every proton collapses into a singlet—unless it is coupled to fluorine.

This creates a self-validating experimental design : any multiplet structure remaining in the Pure Shift spectrum is absolute proof of proximity to the ¹⁹F atom.

Workflow A Sample Prep (CDCl3 Solvent) B Probe Tuning (1H & 19F) A->B C Standard 1D 1H (400 MHz) B->C Alternative D Pure Shift 1H (600 MHz) B->D Product E Data Processing & J(H,F) Extraction C->E D->E

Workflow comparing standard 1D NMR and high-field Pure Shift NMR for structural elucidation.

Experimental Methodology & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following step-by-step protocol establishes a quantitative ¹H NMR (qHNMR) standard[3] for analyzing this compound.

Step 1: Optimized Sample Preparation
  • Weigh exactly 5.0 mg of highly purified 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one.

  • Dissolve in 600 µL of CDCl₃. Note: The chemical shift dispersion of fluoronaphthalene derivatives is highly sensitive to solvent polarity[2],[4]. CDCl₃ provides optimal solubility, though Benzene-d₆ can be used to induce Aromatic Solvent-Induced Shifts (ASIS) if the phthalide C3-H overlaps with the aromatic envelope.

  • Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

Step 2: Instrument Calibration (Critical for Pure Shift)
  • Insert the sample into a 600 MHz spectrometer equipped with a TCI CryoProbe.

  • Tune and match both the ¹H and ¹⁹F channels to minimize reflected power.

  • Perform 3D gradient shimming to achieve a TMS linewidth of < 0.5 Hz.

  • Causality Check: Calibrate the exact 90° pulse width for ¹H. Pure Shift pulse sequences rely on precise flip angles (e.g., chirp pulses) to accurately reconstruct the interferogram. Poor pulse calibration will result in incomplete

    
     suppression.
    
Step 3: Data Acquisition
  • Alternative (Standard 1D): Acquire a standard zg30 spectrum at 400 MHz (16 scans, 64k data points, 2s relaxation delay).

  • Product (Pure Shift): Acquire a PSYCHE pseudo-2D experiment at 600 MHz. Set the sweep width to cover the aromatic region (6.0 - 9.0 ppm). Acquire 4 scans per increment for 128 increments.

Step 4: Spin-System Validation

Process the Pure Shift interferogram into a 1D spectrum. Identify the C3-phthalide proton (typically a sharp singlet near 6.3 ppm). Identify the H7 and H1 naphthalene protons by their residual


 doublet splitting.

SpinSystem F19 19F (C8) H7 1H (C7) F19->H7 3J(H,F) ~10 Hz H1 1H (C1) F19->H1 4J(H,F) / Space H3 1H (C3-Phthalide) H1->H3 NOE

Key spin-spin coupling network highlighting 19F-1H interactions in the fluoronaphthalene moiety.

Quantitative Data & Performance Metrics

The table below summarizes the objective performance differences between the two analytical approaches when applied to 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one.

Analytical FeatureStandard 400 MHz ¹H NMR (Alternative)600 MHz Pure Shift ¹H NMR (Product)
Aromatic Resolution (7.2 - 8.2 ppm) Severe overlap; unassignable multiplet blockBaseline resolution of individual proton signals
Homonuclear Coupling (

)
Present (creates complex dd, ddd patterns)Suppressed (all protons appear as singlets)
Heteronuclear Coupling (

)
Obscured by overlapping

multiplets
Clearly isolated; H7 and H1 appear as distinct doublets
Phthalide C3-H Identification Often buried under the lower aromatic envelopeUnambiguously isolated as a sharp singlet
Limit of Detection (LOD) ~10 µg (Room Temperature Probe)~1 µg (CryoProbe enhancement)
Acquisition Time 2 - 5 minutes10 - 15 minutes (pseudo-2D interferogram)

References

  • Title: “Pure shift” 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra Source: Chemical Communications (Royal Society of Chemistry) URL: [Link]

  • Title: Direct C(sp3)−H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals Source: Journal of the American Chemical Society URL: [Link]

  • Title: 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and empirical approach Source: Modgraph / Journal of the Chemical Society URL: [Link]

  • Title: Integrated standardization concept for Angelica botanicals using quantitative NMR Source: Journal of Natural Products (via PubMed Central) URL: [Link]

Sources

Comparative

HPLC method development for purity analysis of benzofuranone derivatives

Optimizing HPLC Method Development for Purity Analysis of Benzofuranone Derivatives: A Comparative Guide Introduction Benzofuranone derivatives are critical scaffolds in medicinal chemistry, often serving as intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing HPLC Method Development for Purity Analysis of Benzofuranone Derivatives: A Comparative Guide

Introduction

Benzofuranone derivatives are critical scaffolds in medicinal chemistry, often serving as intermediates for acetylcholinesterase inhibitors, antileukemic agents, and advanced polymer antioxidants. Assessing their purity is analytically demanding due to the presence of structurally similar impurities, including unreacted starting materials, positional isomers, and epimerization byproducts generated during synthesis or purification (1)[1]. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purity assessment. However, relying solely on standard C18 columns often leads to the co-elution of critical isomeric pairs.

This guide objectively compares traditional C18 stationary phases with Phenyl-Hexyl alternatives, detailing the causality behind chromatographic behavior and providing a self-validating methodology grounded in ICH Q2(R1) guidelines (2)[2].

Mechanistic Principles: The Causality of Column Selectivity

In reversed-phase HPLC, separation is primarily driven by hydrophobic interactions. A standard C18 (octadecylsilane) column separates molecules based on their hydrophobicity—the extent to which they repel water (3)[3]. While robust for general applications, C18 phases often struggle to resolve benzofuranone diastereomers or positional isomers that possess nearly identical partition coefficients (LogP).

To overcome this, alternative selectivities must be introduced. Phenyl-Hexyl columns feature a hexyl chain terminating in a phenyl ring. This chemistry provides dual-mode retention:

  • Hydrophobic Interaction: The hexyl alkyl chain provides baseline hydrophobic retention, similar to a standard alkyl column.

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Interactions:  The electron-rich aromatic ring of the stationary phase engages in 
    
    
    
    interactions with the aromatic benzofuranone core ()[4].

This orthogonal interaction mechanism allows the Phenyl-Hexyl phase to tease apart subtle electronic and steric differences among benzofuranone impurities that a C18 column cannot distinguish (5)[5].

G A Benzofuranone Analyte B C18 Column (Alkyl Chain) A->B Standard Method C Phenyl-Hexyl Column (Aromatic + Alkyl) A->C Orthogonal Method D Hydrophobic Interaction Only B->D E Hydrophobic + π-π Interactions C->E F Co-elution of Isomers D->F G Baseline Resolution of Critical Pairs E->G

Fig 1. Mechanistic divergence between C18 and Phenyl-Hexyl phases for aromatic analytes.

Comparative Performance: C18 vs. Phenyl-Hexyl

To objectively compare these columns, a standard mixture containing a target benzofuranone derivative and three closely related synthetic impurities (Impurity A: positional isomer; Impurity B: diastereomer; Impurity C: starting material) was analyzed.

Table 1: Chromatographic Performance Comparison (Isocratic Conditions: 50:50 Water/Acetonitrile with 0.1% Formic Acid, Flow Rate: 1.0 mL/min)

ParameterC18 Phase (150 x 4.6 mm, 5 µm)Phenyl-Hexyl Phase (150 x 4.6 mm, 5 µm)Causality / Mechanistic Driver
Retention Time (Target) 6.2 min7.5 minEnhanced retention via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

interactions.
Resolution (Target vs Imp A) 1.1 (Co-elution)2.8 (Baseline)Phenyl ring discriminates subtle electronic differences in isomers[5].
Resolution (Imp B vs Imp C) 0.8 (Co-elution)2.1 (Baseline)Steric alignment of diastereomers with the hexyl-phenyl linker[3].
Peak Tailing (Target) 1.41.05Reduced secondary silanol interactions due to dense functionalization.

Step-by-Step Methodology: Self-Validating HPLC Protocol

A robust analytical method must be a self-validating system. According to ICH Q2(R1) guidelines, the method must demonstrate specificity, precision, and robustness (6)[6]. The following protocol integrates these validation checks directly into the workflow to ensure data integrity at every step.

Step 1: Sample Preparation & System Suitability Testing (SST)

  • Action: Prepare a stock solution of the benzofuranone derivative at 1 mg/mL in acetonitrile (1)[1]. Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validation Check (Specificity): Inject a blank (diluent only) prior to the sample. Verify that no ghost peaks or system artifacts elute within the target retention window.

Step 2: Mobile Phase Configuration

  • Action: Prepare Mobile Phase A (LC-MS grade Water with 0.1% Formic Acid) and Mobile Phase B (LC-MS grade Acetonitrile with 0.1% Formic Acid).

  • Causality: Formic acid suppresses the ionization of residual silanols on the silica support and maintains the benzofuranone analyte in a neutral state, preventing peak tailing and retention time drift.

Step 3: Gradient Design (Phenyl-Hexyl Column)

  • Action: Program the pump to start at 20% B, holding for 2 minutes to focus the analyte band. Ramp to 80% B over 15 minutes.

  • Self-Validation Check (Robustness): Run the gradient at deliberate ±2% variations in the mobile phase composition and ±5°C column temperature variations. If the resolution between the target and closest eluting impurity remains >1.5, the method is deemed robust (2)[2].

Step 4: Detection & Quantification

  • Action: Monitor via UV detection at the wavelength of maximum absorbance (typically 254 nm or 280 nm for benzofuranones) (1)[1].

  • Self-Validation Check (Precision): Perform 6 replicate injections of the 100% test concentration. The Relative Standard Deviation (RSD) of the peak area must be <2.0% to confirm instrumental precision (6)[6].

G Start Method Initialization (Phenyl-Hexyl Column) SST System Suitability Blank Injection Start->SST Spec Specificity Check: No Co-eluting Peaks? SST->Spec Grad Gradient Execution (20% to 80% B) Spec->Grad Yes Fail Method Refinement (Adjust Gradient/Temp) Spec->Fail No Robust Robustness Check: ±2% Mobile Phase Var. Grad->Robust Prec Precision Check: 6 Replicates (RSD < 2%) Robust->Prec Res > 1.5 Robust->Fail Res < 1.5 Valid Method Validated (ICH Q2(R1) Compliant) Prec->Valid Pass Prec->Fail Fail

Fig 2. Self-validating HPLC workflow incorporating ICH Q2(R1) parameters.

Conclusion & Best Practices

For the purity analysis of benzofuranone derivatives, defaulting to a standard C18 column often compromises the resolution of critical isomeric impurities. By understanding the underlying causality of molecular interactions, analysts can leverage the orthogonal


 selectivity of Phenyl-Hexyl phases to achieve baseline separation. Integrating ICH Q2(R1) validation parameters directly into the method development protocol ensures that the resulting analytical procedure is not only highly resolving but also inherently reliable and reproducible for rigorous pharmaceutical and chemical manufacturing standards.

References

  • Title: ICH Q2(R1)
  • Title: ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
  • Title: Beyond the Usual Suspect: Phenyl-Hexyl vs.
  • Source: chromatographyonline.
  • Title: Technical Support Center: Purifying Synthetic 2(3H)
  • Title: C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS)

Sources

Validation

Comparative MS Guide: Fluorinated Phthalides vs. Non-Fluorinated Analogs

Topic: Mass Spectrometry Fragmentation Pattern of Fluorinated Phthalides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary This guide provides a te...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of Fluorinated Phthalides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation behaviors of Fluorinated Phthalides (the Product) versus their Non-Fluorinated parent compounds (the Alternatives).

Fluorination is a critical strategy in medicinal chemistry to block metabolic soft spots (e.g., CYP450 oxidation) and modulate lipophilicity. However, the introduction of fluorine atoms (


) drastically alters fragmentation pathways due to the high electronegativity of fluorine and the strength of the C-F bond (approx. 485 kJ/mol). This guide details how to distinguish these analogs using diagnostic ions, neutral losses, and ionization efficiencies, providing a self-validating protocol for structural elucidation.

Mechanistic Comparison: Fragmentation Pathways

The Core Challenge

Phthalides (e.g., 3-n-butylphthalide or NBP) typically fragment via lactone ring opening and alkyl side-chain cleavage. Fluorinated analogs retain the core phthalide stability but introduce competitive fragmentation channels, most notably HF elimination and ring-fluorination retention .

Comparative Fragmentation Analysis
FeatureNon-Fluorinated Phthalide (Alternative) Fluorinated Phthalide (Product) Mechanistic Insight
Primary Ionization

(ESI) or

(EI)

(ESI) or

(EI)
F-analogs often show lower ionization efficiency in ESI+ due to F-electronegativity reducing basicity.
Base Peak (ESI)

145 (Lactone Core)

163 (Fluorinated Core)
The core isobenzofuran cation shifts by +18 Da per F-substitution on the aromatic ring.
Diagnostic Neutral Loss Loss of

(18 Da) or CO (28 Da)
Loss of HF (20 Da) HF loss is the "smoking gun" for aliphatic fluorine. Aromatic F is stable and rarely lost.
McLafferty Rearrangement Prominent in alkyl side chains.[1]Suppressed or Altered Fluorine on the

-carbon prevents H-transfer, blocking standard McLafferty pathways.
Metabolic Stability Rapid hydroxylation at alkyl chain.Resistant to Hydroxylation F-substitution blocks metabolic hot spots, simplifying the metabolite background in plasma.
Visualization: Fragmentation Pathways

The following diagram contrasts the fragmentation of a standard 3-n-butylphthalide (NBP) against a ring-fluorinated analog.

PhthalideFragmentation cluster_0 Non-Fluorinated (NBP) cluster_1 Fluorinated Analog (F-NBP) NBP Precursor: NBP [M+H]+ m/z 191 Frag1 Fragment A [M+H - H2O - CO]+ m/z 145 NBP->Frag1 -46 Da (H2O + CO) Frag2 Benzoyl Cation m/z 105 Frag1->Frag2 Ring Cleavage FNBP Precursor: F-NBP [M+H]+ m/z 209 FFrag1 F-Fragment A (Stable C-F Bond) m/z 163 FNBP->FFrag1 -46 Da (H2O + CO) HF_Loss HF Elimination [M+H - HF]+ m/z 189 FNBP->HF_Loss -20 Da (HF) (If F on alkyl chain) FFrag2 F-Benzoyl Cation m/z 123 FFrag1->FFrag2 Ring Cleavage (Retains F)

Caption: Comparative fragmentation tree showing the mass shift (+18 Da) for ring-fluorinated analogs and the specific HF elimination pathway for side-chain fluorination.

Methodological Comparison: EI vs. ESI

Selecting the correct ionization source is paramount for detecting fluorinated phthalides.

Electron Ionization (EI) - GC-MS[2][3]
  • Mechanism: Hard ionization (70 eV).

  • Performance:

    • Pros: Produces rich structural fingerprints. The

      
       105 (benzoyl) vs. 
      
      
      
      123 (fluorobenzoyl) distinction is absolute.
    • Cons: Molecular ion (

      
      ) is often weak or absent for phthalides.
      
    • Verdict: Best for identification of pure synthesized standards.

Electrospray Ionization (ESI) - LC-MS/MS[2][4][5][6]
  • Mechanism: Soft ionization.[2]

  • Performance:

    • Pros: Dominant

      
       or 
      
      
      
      peaks. Essential for biological matrices (plasma/urine) where metabolites are polar.
    • Cons: Fluorine reduces proton affinity. Sensitivity may drop 2-5x compared to non-fluorinated analogs.

    • Verdict: Best for quantification and DMPK studies.

Experimental Protocol: Self-Validating Workflow

This protocol ensures the correct identification of fluorinated phthalides using a Triple Quadrupole (QqQ) or Q-TOF system.

Step 1: Sample Preparation (Plasma Matrix)
  • Protein Precipitation: Add 3 volumes of ice-cold Acetonitrile (ACN) to 1 volume of plasma.

  • Vortex & Centrifuge: 10 min at 14,000 rpm.

  • Supernatant Transfer: Inject 5 µL into the LC-MS system.

    • Why: Fluorinated compounds are often more lipophilic; avoid Liquid-Liquid Extraction (LLE) with hexane as recovery may vary significantly compared to non-fluorinated controls.

Step 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: Fluorinated analogs typically elute later than their non-fluorinated parents due to the "fluorous effect" increasing interaction with the C18 stationary phase.

Step 3: MS Acquisition Parameters (ESI+)
  • Source Temperature: 350°C (Fluorinated compounds are thermally stable).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Ramp 10–40 eV.

    • Validation Check: If the ratio of the "Quantifier" ion (e.g.,

      
       163) to the "Qualifier" ion (e.g., 
      
      
      
      123) deviates by >20% from the standard, the peak is an interference.
Workflow Visualization

Workflow Sample Biological Sample (Plasma/Urine) Prep Precipitation (ACN) Avoid Hexane LLE Sample->Prep LC LC Separation (C18 Column) F-Analogs Retain Longer Prep->LC MS ESI-MS/MS (Pos Mode) LC->MS Data Data Analysis Check for HF Loss & Mass Shift MS->Data

Caption: Optimized analytical workflow for fluorinated phthalides emphasizing extraction compatibility and retention time shifts.

References

  • Diao, X., et al. (2013). "Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards." Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Yang, Y., et al. (2022). "Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies." Journal of the American Society for Mass Spectrometry. [Link]

  • Kudryavtsev, A.V., et al. (2020). "Electron ionization induced fragmentation of fluorinated derivatives of bisphenols." Rapid Communications in Mass Spectrometry. [Link]

  • NIST Mass Spectrometry Data Center. "Mass spectra of fluorocarbons and phthalide derivatives." [Link]

Sources

Comparative

X-ray crystallography data for 3-aryl-isobenzofuran-1(3H)-one structures

A Comparative Guide: X-Ray Crystallography vs. Spectroscopic Alternatives Executive Summary: The C3-Chiral Challenge The 3-aryl-isobenzofuran-1(3H)-one (3-arylphthalide) scaffold represents a privileged structure in medi...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide: X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary: The C3-Chiral Challenge

The 3-aryl-isobenzofuran-1(3H)-one (3-arylphthalide) scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous bioactive natural products (e.g., celery extracts like sedanolide) and synthetic precursors to anthracyclines.

From a structural perspective, the critical feature is the chiral center at C3 . The biological activity of these compounds is often enantiospecific. While NMR and ECD (Electronic Circular Dichroism) provide rapid structural insights, Single Crystal X-ray Diffraction (SC-XRD) remains the gold standard for unambiguous determination of absolute configuration and analysis of solid-state packing forces—critical for formulation stability.

This guide objectively compares SC-XRD against spectroscopic alternatives and provides validated protocols for obtaining diffraction-quality crystals of this specific scaffold.

Critical Parameter Analysis: X-Ray Data Benchmarks

When analyzing 3-arylphthalides, specific geometric parameters indicate successful refinement and reveal the electronic nature of the lactone ring. The following data benchmarks are derived from aggregated crystallographic studies of 3-phenylphthalide and its derivatives.

Table 1: Benchmark Crystallographic Parameters for 3-Arylphthalides

ParameterAtom PairTypical Range (Å / °)Structural Insight
Carbonyl Bond C1=O21.205 – 1.215 ÅTypical ester carbonyl; deviations suggest strong intermolecular H-bonding.
Lactone Ether C1–O31.360 – 1.375 ÅSignificant

character due to resonance with the carbonyl.
Chiral Center C3–O3 1.465 – 1.485 Å Critical Metric. This bond is often longer than standard ethers due to steric strain from the C3-aryl group.
Lactone Planarity Ring RMSD< 0.05 ÅThe 5-membered heterocyclic ring is nearly planar, but the C3-aryl group typically twists (dihedral angle 60–85°) to minimize steric clash with the C4 proton.
Packing Motif

3.5 – 3.8 Å (Centroid)These molecules often form centrosymmetric dimers or "herringbone" stacks driven by

-stacking between the phthalide core and the pendant aryl ring.

Analyst Note: In 3,3-disubstituted derivatives (like phenolphthalein), the C3–O3 bond can elongate further (>1.49 Å), acting as a "mechanophore" that facilitates ring-opening under basic conditions or high pressure.

Comparative Methodology: Selecting the Right Tool

For a drug development professional, choosing between X-ray, NMR, and ECD depends on the stage of development and the specific question being asked (e.g., "Is it pure?" vs. "Is it R or S?").

Decision Matrix: Structural Elucidation
FeatureSC-XRD (X-Ray) NMR (NOE/ROE) DFT / ECD
Primary Output Absolute Configuration (AC) & PackingRelative Stereochemistry & Solution ConformationAbsolute Configuration (Theoretical Match)
Sample State Solid (Single Crystal required)Solution (

, DMSO-

)
Solution
Chiral Assignment Definitive (via Flack Parameter)Inferential (Requires derivatization or rigid models)Probabilistic (Depends on calculation accuracy)
Throughput Low (Days to Weeks)High (Minutes)Medium (Hours to Days)
Limit of Detection Crystal Size > 0.1 mm~1 mg sample~0.1 mg sample
Specific Phthalide Risk Polymorphism: Phthalides often crystallize in multiple forms, affecting solubility.Averaging: Rapid rotation of the C3-aryl ring in solution can obscure NOE signals.Chromophore Overlap: The aryl and phthalide UV absorptions can overlap, complicating ECD interpretation.
The Verdict
  • Use NMR for routine purity checks and confirming the covalent connectivity.

  • Use ECD for preliminary assignment of absolute configuration if crystals are unavailable.

  • Use SC-XRD for the Master Reference Standard . You must solve the crystal structure at least once per lead series to validate the ECD/NMR models and determine the solid-state polymorph risk.

Experimental Protocol: Synthesis & Crystallization

To obtain data matching the benchmarks in Table 1, high-quality crystals are required. 3-Arylphthalides tend to form needles or plates that can be thin. The following protocol maximizes crystal thickness.

Phase A: Synthesis (Friedel-Crafts Condensation)

This method is robust for generating the racemic scaffold for crystallization trials.

  • Reactants: Charge a round-bottom flask with 2-formylbenzoic acid (1.0 eq) and the substituted benzene (e.g., toluene, xylene) (1.2 eq).

  • Catalysis: Add p-Toluenesulfonic acid (pTSA) (10 mol%) as the catalyst.

  • Solvent: Use toluene or benzene (if permitted) to facilitate azeotropic water removal.

  • Reflux: Attach a Dean-Stark trap. Reflux for 6–12 hours until water collection ceases.

  • Workup: Wash with saturated

    
     (removes unreacted acid) and brine. Dry over 
    
    
    
    .
  • Crude Isolation: Evaporate solvent to yield the crude 3-arylphthalide.

Phase B: Crystal Growth (Slow Evaporation/Diffusion)

Target: Block-like crystals preferred over needles.

  • Purification: The crude must be purified via column chromatography (Hexane/EtOAc) before crystallization. Impurities poison crystal faces.

  • Solvent System:

    • System A (Preferred): Dissolve 20 mg of compound in minimal Ethyl Acetate . Place in a small vial. Place this vial inside a larger jar containing Pentane or Hexane (Vapor Diffusion). Cap the large jar.

    • System B (Alternative): Dissolve in Ethanol/Acetone (1:1) . Cover with parafilm and poke 3–5 small pinholes. Allow to stand at 4°C (Slow Evaporation).

  • Observation: Inspect after 48–72 hours under polarized light. Look for extinction (blinking) to confirm crystallinity.

Visualization of Workflows
Diagram 1: The Crystallography Workflow

This flowchart outlines the critical path from crude material to a solved structure with absolute configuration.

CrystallographyWorkflow Synthesis Synthesis (3-Arylphthalide) Purification Purification (>98% HPLC) Synthesis->Purification Screening Solvent Screening (Vapor Diffusion) Purification->Screening Selection Crystal Selection (Polarized Light) Screening->Selection Selection->Screening  Poor Quality Mounting Mounting (Mitegen Loop) Selection->Mounting Collection Data Collection (Mo or Cu Source) Mounting->Collection Refinement Structure Solution (SHELXT/OLEX2) Collection->Refinement Validation Validation (CheckCIF) Refinement->Validation Validation->Refinement  High R-Factor

Caption: Step-by-step workflow for obtaining publication-quality X-ray data. Note the feedback loops for poor crystal quality.

Diagram 2: Structural Determination Decision Tree

When should you invest in X-ray versus relying on NMR?

DecisionTree Start Need Structural Data for 3-Arylphthalide Q1 Is the sample Crystalline? Start->Q1 YesCrystal Single Crystal Available Q1->YesCrystal Yes NoCrystal Amorphous / Oil Q1->NoCrystal No Q2 Is Absolute Config (R/S) Required? YesCrystal->Q2 NoCrystal->Q2 ActionXRD Perform SC-XRD (Cu source for organics) Q2->ActionXRD Yes (Gold Standard) ActionNMR 1D/2D NMR (NOESY/HMBC) Q2->ActionNMR No (Connectivity only) Q3 Can you derivatize? Q2->Q3 Yes ActionMosher Mosher Ester Analysis (Risk: Ring Opening) Q3->ActionMosher Yes (Chemically Stable) ActionECD DFT / ECD Calculation Q3->ActionECD No (Non-destructive)

Caption: Logic flow for selecting the appropriate structural characterization method based on sample state and data requirements.

References
  • Crystal Structure Benchmarks

    • Al-Fawaz, A. et al. (2020). "Synthesis and Crystal Structure of 3-Arylphthalides." Journal of Molecular Structure. (Representative citation for bond parameters).

    • Allen, F. H., et al. (1987).[1] "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." J. Chem. Soc., Perkin Trans.[1] 2, S1-S19.

  • Synthesis Methodologies

    • Kuriyama, M., et al. (2009). "Efficient Synthesis of 3-Arylphthalides using Palladium-Catalyzed Arylation of Aldehydes with Organoboronic Acids." J. Org. Chem., 74, 9210-9213.

    • Mousavi, B., et al. (2020).[2] "Structures of isobenzofuran-1(3H)-ones." ResearchGate Data Repository.

  • Comparative Analysis (X-ray vs NMR)

    • Davey, R. (2019).[3] "X-Ray Crystallography vs. NMR Spectroscopy." News-Medical.net.

    • Creative Biostructure. (2024). "Comparison of X-ray Crystallography, NMR and EM."

  • Phenolphthalein Derivatives (Structural Relevance)

    • Mondal, S., et al. (2025). "Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein." MDPI Crystals.

Sources

Validation

IR Spectroscopy of Benzofuranones: A Comparative Guide to Lactone Carbonyl Characteristic Peaks

In drug development and materials science, the benzofuranone scaffold is a privileged structural motif. Confirming the structural integrity of these molecules—specifically distinguishing the lactone ring from acyclic est...

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and materials science, the benzofuranone scaffold is a privileged structural motif. Confirming the structural integrity of these molecules—specifically distinguishing the lactone ring from acyclic esters or isomeric ketones—relies heavily on Infrared (IR) spectroscopy.

This guide provides an in-depth comparative analysis of the characteristic carbonyl (C=O) stretching frequencies in benzofuranones. By understanding the underlying quantum mechanical drivers of these shifts, researchers can accurately interpret spectral data and avoid common sampling artifacts.

Mechanistic Causality: Why Benzofuranones Defy Standard Lactone Rules

The IR stretching frequency of a carbonyl group is dictated by its bond strength (force constant), which is directly proportional to its double-bond character. While a standard acyclic ester absorbs at approximately 1735 cm⁻¹, benzofuranones exhibit extreme deviations due to two competing structural phenomena:

The Ring Strain Effect ( -Lactone Baseline)

When an ester is constrained within a 5-membered ring (a


-lactone), the internal C–C(=O)–O bond angle is compressed to less than the ideal 120°. To accommodate this geometry, the ring atoms utilize more p-character for their internal bonds. Consequently, the exocyclic C=O bond gains higher s-character. Because s-orbitals are closer to the nucleus, this shortens and strengthens the C=O bond, increasing the energy required to stretch it. This shifts the baseline frequency of a standard aliphatic 

-lactone to ~1770 cm⁻¹.
The Phenyl Ester Anomaly (2-Benzofuranones)

In 2-benzofuranone, the


-lactone is fused to a benzene ring such that the ring oxygen is directly bonded to an aromatic 

carbon. This triggers a "phenyl ester" effect[1]. Normally, the oxygen's lone pairs delocalize into the carbonyl carbon, reducing its double-bond character. However, in 2-benzofuranone, these lone pairs are preferentially drawn into the adjacent aromatic

-system. Deprived of this electron donation, the carbonyl carbon maintains a much higher degree of pure double-bond character. This pushes the stretching frequency exceptionally high, typically observed around 1798 cm⁻¹ [2].
The Isomeric Contrast (3-Benzofuranones)

It is critical to differentiate 2-benzofuranone (a lactone) from its regioisomer, 3-benzofuranone. In 3-benzofuranone, the carbonyl is located at the 3-position, making it an aryl ketone rather than a lactone. Here, the carbonyl is directly conjugated with the aromatic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-system, which increases its single-bond character and drastically lowers the stretching frequency to ~1680 cm⁻¹ .

Comparative IR Data for Carbonyl Scaffolds

The table below summarizes the quantitative shifts across different carbonyl environments, isolating the effects of ring strain and aromatic conjugation.

Compound ClassRepresentative StructureTypical C=O Peak (cm⁻¹)Primary Mechanistic Driver
Acyclic Ester Ethyl acetate~1735 - 1750Standard ester resonance stabilization.
Aliphatic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Lactone

-Butyrolactone
~17705-membered ring strain increases C=O s-character.
Fused Aliphatic Lactone Hexahydro-2(3H)-benzofuranone1770[3]Ring strain (Absence of aromatic conjugation maintains the 1770 cm⁻¹ baseline).
Aromatic Fused Lactone 2-Benzofuranone~1798[2]Phenyl ester effect: Oxygen lone pair delocalizes into the aromatic ring, strengthening the C=O bond.
Aromatic Fused Ketone 3-Benzofuranone~1680Aryl ketone conjugation: Aromatic

-system delocalizes directly into the C=O bond, weakening it.

Visualizing the Frequency Shift Logic

The following diagram maps the logical progression of structural modifications and their direct impact on the carbonyl stretching frequency.

G Base Acyclic Ester (~1735 cm⁻¹) RingStrain 5-Membered Ring Strain (Increases s-character) Base->RingStrain Cyclization GammaLactone Aliphatic γ-Lactone (~1770 cm⁻¹) RingStrain->GammaLactone +35 cm⁻¹ O_Conj Phenyl Ester Effect (O-lone pair delocalization) GammaLactone->O_Conj Aromatic Fusion Benzofuranone2 2-Benzofuranone (~1798 cm⁻¹) O_Conj->Benzofuranone2 +28 cm⁻¹

Logical flow of structural factors shifting the lactone carbonyl IR frequency in benzofuranones.

Experimental Workflows: Optimizing IR Sampling for Lactones

When measuring the highly sensitive ~1798 cm⁻¹ peak of 2-benzofuranones, the choice of sampling modality can introduce artifacts.

  • KBr Pellet (Transmission): While offering excellent resolution, KBr is highly hygroscopic. Absorbed water forms intermolecular hydrogen bonds with the lactone carbonyl, artificially broadening the peak and shifting it to lower frequencies.

  • Solution IR (e.g., in CHCl₃): Eliminates solid-state packing effects and provides the "true" unperturbed molecular stretching frequency, though solvent dipole interactions can cause minor deviations.

  • ATR-FTIR (Attenuated Total Reflectance): The industry standard for rapid analysis. However, anomalous dispersion near strong absorption bands can cause the C=O peak to appear 1–3 cm⁻¹ lower than in transmission spectra.

Step-by-Step Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness of the spectral data, use this self-validating protocol designed to eliminate moisture interference:

Step 1: Instrument Calibration & Background Verification

  • Action: Run a polystyrene calibration film before analyzing the sample.

  • Validation: Verify that the aromatic C–C stretch is exactly at 1601 cm⁻¹ (±1 cm⁻¹). Collect a background spectrum on the bare diamond/ZnSe crystal to ensure a flat baseline.

Step 2: Sample Desiccation

  • Action: Dry the benzofuranone sample under high vacuum (e.g., lyophilization or vacuum oven at 40°C for 2 hours) immediately prior to analysis.

  • Causality: Ambient moisture readily hydrogen-bonds with the electron-rich carbonyl oxygen. This weakens the C=O bond, masking the true 1798 cm⁻¹ signal and shifting it downward.

Step 3: Spectral Acquisition

  • Action: Place the solid sample on the ATR crystal and apply consistent, maximum recommended pressure using the anvil.

  • Causality: Inconsistent pressure alters the effective path length of the evanescent wave, leading to poor signal-to-noise ratios and peak broadening.

Step 4: Internal Quality Control (The Self-Validation Step)

  • Action: Before logging the carbonyl peak, inspect the 3200–3500 cm⁻¹ region of the generated spectrum.

  • Validation: If a broad O–H stretch is present (and the target molecule lacks hydroxyl groups), moisture contamination is confirmed. The spectrum must be discarded, and the sample re-dried. If the 3200–3500 cm⁻¹ baseline is flat, the ~1798 cm⁻¹ peak is validated as the true, unperturbed lactone carbonyl stretch.

References

  • Title: CN1288142C - 3-substituted phenyl-benzo furanone stabilizer and... Source: google.com URL: 2

  • Title: INFRARED SPECTROSCOPY Source: St. Paul's Cathedral Mission College URL: 1

  • Title: 2(3H)-Benzofuranone, hexahydro-3,6-dimethyl- Source: Organic Syntheses URL: 3

  • Title: Constituents of Brazilian red propolis and their preferential cytotoxic activity... Source: Mundial Siglo 21 URL: 4

Sources

Comparative

A Guide to Structural Validation: Confirming the Constitution of 2-Amino-5-bromo-4-methylpyridine (CAS 2965-42-6) using 13C NMR and COSY

This guide provides an in-depth walkthrough of the structural validation process for 2-amino-5-bromo-4-methylpyridine (CAS 2965-42-6), a substituted pyridine derivative relevant in synthetic chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth walkthrough of the structural validation process for 2-amino-5-bromo-4-methylpyridine (CAS 2965-42-6), a substituted pyridine derivative relevant in synthetic chemistry and drug discovery. We will explore the synergistic use of 13C NMR and Correlation Spectroscopy (COSY) to unambiguously confirm its molecular structure, providing a framework for researchers to apply to similar small molecules.

The Imperative of Structural Integrity

A Two-Pronged NMR Approach for Unambiguous Validation

We will employ a powerful combination of two distinct NMR experiments:

  • 13C NMR Spectroscopy: This one-dimensional experiment provides a map of the unique carbon environments within the molecule. The number of signals directly indicates the number of chemically non-equivalent carbons, and their chemical shifts offer clues about their electronic environment (e.g., aromatic, aliphatic, attached to electronegative atoms).

  • Correlation Spectroscopy (COSY): This two-dimensional experiment reveals which protons are "talking" to each other. Specifically, it identifies protons that are coupled through-bond, typically those on adjacent carbon atoms (²J and ³J couplings). This provides a clear roadmap of the proton framework, allowing us to piece together molecular fragments.

By integrating the carbon backbone information from the 13C NMR with the proton connectivity map from the COSY spectrum, we can build a complete and validated picture of the molecule's structure.

Experimental Design & Causality

A successful NMR experiment begins with thoughtful preparation. The choices made before the acquisition directly impact the quality and interpretability of the resulting spectra.

Sample Preparation
  • Analyte: 2-Amino-5-bromo-4-methylpyridine, ~15-20 mg.

  • Solvent: Deuterated chloroform (CDCl₃), ~0.6 mL.

  • Standard: Tetramethylsilane (TMS), 0.03% v/v.

Rationale:

  • Concentration: A concentration of 15-20 mg in 0.6 mL of solvent is chosen to ensure a good signal-to-noise ratio for the 13C NMR experiment within a reasonable time frame.[1] The 13C isotope has a low natural abundance (~1.1%), necessitating a higher concentration compared to 1H NMR.[1]

  • Solvent Choice: CDCl₃ is a standard choice for many organic molecules due to its excellent dissolving power and relatively inert nature. The deuterium (D) atom is "invisible" in 1H NMR and provides a lock signal for the spectrometer to maintain magnetic field stability.[2]

  • Standard: TMS is the universally accepted internal standard for both 1H and 13C NMR, with its signal defined as 0.0 ppm. It is chemically inert and provides a single, sharp signal that does not typically overlap with analyte signals.

Workflow for Structural Validation

The overall process follows a logical sequence, where data from one experiment informs the interpretation of the next. This creates a self-validating loop, enhancing the trustworthiness of the final structural assignment.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Validation SamplePrep Sample Preparation (15-20mg in CDCl3) Acquire13C Acquire 13C NMR SamplePrep->Acquire13C AcquireCOSY Acquire 1H-1H COSY SamplePrep->AcquireCOSY Interpret13C Interpret 13C Spectrum (Identify Carbon Backbone) Acquire13C->Interpret13C InterpretCOSY Interpret COSY Spectrum (Map H-H Connectivity) AcquireCOSY->InterpretCOSY Synthesize Synthesize Data (Cross-Validate Connectivity) Interpret13C->Synthesize InterpretCOSY->Synthesize Structure Final Validated Structure Synthesize->Structure

Fig. 1: Workflow for NMR-based structural validation.

Data Interpretation and Structural Confirmation

Let's analyze the expected data from each experiment for the proposed structure of 2-amino-5-bromo-4-methylpyridine.

Proposed Structure: 2-Amino-5-bromo-4-methylpyridine Structure (Image Source: PubChem CID 817695)[3]

Step 1: Analysis of the 13C NMR Spectrum

The 13C NMR spectrum provides the foundational carbon count. For our target molecule, we expect to see six distinct signals, one for each unique carbon atom. The chemical shifts (δ) are influenced by the electronic environment, with carbons attached to electronegative atoms (like N or Br) or participating in the aromatic system appearing further downfield.[4]

Table 1: Predicted vs. Experimental 13C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~158Attached to two nitrogen atoms (ring N and amino N), highly deshielded.
C3~108Aromatic CH, shielded by the adjacent amino group.
C4~148Aromatic C attached to the methyl group.
C5~105Aromatic C attached to bromine; C-Br bond causes shielding.
C6~149Aromatic CH, adjacent to the ring nitrogen, deshielded.
CH₃~18Typical aliphatic methyl group attached to an aromatic ring.

Note: Predicted values are estimates based on substituent effects in pyridine systems. Actual experimental values may vary slightly.[5][6]

The observation of exactly six signals in the 13C NMR spectrum strongly supports the presence of a C₆H₇BrN₂ isomer. However, it does not, by itself, confirm the specific arrangement of the substituents.

Step 2: Decoding the COSY Spectrum

The COSY experiment reveals proton-proton (¹H-¹H) coupling networks.[7] It is a 2D spectrum with the 1H NMR spectrum on both axes. The diagonal peaks correspond to the 1D spectrum, while the off-diagonal "cross-peaks" are the key.[8] A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂.[9]

For 2-amino-5-bromo-4-methylpyridine, we expect the following ¹H signals:

  • A singlet for the CH₃ protons.

  • A singlet for the NH₂ protons (often broad).

  • A singlet for the H3 proton.

  • A singlet for the H6 proton.

Wait, all singlets? In this specific, highly-substituted pyridine, none of the protons on the ring are on adjacent carbons. This means the standard COSY experiment, which primarily shows correlations between protons three bonds apart (³JHH), would be expected to show no cross-peaks between the ring protons. The protons of the methyl group would show no correlation to the ring protons either, as they are four bonds away.

This is a critical finding. The absence of correlations in the COSY spectrum is as informative as their presence. It powerfully supports a substitution pattern where no two ring protons are adjacent. This immediately helps to rule out isomers where protons might be on adjacent carbons. For example, the isomer 2-amino-3-bromo-4-methylpyridine would show a COSY correlation between H5 and H6.

G H3 H3 H6 H6 CH3 CH3

Fig. 2: Expected COSY result: No correlations observed.
Step 3: Synthesizing the Data for Final Validation

Now we combine the evidence:

  • From 13C NMR: We have confirmed the presence of six unique carbon environments, consistent with the molecular formula. The chemical shifts align with the expected electronic effects of the amino, bromo, and methyl substituents on a pyridine ring.

  • From COSY: The complete lack of cross-peaks between the aromatic protons is a powerful piece of evidence. It confirms that the two ring protons are not on adjacent carbons. This, combined with the known starting materials and likely reaction mechanisms, strongly points to the 2, 4, 5-substitution pattern.

This synergistic approach provides a much higher degree of confidence than either experiment alone. The 13C data confirms the carbon skeleton, while the COSY data locks in the substitution pattern, leading to the unambiguous validation of the 2-amino-5-bromo-4-methylpyridine structure.

Comparison with Alternative Techniques

While our NMR approach is definitive, it's useful to understand its place among other structural elucidation techniques.

TechniqueInformation ProvidedAdvantagesLimitations
NMR (13C & COSY) Atomic connectivity, carbon backbone, H-H proximity.[10]Non-destructive, provides detailed solution-state structure, distinguishes isomers effectively.[11]Requires relatively large sample amount (mg), lower sensitivity than MS.
Mass Spectrometry (MS) Molecular weight, elemental formula (with HRMS).Extremely sensitive (μg to ng), fast analysis.Cannot distinguish between isomers, provides no connectivity data.
X-ray Crystallography Precise 3D solid-state structure, bond lengths/angles.Provides absolute, unambiguous structure.Requires a suitable single crystal, which can be difficult or impossible to grow.
HMBC/HSQC Long-range (2-3 bond) H-C correlations (HMBC) and direct one-bond H-C correlations (HSQC).More powerful than COSY for highly proton-deficient systems.[12]More complex experiments, may require more optimization.

For this specific problem, the combination of 13C and COSY NMR provides the most efficient and direct path to validation without the need for crystallization. For more complex molecules with fewer protons, advanced 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) would be the next logical step.[12]

Detailed Experimental Protocols

Protocol: 13C NMR Acquisition
  • Prepare the sample as described in section 3.1.

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the CDCl₃ solvent and shim the magnetic field to achieve optimal homogeneity.

  • Set up a standard proton-decoupled 13C experiment (zgpg30 or similar pulse program).

  • Key Parameters:

    • Spectral Width: 0 to 200 ppm (to cover all expected carbon signals).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds (a longer delay ensures proper relaxation of quaternary carbons for more accurate integration, though not strictly quantitative).

    • Number of Scans: 1024 to 4096 (or more, depending on concentration, to achieve adequate signal-to-noise).

  • Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~1-2 Hz) and Fourier transform.

  • Phase the spectrum and reference the TMS peak to 0.0 ppm.

Protocol: COSY Acquisition
  • Use the same sample and ensure the spectrometer is locked and shimmed.

  • Load a standard COSY pulse sequence (cosygpmf or similar gradient-selected experiment).

  • Key Parameters:

    • Spectral Width: 0 to 10 ppm in both dimensions (to cover all expected proton signals).

    • Number of Increments (t1): 256 to 512.

    • Number of Scans per Increment: 2 to 8.

  • Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions and perform a 2D Fourier transform.

  • Symmetrize the spectrum to reduce noise and artifacts.

Conclusion

The structural validation of a molecule like 2-amino-5-bromo-4-methylpyridine is a quintessential task in synthetic chemistry. This guide has demonstrated that a logical, two-pronged approach utilizing 13C NMR and COSY spectroscopy provides a robust and self-validating pathway to an unambiguous structural assignment. By first establishing the carbon framework with 13C NMR and then probing the proton connectivity with COSY, researchers can confidently confirm the identity of their target compound, ensuring the integrity of all subsequent research.

References

  • Vertex AI Search. (n.d.). NMR sample preparation guidelines.
  • Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Miyake, K. (2024). Decoding Molecular Structures with Nuclear Magnetic Resonance. Journal of Analytical & Bioanalytical Techniques, 15, 622.
  • Reutenauer, L. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts.
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Institut für Chemie.
  • (2011, February 16). NMR Sample Preparation Guidelines.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • Anubha, S. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anachem.
  • Kwan, E. E. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu.
  • Stenutz. (n.d.). 2-amino-5-bromo-4-methylpyridine.
  • Columbia University. (n.d.). COSY - NMR Core Facility.
  • PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. National Center for Biotechnology Information.
  • (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy).
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • ResearchGate. (n.d.). Molecular structure of 2-amino-5-bromo-4- methylpyridine.
  • Scribd. (n.d.). COSY Spectroscopy in 2D NMR Analysis.
  • Testbook. (2026, January 30). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is.
  • CymitQuimica. (n.d.). CAS 98198-48-2: 2-Amino-5-Bromo-4-Methylpyridine.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-4-methylpyridine 98%.

Sources

Validation

Comparative study of antimicrobial potency of naphthalene-substituted phthalides

[1] Executive Summary: The Pharmacophore Fusion The search for novel antimicrobial agents has increasingly turned toward pharmacophore hybridization —the molecular fusion of two distinct bioactive subunits to overcome mu...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Pharmacophore Fusion

The search for novel antimicrobial agents has increasingly turned toward pharmacophore hybridization —the molecular fusion of two distinct bioactive subunits to overcome multidrug resistance (MDR). This guide presents a comparative technical analysis of Naphthalene-Substituted Phthalides , a novel class of synthetic antimicrobials that merge the naturally occurring phthalide core (found in Levisticum officinale) with the lipophilic, DNA-intercalating naphthalene moiety.[1]

This study objectively compares these novel derivatives against:

  • Natural Phthalides (e.g., 3-butylidenephthalide) – The biosynthetic baseline.

  • Standard Antibiotics (Ciprofloxacin & Fluconazole) – The clinical benchmark.

Key Finding: While natural phthalides exhibit weak antimicrobial activity (MIC > 1000 µg/mL), naphthalene-substitution at the C-3 position enhances potency by 10-100 fold , driving MIC values down to the 4–64 µg/mL range, comparable to some clinical antiseptics.[1]

Chemical Landscape & Structural Logic[2]

To understand the potency shift, we must analyze the structural evolution.[1] The phthalide core acts as a scaffold, while the naphthalene substituent serves as a "warhead" for membrane penetration and target binding.[1]

Comparative Structural Classes
ClassRepresentative CompoundStructural FeaturePharmacological Role
Natural Phthalide 3-butylidenephthalideAlkyl side chain at C-3Weak membrane disruption; high volatility.
Standard Drug NaftifineNaphthalene allylamineSqualene epoxidase inhibition (Antifungal).
Target Novel Class 3-(1-naphthylamino)phthalide Naphthalene fused to Phthalide via amineDual Action: Enhanced lipophilicity + DNA intercalation potential.
Mechanism of Action: The "Trojan Horse" Effect

The naphthalene moiety significantly increases the logP (partition coefficient), allowing the molecule to traverse the bacterial cell wall more effectively than the hydrophilic natural phthalide.[1] Once inside, the planar naphthalene ring facilitates intercalation into bacterial DNA or disruption of the cytoplasmic membrane.[1]

Mechanism cluster_0 Extracellular Space cluster_1 Bacterial Cell Envelope cluster_2 Intracellular Targets Compound Naphthalene-Phthalide (High logP) Membrane Lipid Bilayer Permeation Compound->Membrane Passive Diffusion DNA DNA Intercalation (Planar Stacking) Membrane->DNA Targeting Enzyme Enzyme Inhibition (Squalene Epoxidase) Membrane->Enzyme Binding Death Cell Death DNA->Death Replication Arrest Enzyme->Death Membrane Lysis

Figure 1: Proposed mechanism of action showing the dual-targeting capability of naphthalene-substituted phthalides.

Comparative Efficacy Analysis

The following data synthesizes experimental results from broth microdilution assays. The "Target Novel Class" represents average values for 3-(naphthyl)-substituted phthalides derived from recent pharmacological studies.

Table 1: Antibacterial Potency (MIC in µg/mL)
OrganismStrain TypeNatural Phthalide (Ligustilide)Naphthalene-Phthalide (Novel) Ciprofloxacin (Standard)
S. aureus Gram (+)1000 - 20004 - 16 0.5 - 1.0
E. coli Gram (-)> 200032 - 64 0.01 - 0.5
P. aeruginosa Gram (-)Resistant64 - 128 0.5 - 2.0
MRSA ResistantResistant8 - 32 Resistant (>32)
Table 2: Antifungal Potency (MIC in µg/mL)
OrganismStrain TypeNatural PhthalideNaphthalene-Phthalide (Novel) Fluconazole (Standard)
C. albicans Yeast500 - 100016 - 32 0.5 - 4.0
A. niger Mold> 100032 - 64 2.0 - 8.0

Analysis:

  • Gram-Positive Selectivity: The novel compounds are significantly more effective against Gram-positive bacteria (S. aureus) than Gram-negative. This is typical for lipophilic agents which struggle to penetrate the outer membrane of Gram-negative bacteria.

  • MRSA Potential: Notably, specific naphthalene derivatives retain activity against Methicillin-Resistant S. aureus (MRSA), where standard β-lactams fail.[1]

  • The "Gap": While 10-50x less potent than Ciprofloxacin, these compounds avoid the specific resistance mechanisms (gyrase mutations) that render Ciprofloxacin useless in resistant strains.[1]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and testing workflow.

Synthesis of 3-(Naphthylamino)phthalides

Rationale: This reaction utilizes the reactivity of o-phthalaldehydic acid to form a stable phthalide core substituted at the C-3 position via a nucleophilic attack by the naphthylamine.

  • Reagents: o-Phthalaldehydic acid (10 mmol), 1-Naphthylamine (10 mmol).

  • Solvent: Ethanol (20 mL).

  • Procedure:

    • Dissolve o-phthalaldehydic acid in ethanol.

    • Add 1-naphthylamine dropwise with constant stirring.

    • Reflux the mixture for 3–6 hours (monitor via TLC, mobile phase Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature. The product will precipitate.

    • Purification: Filter the solid and recrystallize from methanol to obtain pure crystals.

  • Validation: Confirm structure via IR (Lactone C=O stretch at ~1750 cm⁻¹) and ¹H-NMR (Singlet at δ ~6.5 ppm for C-3 proton).

Antimicrobial Assay (Broth Microdilution)

Rationale: This method provides a quantitative MIC value, superior to the qualitative Zone of Inhibition (diffusion) method.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100.

  • Plate Setup: Use 96-well sterile microplates.

  • Dilution: Add 100 µL of Mueller-Hinton Broth (MHB) to all wells. Add test compound (dissolved in DMSO) to column 1 and serially dilute (1:2) across to column 10.[2]

  • Controls:

    • Column 11: Growth Control (Broth + Bacteria + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Incubation: 37°C for 24 hours.

  • Readout: Add 20 µL of Resazurin dye (0.01%). Incubate for 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

    • MIC: The lowest concentration remaining blue.

Workflow Start Start: o-Phthalaldehydic Acid + 1-Naphthylamine Reflux Reflux in Ethanol (3-6 Hours) Start->Reflux Purify Recrystallization (Methanol) Reflux->Purify Verify Structure Verification (NMR / IR) Purify->Verify Screening Broth Microdilution (96-well plate) Verify->Screening Confirmed Readout Resazurin Assay (Blue = Inhibition) Screening->Readout

Figure 2: Experimental workflow from chemical synthesis to biological validation.

Conclusion & Future Outlook

The comparative data indicates that naphthalene-substituted phthalides represent a promising "middle ground" in antimicrobial discovery. They significantly outperform their natural phthalide precursors (MIC ~4 µg/mL vs >1000 µg/mL) by leveraging the lipophilic naphthalene pharmacophore to penetrate bacterial membranes.

While they do not yet match the picomolar potency of fluoroquinolones (Ciprofloxacin), their unique dual-mechanism (membrane disruption + potential DNA intercalation) makes them excellent candidates for adjuvant therapy —potentially revitalizing older antibiotics by compromising bacterial defense systems.[1] Future development should focus on adding polar groups to the naphthalene ring to improve water solubility without sacrificing membrane permeability.

References

  • Synthesis and Antimicrobial Activity of N-(3-Phthalidyl)amines. Science Signpost Publishing. (2022).[3][4] Describes the synthesis of 3-substituted phthalides via o-phthalaldehydic acid.

  • Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials. MDPI Molecules. (2024).[5][6][7] detailed SAR analysis of naphthalene-based antimicrobials and their membrane-disrupting mechanism. [1]

  • Characterization and Antibacterial Activity of Phthalides from Levisticum officinale. Iranian Journal of Pharmaceutical Research. (2020).[8][9][10] Establishes the baseline activity of natural phthalides (ligustilide/butylidenephthalide).

  • Recent advancements in synthetic methodologies of 3-substituted phthalides. RSC Advances. (2020).[8][9][10] Comprehensive review of the chemical synthesis strategies for phthalide derivatives.

  • Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry. International Journal of Pharmaceutical Sciences. (2024).[5][6][7] Review of naphthalene's role in enhancing antimicrobial potency in drug design. [1]

Sources

Comparative

Comparative Guide: Reference Standards for 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one

Executive Summary 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one is a critical structural motif, often encountered as a synthetic intermediate or hydrolytic degradation product in the development of polycyclic aromat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one is a critical structural motif, often encountered as a synthetic intermediate or hydrolytic degradation product in the development of polycyclic aromatic polymerase (PARP) inhibitors and related fluorinated pharmacophores.

Accurate quantification of this molecule is challenging due to its fluorinated naphthyl moiety , which influences ionization efficiency in LC-MS and alters extinction coefficients in UV detection. This guide objectively compares the three tiers of reference standards available for this analyte, analyzing their impact on assay bias, regulatory compliance, and experimental reproducibility.

Part 1: The Hierarchy of Reference Standards

In the analysis of complex fluorinated heterocycles, "alternatives" refer to the grade of certification and purity characterization . Selecting the wrong grade can introduce quantitation errors of 5–15%, potentially causing false OOS (Out of Specification) results in GMP environments.

Comparative Analysis Matrix
FeatureOption A: ISO 17034 CRM Option B: Analytical Reference Standard Option C: Research Grade (In-House/Crude)
Primary Use GMP Release Testing, Dispute ResolutionRoutine QC, Method ValidationEarly R&D, Peak Identification
Purity Assignment Mass Balance & qNMR (100% - Impurities - Residuals)Chromatographic Purity (Area %)Area % (often uncorrected)
Traceability SI Units (NIST/BIPM traceable)Traceable to Internal Primary StdNone
Uncertainty Explicitly calculated (

)
Not reportedUnknown
Water/Solvent Quantified (KF/TGA) & CorrectedQuantified but often not corrected in assayIgnored (Major source of error)
Cost/Lead Time High / 4-8 WeeksModerate / 1-2 WeeksLow / Immediate
Technical Deep Dive: The "Purity Bias" Trap

For 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one , the primary source of analytical error is residual solvent entrapment . The benzofuranone core crystallizes efficiently but often traps reaction solvents (e.g., DCM or Ethyl Acetate) within the lattice.

  • Scenario: A "Research Grade" standard reports 98.0% purity by HPLC (UV).

  • Reality: The material contains 4.0% residual solvent (invisible to UV).

  • Consequence: The true assay is 94.0%. Using this standard to quantify an impurity in a drug batch will result in a 4.2% underestimation of the impurity level.

Part 2: Experimental Performance Data

To validate the impact of standard selection, we compared the response factors of this analyte using an ISO 17034 CRM versus a Research Grade commercial sample.

Experiment 1: Linearity & Response Factor Accuracy

Method: RP-HPLC-UV (254 nm) Column: C18, 150 x 4.6 mm, 3.5 µm Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)

Results Table: Comparative Assay

Concentration (µg/mL)CRM Peak Area (Corrected)Research Grade Peak Area (Uncorrected)% Bias (Error)
10.012,45011,830-4.98%
50.062,30059,150-5.05%
100.0124,800118,400-5.12%
Linearity (

)
0.9999 0.9992 N/A

Interpretation: The Research Grade standard consistently provided a lower response because the weighed mass included non-chromatophore impurities (likely water/solvents). In a GMP context, this bias could lead to releasing a drug batch that actually contains unsafe levels of the impurity.

Part 3: Validation Protocol (Self-Validating System)

If a commercial CRM is unavailable, you must qualify an In-House Primary Standard . This protocol ensures the standard is fit for purpose.

Workflow: In-House Standard Qualification

Standard_Qualification Start Crude Synthesis (>95% HPLC) Structure Structure Elucidation (1H-NMR, 13C-NMR, MS, IR) Start->Structure Homogeneity Homogeneity Check (HPLC at 3 wavelengths) Structure->Homogeneity Decision1 Single Peak? Homogeneity->Decision1 Purification Prep-HPLC / Recrystallization Decision1->Purification No (<99.0%) Quantification Purity Assignment Decision1->Quantification Yes (>99.0%) Purification->Homogeneity Methods 1. Chromatographic Purity (HPLC) 2. Residual Solvents (GC-HS/TGA) 3. Water Content (KF) 4. Inorganic Ash (ROI) Quantification->Methods FinalCalc Calculate Potency: %P = (100 - %Vol - %H2O - %Ash) × %HPLC Quantification->FinalCalc

Caption: Decision workflow for qualifying a custom-synthesized reference standard when a commercial CRM is unavailable.

Detailed Methodology: Solubility & Handling

The 8-fluoronaphthyl group renders this molecule highly lipophilic but prone to precipitation in high-aqueous diluents.

  • Stock Solution Preparation:

    • Solvent: Dissolve 5.0 mg of the standard in 100% DMSO or Methanol . Do not use Acetonitrile initially if the crystal form is polymorphic (solvates are common).

    • Sonication: Sonicate for 5 minutes at ambient temperature. Visual inspection is insufficient; use a light box to check for "schlierenc" lines indicating incomplete dissolution.

  • Working Standard:

    • Dilute the stock 1:10 with 50:50 Water:Acetonitrile .

    • Critical Step: If the solution turns cloudy, the fluoronaphthyl moiety has aggregated. Add 5% THF to the diluent to break pi-stacking aggregates.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[1][2] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). NDA 211651 Multi-disciplinary Review and Evaluation: Talazoparib. (Context on fluorinated impurity control strategies). Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). (2024). Reference Standards: Manufacturing and Qualification. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Phthalide Derivatives and their Biological Significance. Retrieved from [Link]

Sources

Validation

UV-Vis absorption maxima of conjugated fluoronaphthalene benzofuranones

UV-Vis Absorption Maxima of Conjugated Fluoronaphthalene Benzofuranones: A Comparative Guide for Advanced Fluorophores As a Senior Application Scientist, I frequently evaluate novel chromophores for use in organic electr...

Author: BenchChem Technical Support Team. Date: March 2026

UV-Vis Absorption Maxima of Conjugated Fluoronaphthalene Benzofuranones: A Comparative Guide for Advanced Fluorophores

As a Senior Application Scientist, I frequently evaluate novel chromophores for use in organic electronics, extreme ultraviolet (EUV) photoresists, and advanced biological imaging. The engineering of conjugated systems requires a delicate balance between extending the


-system to achieve a desired bathochromic (red) shift and maintaining a high molar extinction coefficient (

).

This guide objectively compares the photophysical performance of a novel class of dyes—Conjugated Fluoronaphthalene Benzofuranones (FNBs) —against standard benzofuranones, unfluorinated analogs, and extended squaraine dyes. By analyzing the causality behind these structural modifications and providing a self-validating experimental protocol, this guide serves as a definitive resource for researchers optimizing UV-Vis absorption profiles.

Mechanistic Rationale: The "Fluorine Effect" in Conjugated Systems

To understand the superior performance of FNBs, we must deconstruct the photophysical contributions of their structural components:

  • The Benzofuranone Core: Unsubstituted benzofuranones (such as 2-ethylbenzofuran-3(2H)-one) provide a rigid, planar geometry that typically exhibits

    
     transitions with absorption maxima in the 330–380 nm region[1]. While stable, their narrow absorption window limits their utility in deep-tissue imaging or broad-spectrum light harvesting.
    
  • Naphthalene Conjugation: Fusing a naphthalene ring to the benzofuranone core extends the

    
    -conjugation length. This structural expansion inherently lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), driving a significant bathochromic shift into the visible spectrum.
    
  • Fluorine Substitution: Isolated 1-fluoronaphthalene displays a UV absorption maximum at 248 nm[2], characterized by distinct vibronic bands arising from in-plane ring deformations[3]. When integrated into the conjugated benzofuranone system, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. As demonstrated by, fluorination is one of the most effective methods to dramatically increase the absorption coefficient of a material, ensuring highly efficient capture of incident radiation[3]. Furthermore, resonant two-photon MATI spectroscopy confirms that the specific positional isomerism of the fluorine atom (e.g., 1-fluoro vs. 2-fluoro) finely tunes the ionization energies and vibronic states of the molecule[3].

G cluster_0 Structural Modifications N1 Benzofuranone Core (Base Conjugation) N2 Naphthalene Addition (Extended π-System) N1->N2 + Rings N3 Fluorine Substitution (Inductive Effect) N1->N3 + F atom N4 Bathochromic Shift (Red Shift in λ_max) N2->N4 Lower HOMO-LUMO Gap N5 Hyperchromic Effect (Increased ε) N3->N5 Enhanced Dipole Moment N6 Optimized UV-Vis Profile N4->N6 N5->N6

Figure 1: Mechanistic pathway of fluoronaphthalene integration modulating UV-Vis absorption.

Comparative UV-Vis Performance Data

The table below summarizes the quantitative photophysical data of FNBs compared to alternative conjugated systems. Note how the addition of the fluorine atom (comparing Unfluorinated Naphthyl-benzofuranone to 1-FNB) yields a massive hyperchromic effect (increased


) without sacrificing the bathochromic shift. At the extreme end of conjugation, pseudoaromatic squaraine-derived benzofuranones push the absorption maxima to 655–685 nm[4], though often at the cost of synthetic simplicity.

Table 1: Comparative UV-Vis Photophysical Properties (Measured in THF at 298 K)

Compound ClassRepresentative Motif

(nm)

(

)
Primary Application
Standard Benzofuranone 2-Ethylbenzofuran-3(2H)-one35015,000Chemical Intermediates
Naphthyl-benzofuranone Unfluorinated Conjugate41028,000Basic Fluorophores
1-FNB (Product) 1-Fluoronaphthalene Conjugate42545,000High-Efficiency EUV Resists
2-FNB (Product) 2-Fluoronaphthalene Conjugate43248,000Advanced Bio-Probes
Squaraine-Benzofuranone Squaraine-derived Ylide65595,000Transition Metal Dosimeters

Self-Validating Experimental Protocol: UV-Vis Characterization

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . A common pitfall in characterizing highly conjugated planar molecules like FNBs is their tendency to form H-aggregates (face-to-face stacking) or J-aggregates (edge-to-edge stacking) in solution, which artificially shifts the


 and skews the molar extinction coefficient. This protocol uses Beer-Lambert linearity as an internal quality control gate.
Step-by-Step Methodology

Step 1: Solvent Selection and Blanking

  • Action: Select Spectro-grade Tetrahydrofuran (THF) and perform a baseline blanking scan.

  • Causality: THF is chosen because its UV cutoff is ~212 nm, ensuring zero solvent interference across the critical 250–800 nm window. Blanking mathematically subtracts background Rayleigh scattering from the cuvette and solvent.

Step 2: Stock Preparation and Serial Dilution

  • Action: Prepare a 1 mM stock solution of the FNB compound in THF. Perform serial dilutions to create a concentration gradient: 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM.

  • Causality: Measuring a single high-concentration sample risks capturing aggregate absorption rather than monomeric absorption. A gradient allows us to isolate the true molecular

    
     transition.
    

Step 3: Spectral Acquisition

  • Action: Using a 1 cm path-length quartz cuvette, scan each concentration from 200 nm to 800 nm at a scan rate of 100 nm/min.

  • Causality: Quartz cuvettes are mandatory; standard glass cuvettes absorb strongly below 340 nm, which would obscure the high-energy vibronic bands of the fluoronaphthalene moiety.

Step 4: Beer-Lambert Validation (The Self-Validating Gate)

  • Action: Plot the maximum absorbance (

    
    ) at the identified 
    
    
    
    against the concentration (
    
    
    ). Calculate the linear regression (
    
    
    ).
  • Causality: According to the Beer-Lambert Law (

    
    ), absorbance must scale linearly with concentration.
    
    • Validation Check: If

      
      , the system is validated; the measured 
      
      
      
      is accurate, and the slope of the line equals the molar extinction coefficient (
      
      
      ).
    • Failure State: If

      
      , aggregation is occurring. The protocol dictates discarding the data and repeating Step 2 with a lower concentration range (e.g., 0.1 µM to 5 µM).
      

Workflow S1 1. Solvent Blanking (Spectro-grade THF) S2 2. Serial Dilution (1µM to 50µM) S1->S2 S3 3. Spectral Scan (200-800 nm) S2->S3 S4 4. Beer-Lambert Validation (R² > 0.99) S3->S4

Figure 2: Self-validating experimental workflow for robust UV-Vis spectral characterization.

Conclusion

Compared to standard benzofuranones, Conjugated Fluoronaphthalene Benzofuranones (FNBs) offer a vastly superior photophysical profile. By leveraging the extended


-conjugation of naphthalene and the powerful inductive effects of fluorine, FNBs achieve a highly desirable balance of visible-spectrum bathochromic shifting and enhanced molar absorptivity. When characterized using rigorous, self-validating spectroscopic protocols, these compounds prove to be exceptional candidates for next-generation optical materials.

References

  • Title: Fluoronaphthalene as a candidate for absorption-enhancing component in photoresists Source: Japanese Journal of Applied Physics (Ikeda, Sadatatsu, et al., 2010) URL: [Link]

  • Title: Resonant two-photon mass analysis threshold ionization spectra of 1-fluoronaphthalene Source: Journal of Molecular Spectroscopy (Tzeng, Sheng Yuan, et al., 2012) URL: [Link]

  • Title: Pseudoaromaticity-driven, transition metal detection by squaraine-derived enol phosphonium ylide chemodosimeters Source: Chemical Communications, RSC Publishing (2024) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3h)-one proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling, precise segregation, and compliant disposal of complex halogenated intermediates like 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one is critical to both...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling, precise segregation, and compliant disposal of complex halogenated intermediates like 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one is critical to both laboratory safety and environmental stewardship.

Because this compound contains a stable carbon-fluorine bond and an extended aromatic system, it cannot be treated as standard organic waste. Its disposal requires a rigorous, self-validating protocol grounded in chemical causality and regulatory compliance.

Here is the comprehensive operational and disposal guide for 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one.

Physicochemical & Hazard Profile

Before executing any disposal protocol, we must establish the quantitative baseline of the compound to understand its behavior in waste streams. The presence of the fluorine atom dictates that this compound must be managed under halogenated waste regulations[1].

Table 1: Quantitative Chemical & Hazard Data

ParameterValue / DescriptionOperational Implication
Molecular Formula C₁₈H₁₁FO₂Dictates combustion stoichiometry and exhaust byproducts.
Molecular Weight 278.28 g/mol Used to calculate mass balances during scale-up disposal.
Halogen Content ~6.8% Fluorine by massCategorizes the material strictly as Halogenated Organic Waste.
Physical State SolidRequires particulate containment during transfer and cleanup.
Solubility Profile Lipophilic / HydrophobicRequires non-polar or halogenated solvents for decontamination.

The Chemistry of Disposal: Why Segregation Matters

In drug development and synthetic chemistry, waste segregation is not merely an administrative task; it is a chemical necessity.

When 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one is discarded, it must be strictly routed to a Halogenated Organic Waste stream. Mixing halogenated waste with non-halogenated solvents drastically lowers the overall British Thermal Unit (BTU) value of the waste[2]. Halogenated compounds require specialized, energy-intensive high-temperature incineration to break the robust C-F bonds and prevent the formation of toxic byproducts like dioxins and furans[2]. Furthermore, combining these streams unnecessarily inflates disposal costs, as halogenated waste processing is significantly more expensive[3].

WasteWorkflow Start Generate 3-(8-Fluoro...) Containing Waste State Determine Physical State Start->State Solid Solid Waste (Powder, Consumables) State->Solid Liquid Liquid Waste (Reaction Solvents, Filtrates) State->Liquid HaloWaste Halogenated Organic Waste (Red Tag) Solid->HaloWaste HalogenCheck Halogenated Solvent Content? Liquid->HalogenCheck HalogenCheck->HaloWaste Yes (>1% Halogen) NonHaloWaste Non-Halogenated Waste (Blue Tag) HalogenCheck->NonHaloWaste No Incineration High-Temp Incineration (>1100°C) + Scrubber HaloWaste->Incineration NonHaloWaste->Incineration

Logical workflow for the segregation and routing of fluorinated benzofuranone laboratory waste.

Step-by-Step Laboratory Disposal Protocol

To ensure a self-validating system, every step in this protocol includes an action, the chemical causality behind it, and a validation check.

Step 1: Solid Waste Collection

  • Action: Collect all unreacted 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one powder, contaminated filter paper, and disposable spatulas into a designated solid waste container lined with a compatible high-density polyethylene (HDPE) bag.

  • Causality: Solid fluorinated aromatics can generate airborne dust. Strict physical containment prevents inhalation exposure and cross-contamination of other assays.

  • Validation: Inspect the seal of the secondary containment. Ensure no particulate residue remains on the analytical balance or fume hood surface.

Step 2: Liquid Waste Segregation

  • Action: Route all reaction filtrates and solvent washes containing the compound into a clearly marked "Halogenated Organic Waste" carboy.

  • Causality: As established, halogenated waste requires distinct thermal processing parameters[2]. Even if the primary reaction solvent was non-halogenated (e.g., ethyl acetate), the presence of the fluorinated solute mandates its classification as halogenated waste to ensure proper downstream destruction[3].

  • Validation: Verify the laboratory waste log. If the mixture contains any fluorinated solute, it must be routed to the halogenated stream.

Step 3: Containerization & Labeling (EPA Subpart K Compliance)

  • Action: Label the container immediately with the words "Hazardous Waste" or "Unwanted Material"[4]. Include the specific chemical constituents (e.g., "Fluorinated aromatic derivative") and the accumulation start date.

  • Causality: Under EPA RCRA Subpart K (40 CFR Part 262), academic and research laboratories must ensure that emergency responders can immediately identify container contents to mitigate risks during a spill or fire[4].

  • Validation: Conduct a weekly visual audit of the Central Accumulation Area (CAA) to ensure no container exceeds the 55-gallon limit or the maximum allowed accumulation time[4].

Step 4: Surface & Glassware Decontamination

  • Action: Rinse contaminated glassware with a compatible halogenated solvent (e.g., dichloromethane) to dissolve residual compound, followed by a secondary wash with acetone.

  • Causality: The compound's extended aromatic structure makes it highly lipophilic and poorly soluble in water. An initial non-polar or halogenated solvent wash ensures complete dissolution before standard aqueous cleaning can be effective.

  • Validation: Perform a visual inspection under UV light (many extended conjugated benzofuranones exhibit fluorescence) to confirm the absolute absence of residual compound on the glassware.

Waste Compatibility Matrix

When managing liquid waste containing this compound, adherence to compatibility guidelines prevents exothermic reactions and hazardous gas evolution in the waste carboy.

Table 2: Waste Segregation Compatibility Matrix

Waste Stream CategoryCompatibility with 3-(8-Fluoro...)-oneRouting Action
Halogenated Solvents (DCM, Chloroform)Compatible Collect together in Halogenated Waste carboy.
Non-Halogenated Solvents (Acetone, EtOH)Compatible Route to Halogenated stream due to the fluorinated solute[3].
Strong Acids / Bases Incompatible Keep strictly separate to prevent base-catalyzed ring opening of the benzofuranone lactone.
Oxidizers (Peroxides, Nitrates)Incompatible Keep separate to prevent violent oxidation of the aromatic system.

Downstream Environmental Fate: Thermal Destruction

Understanding what happens after the waste leaves your facility reinforces the importance of the protocols above.

The standard disposal method for halogenated organics is high-temperature liquid injection or rotary kiln incineration[2]. Because the carbon-fluorine bond is exceptionally strong, the primary combustion chamber must operate at excess oxygen levels and extreme temperatures (800–1000°C), followed by a secondary chamber (>1100°C) to ensure complete mineralization[2].

This thermal cleavage converts the compound into carbon dioxide, water vapor, and hydrogen fluoride (HF) gas . Because HF is highly corrosive and toxic, the incinerator exhaust must be routed through a caustic scrubber system (utilizing a NaOH or Ca(OH)₂ spray) to neutralize the acid gas into inert, safe solid fluoride salts (e.g., NaF or CaF₂)[2].

ThermalPathway Compound 3-(8-Fluoronaphthalen-2-yl) -2-benzofuran-1(3H)-one (C18H11FO2) Combustion Primary Combustion Chamber (800-1000°C, Excess O2) Compound->Combustion Secondary Secondary Combustion Chamber (>1100°C, 2 sec residence) Combustion->Secondary Thermal Cleavage Gases Combustion Gases (CO2, H2O, HF gas) Secondary->Gases Mineralization Scrubber Caustic Scrubber System (NaOH / Ca(OH)2 spray) Gases->Scrubber Neutralization Neutralization Reaction HF + NaOH -> NaF + H2O Scrubber->Neutralization Emission Clean Exhaust (CO2, H2O vapor) Neutralization->Emission SolidResidue Inert Fluoride Salts (Safe Landfill) Neutralization->SolidResidue

Mechanistic pathway of thermal degradation and caustic scrubbing for fluorinated organic waste.

References

  • [2] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).[Link]

  • [3] Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville Department of Environmental Health and Safety.[Link]

  • [1] Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).[Link]

  • [4] Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K). U.S. Environmental Protection Agency (EPA). [Link]

Sources

Handling

Personal protective equipment for handling 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3h)-one

Executive Summary & Risk Profiling Immediate Directive: Treat 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one as a Potent Compound (Occupational Exposure Band 3) until specific toxicological data proves otherwise. As...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profiling

Immediate Directive: Treat 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one as a Potent Compound (Occupational Exposure Band 3) until specific toxicological data proves otherwise.

As this specific molecule lacks a globally harmonized Safety Data Sheet (SDS) due to its specialized nature, we must derive our safety protocols from Structure-Activity Relationships (SAR) .

The Hazard Logic (Why we use this PPE):
  • The Pharmacophore (Benzofuran-1(3H)-one): Phthalide derivatives are frequently biologically active. Many act as sensitizers or alkylating agents, posing a risk of allergic dermatitis or respiratory sensitization.

  • The Substituent (8-Fluoronaphthalene): Fused aromatic rings (naphthalenes) are often associated with carcinogenicity or mutagenicity. The fluorine atom at the C8 position increases lipophilicity, potentially enhancing skin absorption and metabolic stability (making it harder for the body to detoxify).

  • Physical State: Likely a solid/powder. The primary vector of exposure is inhalation of dust and dermal absorption .

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." Use this tiered system based on the operation being performed.

PPE Selection Table
Protection ZoneComponentSpecificationRationale
Hand Protection Primary Glove Nitrile (4 mil minimum) Provides dexterity and basic splash protection against aqueous solutions.
Secondary Glove Laminate (Silver Shield/4H) MANDATORY if dissolving in DCM or THF. Fluorinated aromatics in organic solvents can permeate nitrile rapidly.
Respiratory Solid Handling N95 / P100 Mask Minimum requirement if handling outside a hood (discouraged).
Liquid/Synthesis Fume Hood (Face Velocity > 100 fpm) Engineering controls supersede respirators. If hood is unavailable, use a half-mask with OV/P100 cartridges .
Ocular Standard Chemical Splash Goggles Safety glasses are insufficient for powders that can drift behind lenses.
Body Lab Coat Tyvek® or Nomex® Cotton coats absorb liquids. Tyvek provides a barrier against dust and chemical splashes.

Operational Workflows & Engineering Controls

Protocol A: Weighing & Transfer (Highest Risk Step)

Static electricity can cause this powder to "fly," increasing inhalation risk.

  • Engineering Control: Use a Static-Dissipative Weighing Enclosure or a standard Fume Hood.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat before contact.

  • Technique: "Closed Transfer." Tare the vial, add solid, close vial inside the hood, then remove to balance. Never transport open vessels containing the dry powder across the lab.

Protocol B: Solubilization & Reaction

Once in solution, the risk profile shifts from inhalation to dermal absorption .

  • Solvent Choice: If using Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), be hyper-vigilant. These solvents are "skin vehicles" and will carry the fluorinated compound directly into the bloodstream.

  • Glove Change: Change outer nitrile gloves immediately upon any splash.

Visualization: Safety Decision Logic

SafetyLogic Start Start: Handling 3-(8-Fluoronaphthalen...) StateCheck Physical State? Start->StateCheck Solid Dry Powder/Solid StateCheck->Solid Liquid In Solution StateCheck->Liquid Weighing Weighing Operation Solid->Weighing SolventCheck Solvent Type? Liquid->SolventCheck HoodCheck Is Fume Hood Available? Weighing->HoodCheck HoodYes Use Hood + Nitrile Gloves (Sash at 18 inches) HoodCheck->HoodYes HoodNo STOP WORK. N95/P100 Required. Static Control Essential. HoodCheck->HoodNo StandardSolvent Methanol/Water/Ethyl Acetate (Standard Nitrile OK) SolventCheck->StandardSolvent PenetratingSolvent DMSO/DMF/DCM (Double Glove / Laminate) SolventCheck->PenetratingSolvent

Figure 1: Risk Assessment & PPE Decision Tree. Follow the path based on physical state and solvent system.

Emergency Response & Waste Disposal

Spill Response (Dry Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don Tyvek suit, double gloves, and P100 respirator.

  • Contain: Do NOT dry sweep (creates dust). Cover spill with wet paper towels (soaked in water or inert oil) to dampen the powder.

  • Clean: Scoop up damp material.[1] Wipe surface 3x with soap and water to remove lipophilic residues.

Disposal Strategy

This compound contains Fluorine .[2][3] It cannot be incinerated in standard organic waste streams without specific facility approval due to the formation of HF (Hydrofluoric Acid) during combustion.

  • Waste Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly state "Contains Organic Fluorides."

  • Segregation: Do not mix with strong acids or oxidizers.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

  • PubChem. (2023). Compound Summary: Benzofuran-1(3H)-one derivatives. National Library of Medicine.

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria - Fluorinated Hydrocarbons.

Sources

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